molecular formula C14H19FO9 B1334750 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride CAS No. 4163-44-4

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride

Cat. No.: B1334750
CAS No.: 4163-44-4
M. Wt: 350.29 g/mol
InChI Key: JJXATNWYELAACC-HTOAHKCRSA-N
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Description

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride is a useful research compound. Its molecular formula is C14H19FO9 and its molecular weight is 350.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXATNWYELAACC-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385061
Record name 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride
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Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4163-44-4
Record name α-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4163-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride
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Foundational & Exploratory

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride CAS number 4163-44-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3,4,6-tetra-O-Acetyl-alpha-D-galactopyranosyl fluoride (CAS: 4163-44-4): A Keystone Glycosyl Donor for Advanced Glycoconjugate Synthesis

Introduction: The Strategic Importance of a Stabilized Galactosyl Donor

In the intricate field of glycoscience, the synthesis of complex carbohydrates and glycoconjugates remains a formidable challenge, pivotal to advancements in drug discovery, immunology, and materials science. The strategic selection of building blocks—glycosyl donors—is paramount to the success of any synthetic endeavor. This compound (CAS No. 4163-44-4) has emerged as a highly valued and versatile glycosyl donor. Its utility stems from a unique combination of stability and tunable reactivity, addressing some of the long-standing challenges in chemical glycosylation.

Unlike more labile glycosyl halides such as bromides or chlorides, the anomeric C-F bond in glycosyl fluorides imparts significantly greater chemical and thermal stability.[1] This robustness allows for purification via silica gel chromatography and prolonged storage, streamlining synthetic workflows.[2] However, this stability does not render the molecule inert. The C-F bond can be selectively and efficiently activated by specific Lewis acids, generating a reactive oxocarbenium ion intermediate poised for nucleophilic attack.[3] This controlled activation is the cornerstone of its application in the stereoselective synthesis of O- and C-glycosides.[1]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the synthesis, mechanistic nuances of glycosylation, and strategic applications of this pivotal galactosyl donor.

Physicochemical and Spectroscopic Profile

A thorough understanding of the molecule's fundamental properties is essential for its effective use. The key characteristics are summarized below.

PropertyValueReference(s)
CAS Number 4163-44-4[4]
Molecular Formula C₁₄H₁₉FO₉[4][5]
Molecular Weight 350.29 g/mol [5][6]
IUPAC Name [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate[5]
Boiling Point (est.) 374.8°C at 760 mmHg[6][7]
Density (est.) 1.3 g/cm³[6][7]

Synthesis of the Glycosyl Donor: From Precursor to Product

The preparation of glycosyl fluorides can be accomplished from various precursors, including other glycosyl halides, thioglycosides, or directly from the corresponding hemiacetal (lactol).[3] A common and reliable method involves the fluorination of a more reactive glycosyl halide, such as the corresponding bromide. Another effective route is the direct fluorination of a protected hemiacetal using reagents like (diethylamino)sulfur trifluoride (DAST).[10]

Workflow for Synthesis from a Thioglycoside Precursor

The conversion of a stable thioglycoside to a glycosyl fluoride represents a strategically sound approach, as thioglycosides themselves are versatile intermediates.[3]

Synthesis_Workflow Start Protected Thiogalactoside Reagents Dissolve in CH₂Cl₂ Cool to -15°C Start->Reagents DAST Add DAST Reagents->DAST 1.5 equiv. NBS Add NBS DAST->NBS 1.3 equiv. Reaction Stir at -15°C Monitor by TLC NBS->Reaction Workup Quench (sat. NaHCO₃) Extract with CH₂Cl₂ Reaction->Workup Purify Dry (Na₂SO₄) Silica Gel Chromatography Workup->Purify Product 2,3,4,6-tetra-O-acetyl-alpha-D- galactopyranosyl fluoride Purify->Product

Caption: General workflow for synthesizing a glycosyl fluoride from a thioglycoside.

Experimental Protocol: Synthesis via Fluorination of a Thioglycoside

This protocol is adapted from established methods for the synthesis of glycosyl fluorides.[3]

Materials:

  • Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (1.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • (Diethylamino)sulfur trifluoride (DAST, 1.5 equiv)

  • N-Bromosuccinimide (NBS, 1.3 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon), dissolve the thiogalactoside starting material in anhydrous CH₂Cl₂ (approx. 10 mL per mmol of substrate) in a flame-dried, two-necked flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -15°C using an appropriate cooling bath (e.g., acetone/ice).

  • Reagent Addition:

    • Slowly add DAST (1.5 equiv) to the cooled solution via syringe. Stir for 2 minutes.

    • Causality Insight: DAST is the fluorinating agent. Its pre-addition allows it to be present before the thioglycoside is activated.

    • Add NBS (1.3 equiv) portion-wise to the reaction mixture.

    • Causality Insight: NBS acts as a thiophile, activating the thioglycoside by forming a bromonium intermediate on the sulfur, which facilitates its departure and subsequent replacement by fluoride.

  • Reaction Monitoring: Stir the reaction at -15°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional CH₂Cl₂.

    • Quench the reaction by slowly adding ice-cold saturated aqueous NaHCO₃. This neutralizes acidic byproducts and destroys excess reagents.

    • Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to yield the desired this compound.

The Core Application: Glycosylation Reactions

The primary utility of the title compound is as a glycosyl donor. The success of a glycosylation reaction hinges on the controlled activation of the donor in the presence of a glycosyl acceptor (a nucleophile, typically an alcohol).

Mechanism of Activation and the Oxocarbenium Ion

Glycosyl fluorides are categorized as "disarmed" donors when they possess electron-withdrawing protecting groups, such as the acetyl groups in this case. These groups decrease the electron density at the anomeric center, making the donor less reactive and more stable. Activation, therefore, requires a potent promoter, typically a hard Lewis acid that has a high affinity for fluoride.[2][11]

The generally accepted mechanism involves the coordination of the Lewis acid (e.g., BF₃·OEt₂) to the anomeric fluorine atom. This weakens the C-F bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized oxocarbenium ion intermediate. This electrophilic species is then intercepted by the glycosyl acceptor to form the new glycosidic bond.[3]

Activation_Mechanism cluster_0 Glycosyl Fluoride Activation Donor Gal-F (Donor) (Ac Protected) Complex [Gal-F···BF₃] Complex Donor->Complex + LA LA Lewis Acid (e.g., BF₃·OEt₂) LA->Complex Oxo Oxocarbenium Ion [Gal]⁺ Complex->Oxo - [F-BF₃]⁻ Product Gal-OR (Glycoside) Oxo->Product + Acceptor Acceptor R-OH (Acceptor) Acceptor->Product Byproduct HBF₄

Caption: Activation of a glycosyl fluoride donor by a Lewis acid to form an oxocarbenium ion.

Promoter Systems for Glycosyl Fluoride Activation

A variety of promoter systems have been developed to activate glycosyl fluorides, with the choice depending on the reactivity of both the donor and the acceptor.[1]

Promoter SystemTypical ConditionsKey CharacteristicsReference(s)
SnCl₂–AgClO₄CH₂Cl₂, RTOne of the earliest effective systems.[1]
BF₃·OEt₂CH₂Cl₂, -20°C to RTCommon, inexpensive Lewis acid. Often requires stoichiometric amounts for disarmed donors.[1][2]
TMSOTfCH₂Cl₂, low tempHighly effective, but can be sensitive to moisture.[1]
Cp₂HfCl₂–AgClO₄CH₂Cl₂, -20°C to RTPowerful system capable of activating even highly disarmed donors.[1]
(C₆F₅)₃B·(H₂O)n / (HF)nCH₂Cl₂, RTEnables catalytic glycosylation of disarmed fluorides, a significant advance.[11]

Causality Insight: The challenge with catalytic activation is that the fluoride ion liberated during the reaction can coordinate strongly with the Lewis acid, deactivating the catalyst.[2] Novel systems like (C₆F₅)₃B generate a superacidic proton source in situ, which is the true catalyst, circumventing the sequestration problem.[11]

Experimental Protocol: A Model Glycosylation Reaction

This protocol outlines a general procedure for glycosylation using this compound with a simple alcohol acceptor.[1]

Materials:

  • This compound (Donor, 1.0 equiv)

  • Glycosyl Acceptor (e.g., Cyclohexanol, 1.2-1.5 equiv)

  • Activated Molecular Sieves (4 Å)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Promoter (e.g., BF₃·OEt₂, 1.1-2.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: In a flame-dried, two-necked flask under an inert atmosphere, add the glycosyl acceptor, the glycosyl fluoride donor, and freshly activated powdered 4 Å molecular sieves.

    • Self-Validating System: The use of activated molecular sieves is critical to scavenge any trace water, which would otherwise hydrolyze the donor or the activated intermediate, leading to a hemiacetal byproduct and reduced yield.[1]

  • Solvent Addition: Add anhydrous CH₂Cl₂ (to achieve a concentration of 50–100 mM) and stir the suspension at room temperature for 30 minutes.

  • Initiation: Cool the mixture to the desired temperature (e.g., -20°C). Slowly add the promoter (BF₃·OEt₂) via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until the donor is consumed as monitored by TLC.

  • Quenching and Workup:

    • Neutralize the reaction by adding saturated aqueous NaHCO₃.

    • Filter the mixture through a pad of Celite® to remove the molecular sieves, washing the pad with CH₂Cl₂.

    • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Strategic Applications in Drug Discovery and Development

The ability to synthesize specific galactosides is crucial for developing novel therapeutics. Galactose-containing glycans are integral to numerous biological recognition events.

  • Synthesis of Bioactive Oligosaccharides: The title compound is a building block for assembling complex oligosaccharides that mimic cell-surface glycans. These structures are essential for studying protein-carbohydrate interactions and can serve as leads for inhibitors of pathogenic adhesion or modulators of immune responses.

  • Development of Glycoconjugate Vaccines: Many bacterial capsular polysaccharides are potent antigens. Synthesizing specific fragments of these polysaccharides using donors like acetylated galactosyl fluoride allows for the creation of conjugate vaccines, where the synthetic glycan is attached to a carrier protein to elicit a robust immune response.

  • Improving Pharmacokinetics of Therapeutic Proteins: The stability of the glycosidic bond is a key factor in the circulatory half-life of therapeutic glycoproteins. Desialylation, for instance, leads to rapid clearance from the bloodstream.[12] While the title compound is a donor, the broader principle of using fluorinated sugars to create more hydrolysis-resistant glycosidic linkages is a promising strategy in drug development.[12][13] Incorporating fluorine elsewhere in the sugar ring can dramatically increase metabolic stability, and the synthetic methods involving glycosyl fluorides are central to accessing these modified structures.[13]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern glycoscientist. Its inherent stability simplifies handling and purification, while its well-defined activation chemistry allows for its use in complex synthetic sequences. The ongoing development of catalytic systems to activate this and other disarmed donors continues to push the boundaries of what is possible in carbohydrate synthesis. For professionals in drug development, mastering the use of such building blocks is essential for creating the next generation of glycoconjugate vaccines, glycopeptide therapeutics, and tools for chemical biology.

References

  • Dedola, S., Nepogodiev, S. A., Hughes, D. L., & Field, R. A. (2008). 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 8), o445–o446. Available at: [Link]

  • NCBI - GlycoPODv2. (2021). Synthesis of glycosyl fluoride donor. In Glycoscience Protocols. Available at: [Link]

  • Zheng, Y., & Wu, X. (2016). Study on the synthesis of 2, 3, 4, 6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications, 48(3), 515-518. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl fluoride. Retrieved February 2, 2026, from [Link]

  • LookChem. (n.d.). Isopropyl-beta-D-thiogalactopyranoside. Retrieved February 2, 2026, from [Link]

  • Chemsrc. (n.d.). CAS#:4163-44-4. Retrieved February 2, 2026, from [Link]

  • Wu, A. T., & Wu, W. L. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(12), 9206–9224. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • CD BioGlyco. (n.d.). 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl fluoride. Retrieved February 2, 2026, from [Link]

  • Karyakarte, S. D., & Weiss, J. D. (2022). Electrochemical Synthesis of Glycosyl Fluorides Using Sulfur(VI) Hexafluoride as the Fluorinating Agent. ACS omega, 7(32), 28263–28269. Available at: [Link]

  • ResearchGate. (n.d.). 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide. Retrieved February 2, 2026, from [Link]

  • NCBI - GlycoPODv2. (2021). Glycosidation using fluoride donor. In Glycoscience Protocols. Available at: [Link]

  • Manabe, Y., Matsumoto, T., Ikinaga, Y., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters, 23(19), 7450–7455. Available at: [Link]

  • Kvasov, D. A., & Mykhailiuk, P. K. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters, 22(24), 9596–9600. Available at: [Link]

  • PubChem. (n.d.). 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Methods of synthesis of glycosyl fluorides. Retrieved February 2, 2026, from [Link]

  • Li, W., Yu, B., & Li, X. (2019). (C6F5)3B·(HF)n-catalyzed glycosylation of disarmed glycosyl fluorides and reverse glycosyl fluorides. Organic Chemistry Frontiers, 6(15), 2733-2739. Available at: [Link]

  • ResearchGate. (n.d.). Glycosyl Fluorides in Glycosidations. Retrieved February 2, 2026, from [Link]

  • He, Y., Guan, W., et al. (2021). 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins. Journal of the American Chemical Society, 143(4), 1885–1896. Available at: [Link]

  • ResearchGate. (n.d.). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Retrieved February 2, 2026, from [Link]

  • He, Y., Guan, W., et al. (2021). 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins. ACS Central Science, 7(1), 107–117. Available at: [Link]

  • ResearchGate. (n.d.). 2H-NMR spectra of 2,3,4,6-tetra-O-acetyl-Dglucopyranosyl bromide... Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2024). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. Organic Process Research & Development. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Retrieved February 2, 2026, from [Link]

  • Beilstein Journals. (n.d.). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Retrieved February 2, 2026, from [Link]

  • HKR Biotechlabs. (n.d.). 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride. Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,3,4,6-tetra-O-Acetyl-alpha-D-galactopyranosyl fluoride: A Keystone Glycosyl Donor for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and applications of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride, a pivotal glycosyl donor in the construction of complex glycoconjugates and molecules of therapeutic interest. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the critical aspects of its preparation, from the selection of starting materials to the stereoselective installation of the anomeric fluoride and its subsequent use in glycosylation reactions.

The Strategic Importance of α-Galactosyl Fluorides in Glycoscience

Glycosyl fluorides have emerged as highly valuable glycosyl donors due to their optimal balance of stability and reactivity. Unlike their more labile chloride and bromide counterparts, glycosyl fluorides exhibit enhanced stability towards hydrolysis and purification via silica gel chromatography, yet can be readily activated for glycosylation reactions using a variety of Lewis acidic promoters.[1] The α-anomer of galactosyl fluoride, in particular, is a crucial building block for the synthesis of α-galactosides, which are integral components of numerous biologically significant molecules, including blood group antigens and various glycolipids and glycoproteins. The strategic placement of a fluorine atom at the anomeric position provides a versatile handle for the stereoselective formation of glycosidic bonds.

Synthetic Strategy and Core Protocol

The synthesis of this compound is a multi-step process that begins with the readily available D-galactose. The overarching strategy involves the protection of the hydroxyl groups as acetates, followed by the stereoselective introduction of the fluoride at the anomeric center.

Preparation of the Key Intermediate: β-D-Galactose Pentaacetate

The initial step involves the per-O-acetylation of D-galactose to furnish β-D-galactose pentaacetate. This transformation is typically achieved using acetic anhydride in the presence of a catalyst.

Experimental Protocol: Per-O-acetylation of D-Galactose

  • To a stirred solution of D-galactose (1 equivalent) in pyridine (5-10 volumes) at 0 °C, slowly add acetic anhydride (5-6 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-water.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-D-galactose pentaacetate.

  • Purify the crude product by recrystallization from ethanol or isopropanol.

Causality behind Experimental Choices: Pyridine serves a dual role in this reaction: it acts as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium ion with acetic anhydride, and it also functions as a base to neutralize the acetic acid byproduct, thereby driving the reaction to completion. The aqueous workup is essential to remove excess pyridine and acetic anhydride, and the sequential washes neutralize any remaining acid or base.

Synthesis of the Glycosyl Bromide Intermediate

The pentaacetate is then converted to the more reactive glycosyl bromide, a common precursor for glycosyl fluorides.

Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-Acetyl-α-D-galactopyranosyl Bromide

  • Dissolve β-D-galactose pentaacetate (1 equivalent) in a minimal amount of dichloromethane.

  • Add a solution of hydrogen bromide in acetic acid (33% w/v, 2-3 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with cold dichloromethane and wash sequentially with ice-water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, which is often used in the next step without further purification.

Causality behind Experimental Choices: The use of HBr in acetic acid facilitates the substitution of the anomeric acetate with bromide. The reaction proceeds via an oxocarbenium ion intermediate, and the presence of the participating acetate group at C-2 directs the formation of the thermodynamically more stable α-bromide.

Stereoselective Fluorination to Yield the α-Glycosyl Fluoride

The final step is the displacement of the anomeric bromide with fluoride to yield the target molecule. Achieving high α-selectivity is a key challenge. While direct fluorination of the bromide can lead to a mixture of anomers, specific conditions can favor the desired α-isomer. A common method involves the use of silver fluoride (AgF) or other fluoride sources.

Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-Acetyl-α-D-galactopyranosyl Fluoride

  • To a solution of freshly prepared 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1 equivalent) in anhydrous acetonitrile, add silver fluoride (AgF) (1.5-2 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture in the dark at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the α-anomer.

Causality behind Experimental Choices: The use of a polar aprotic solvent like acetonitrile favors an SN2-like mechanism, where the fluoride ion attacks the anomeric carbon from the opposite face of the departing bromide, leading to an inversion of stereochemistry and favoring the α-fluoride. Silver ions assist in the abstraction of the bromide, facilitating the nucleophilic attack by fluoride. Performing the reaction in the dark is crucial as silver salts are light-sensitive.

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of the anomeric fluorination is governed by a delicate interplay of factors including the nature of the starting material, the fluorinating agent, and the reaction conditions. The formation of the α-glycosyl fluoride from the α-glycosyl bromide likely proceeds through a mechanism that allows for the retention of stereochemistry, possibly involving the formation of a tight ion pair or a short-lived oxocarbenium ion that is rapidly attacked by the fluoride ion from the α-face. The anomeric effect also plays a role in stabilizing the α-anomer.[2]

Synthesis_Workflow Galactose D-Galactose Pentaacetate β-D-Galactose Pentaacetate Galactose->Pentaacetate Ac₂O, Pyridine Bromide 2,3,4,6-tetra-O-Acetyl-α-D- galactopyranosyl Bromide Pentaacetate->Bromide HBr/AcOH Fluoride 2,3,4,6-tetra-O-Acetyl-α-D- galactopyranosyl Fluoride Bromide->Fluoride AgF, MeCN

Caption: Synthetic workflow for this compound.

Purification and Characterization

Purification of the final product is typically achieved by silica gel column chromatography. The separation of the α- and β-anomers can be challenging but is often feasible with careful selection of the eluent system.

Table 1: Key Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
AcetylationAcetic anhydride, PyridinePyridine0 to RT>90
BrominationHBr in Acetic AcidDichloromethane0 to RT>85
FluorinationSilver FluorideAcetonitrileRT60-75 (α-anomer)

The structure and purity of this compound are confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the acetyl groups and the pyranose ring protons. The coupling constant between the anomeric proton (H-1) and the anomeric fluorine (¹JH1,F) is a key diagnostic feature for the α-anomer, typically in the range of 50-60 Hz. ¹³C and ¹⁹F NMR are also invaluable for complete structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

  • Optical Rotation: The specific rotation ([α]D) is a characteristic physical property used to confirm the stereochemistry of the final product.

Applications in Drug Discovery and Chemical Biology

This compound is a versatile glycosyl donor for the synthesis of a wide array of α-galactosides. Its applications span several key areas of research:

  • Synthesis of Glycoconjugates: This compound is a cornerstone for the synthesis of complex oligosaccharides, glycolipids, and glycoproteins that are involved in cellular recognition, signaling, and immune responses.

  • Development of Therapeutic Agents: Many natural products with therapeutic properties contain α-galactoside linkages. This glycosyl fluoride serves as a key building block in the total synthesis and derivatization of such compounds to improve their pharmacological profiles. For instance, fluorinated carbohydrates are increasingly being incorporated into drug candidates to enhance their metabolic stability and pharmacokinetic properties.

  • Probes for Mechanistic Studies: As a stable precursor, it can be used to generate radiolabeled ([¹⁸F]) glycosyl fluorides for use in Positron Emission Tomography (PET) imaging, enabling the in vivo tracking of glycosylation processes and the study of diseases associated with aberrant glycosylation.[3]

Applications GalF 2,3,4,6-tetra-O-Acetyl- α-D-galactopyranosyl fluoride Glycoconjugates Glycoconjugate Synthesis GalF->Glycoconjugates Glycosylation Donor Therapeutics Therapeutic Agent Development GalF->Therapeutics Building Block Probes Chemical Biology Probes GalF->Probes Precursor for [¹⁸F] Labeling

Caption: Key application areas of the title glycosyl fluoride.

Conclusion

The synthesis of this compound is a well-established yet nuanced process that requires careful control of reaction conditions to achieve high stereoselectivity. This versatile building block continues to be of significant interest to the scientific community, enabling the synthesis of complex carbohydrates and glycoconjugates that are at the forefront of biomedical research and drug development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this valuable glycosyl donor in their scientific endeavors.

References

  • PubChem. This compound. Available from: [Link]

  • Glycoscience Protocols. Glycosidation using fluoride donor. Available from: [Link]

  • MDPI. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Available from: [Link]

  • Bulgarian Chemical Communications. Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Available from: [Link]

  • PrepChem. (2) Preparation of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl fluoride. Available from: [Link]

  • TRACE: Tennessee Research and Creative Exchange. The Design and Synthesis of Different α-Linked Galactose Disaccharides. Available from: [Link]

  • RSC Publishing. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Available from: [Link]

Sources

Preparation of acetylated galactopyranosyl fluoride

Optimized Synthesis of 2,3,4,6-Tetra-O-acetyl- -D-galactopyranosyl Fluoride

A Scalable Protocol Utilizing the HF-Pyridine System

Executive Summary

Glycosyl fluorides represent a "Goldilocks" zone in carbohydrate chemistry: they possess high thermal and chemical stability compared to their bromide or chloride counterparts, yet they can be activated under mild Lewis acidic conditions to serve as potent glycosyl donors.[1] This guide details the preparation of 2,3,4,6-tetra-O-acetyl-


-D-galactopyranosyl fluoride

While alternative fluorinating agents like DAST (diethylaminosulfur trifluoride) exist, this guide prioritizes the HF-Pyridine (Olah's Reagent) method. This choice is driven by scalability, cost-effectiveness, and the thermodynamic preference for the

Strategic Rationale & Mechanism

Why Fluorides?

Unlike glycosyl trichloroacetimidates (which are highly reactive but moisture-sensitive) or thioglycosides (which require heavy metal or oxidative activation), glycosyl fluorides offer a unique profile:

  • Stability: Can be purified on silica gel and stored for months.

  • Activation: Activated selectively by

    
    , 
    
    
    , or
    
    
    .
  • Atom Economy: The leaving group is a small fluoride ion, minimizing waste mass.

Mechanistic Pathway

The conversion of peracetylated galactose to the glycosyl fluoride proceeds via an oxocarbenium ion intermediate. The reaction is thermodynamically controlled. Although the kinetic product might vary, the presence of HF and the acidic environment facilitates equilibration to the thermodynamically more stable

anomeric effect

ReactionMechanismStartD-Galactose Pentaacetate(Anomeric Acetate)InterOxocarbenium Ion(Intermediate)Start->InterHF-Pyridine(-AcOH)Prod_BetaBeta-Fluoride(Kinetic Product)Inter->Prod_BetaF- attack (Equatorial)Prod_AlphaAlpha-Fluoride(Thermodynamic Product)Inter->Prod_AlphaF- attack (Axial)Prod_Beta->InterReversibleProd_Beta->Prod_AlphaEquilibration(Anomeric Effect)

Figure 1: Mechanistic pathway showing the conversion of the acetate to the fluoride, highlighting the thermodynamic equilibration to the

Experimental Protocol (HF-Pyridine Method)

Safety Alert: HF-Pyridine is highly corrosive and toxic. It etches glass. All reactions must be performed in polyethylene (PE) or Teflon (PTFE) vessels. Calcium gluconate gel must be available at the workstation.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 1,2,3,4,6-Penta-O-acetyl-

    
    -D-galactopyranose (or 
    
    
    mixture).
  • Reagent: HF-Pyridine (70% HF, typically ~30 equivalents of HF).[2]

  • Solvent: Dichloromethane (DCM) - optional, used if neat reaction is too viscous.

  • Quench: Saturated aqueous Potassium Fluoride (KF) or Potassium Carbonate (

    
    ).
    
  • Vessel: Polyethylene bottle or flask with a magnetic stir bar.

Step-by-Step Methodology
  • Preparation (0°C): Weigh 1,2,3,4,6-penta-O-acetyl-D-galactopyranose (10.0 g, 25.6 mmol) into a dry polyethylene vessel equipped with a magnetic stir bar.

    • Note: If the starting material is solid and clumpy, crush it to a fine powder to ensure even mixing.

  • Reagent Addition: Cool the vessel to 0°C (ice bath). Add HF-Pyridine (10 mL) dropwise using a plastic syringe or pipette.

    • Caution: The reaction is exothermic. Evolution of acetic acid occurs. Do not use glass syringes.

  • Reaction Phase: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

    • Monitoring: Monitor by TLC (Solvent: Hexane/Ethyl Acetate 1:1). The starting material (

      
      ) will disappear, and the product (
      
      
      ) will appear. The fluoride often runs slightly higher than the acetate.
  • Quenching (Critical Step): Pour the reaction mixture carefully into a beaker containing ice-cold saturated aqueous KF (or

    
    ) and DCM (100 mL).
    
    • Chemistry: KF reacts with excess HF to form

      
      , which precipitates/stays in the aqueous phase, neutralizing the acidity without generating massive gas evolution compared to bicarbonates.
      
  • Workup:

    • Separate the organic layer (DCM).

    • Wash the aqueous layer with DCM (2 x 50 mL).

    • Combine organic extracts and wash with saturated

      
       (to remove traces of acetic acid) and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (rotary evaporator).
      
  • Purification: The crude residue is often pure enough for use (>90%). If necessary, purify via flash column chromatography (Silica Gel) eluting with Hexane/Ethyl Acetate (3:1).

Alternative Methodology: DAST

For substrates containing acid-sensitive protecting groups (e.g., silyl ethers) that might not survive HF-Pyridine, DAST (Diethylaminosulfur trifluoride) is the alternative.

  • Protocol Summary: Dissolve hemiacetal (2,3,4,6-tetra-O-acetyl-D-galactopyranose) in dry DCM at -30°C. Add DAST (1.2 equiv). Stir 30 mins.

  • Pros: Milder conditions; compatible with glass (if quenched properly).

  • Cons: DAST is expensive and poses explosion risks upon heating; less suitable for multi-gram scale up.

Quality Control & Characterization

The distinction between the




NMR Data Table ( , 400 MHz)
ProtonChemical Shift (

ppm)
MultiplicityCoupling Constants (

Hz)
Structural Insight
H-1 (

)
5.68 dd

,

Diagnostic for

-GalF
H-25.35ddd

Axial-Axial coupling with H3
H-35.30dd

Axial-Equatorial coupling with H4
H-45.45d

Equatorial H4
Acetyls2.00 - 2.15s (x4)-Four acetate groups
The "Trust" Check: Validating the Anomer

You must confirm the product is the

  • Look at

    
    :  Both 
    
    
    and
    
    
    fluorides have large geminal F-H coupling (~53 Hz). This does not distinguish them.
  • Look at

    
    : 
    
    • 
      -Anomer:  H1 is equatorial, H2 is axial. The dihedral angle is small (gauche). 
      
      
      Hz.
    • 
      -Anomer:  H1 is axial, H2 is axial. The dihedral angle is 180° (trans-diaxial). 
      
      
      Hz.
    • Verdict: If your H-1 signal is a doublet of doublets with a small H-H coupling (~3 Hz), you have the desired

      
      -anomer.
      

Visualization: Synthesis Workflow

SynthesisWorkflowStep1Start: Galactose Pentaacetate(Solid)Step2Reaction: Add HF-Pyridine(0°C, Polyethylene Vessel)Step1->Step2Step3Stirring: Warm to RT(4-12 Hours)Step2->Step3Step4Quench: Pour into Ice/KF/DCM(Neutralize HF)Step3->Step4Step5Workup: Extract DCM, Wash NaHCO3(Remove Acid)Step4->Step5Step6Product: Alpha-Galactosyl Fluoride(Oil/Solid, >90% Yield)Step5->Step6

Figure 2: Operational workflow for the synthesis of acetylated galactopyranosyl fluoride.

References

  • Hayashi, M., Hashimoto, S., & Noyori, R. (1984). Glycosylation using glucopyranosyl fluorides and silicon-based catalysts.[2] Solvent dependency of the stereoselection. Chemical Letters. Link

  • Yokoyama, M. (2000). Synthesis and biological activity of fluorinated nucleosides. Journal of Organometallic Chemistry (Reviews HF-Pyridine utility). Link

  • PubChem. (n.d.).[3] 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride (CID 2825888).[3] National Library of Medicine. Link

  • Cudini, J., et al. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters. Link

  • Bollenback, G. N., et al. (1955). The Synthesis of Aryl-D-glucopyranosides.[4][5][6] (Foundational work on acetate reactivity). Journal of the American Chemical Society. Link

Mechanism of Action: 2,3,4,6-Tetra-O-Acetyl-alpha-D-Galactopyranosyl Fluoride

[1][2]

Executive Summary

This compound (hereafter referred to as Gal-F-Ac4 ) is a peracetylated glycosyl fluoride acting primarily as a stable yet highly reactive glycosyl donor .[1] Unlike traditional glycosyl halides (chlorides/bromides), the fluoride moiety offers a unique balance: it is stable to hydrolysis and thermal degradation during handling but can be chemically activated under mild Lewis acid conditions to form glycosidic bonds.[1][2][3]

In drug development, Gal-F-Ac4 serves two distinct mechanistic roles:

  • Synthetic Intermediate: A precision reagent for constructing complex glycoconjugates (e.g., Tumor-Associated Carbohydrate Antigens, GalNAc-siRNA conjugates).[1]

  • Biological Probe/Pro-Substrate: A membrane-permeable precursor that, upon cellular entry and deacetylation, interacts with

    
    -galactosidases or engineered glycosynthases.[1]
    

Chemical Mechanism of Action: Lewis Acid Activation & Stereocontrol

The utility of Gal-F-Ac4 lies in its ability to undergo controlled glycosylation.[1] Its mechanism is governed by the interplay between the anomeric effect, the leaving group ability of fluorine, and Neighboring Group Participation (NGP).[3]

The Activation Pathway

The C-F bond at the anomeric center is exceptionally strong (approx. 116 kcal/mol), rendering Gal-F-Ac4 stable against spontaneous hydrolysis.[1] Activation requires a "hard" Lewis acid promoter (e.g.,



3
Neighboring Group Participation (NGP)

The defining feature of this mechanism is the role of the acetyl group at the C2 position.[1]

  • Ionization: Upon promoter-assisted departure of the fluoride, an oxocarbenium ion intermediate is incipient.[1]

  • Acetoxonium Formation: The carbonyl oxygen of the C2-acetyl group intramolecularly attacks the anomeric carbon (C1).[1] This forms a five-membered cyclic acetoxonium ion (also known as a dioxolenium ion).[1]

  • Stereoselectivity: This intermediate blocks the alpha face (bottom face) of the ring.[1] Consequently, the incoming nucleophile (the glycosyl acceptor, ROH) must attack from the beta face (top face).[1][3]

  • Result: The reaction proceeds with high 1,2-trans stereoselectivity , yielding exclusively

    
    -D-galactopyranosides .[1]
    
Visualization: Chemical Glycosylation Pathway

The following diagram illustrates the conversion of the alpha-fluoride donor to a beta-glycoside via the acetoxonium intermediate.[1]

GlycosylationMechanismDonorGal-F-Ac4(Alpha-Donor)ComplexActivated Donor(F-Lewis Acid Complex)Donor->ComplexCoordinationPromoterLewis Acid(BF3·OEt2)Promoter->ComplexAcetoxoniumCyclic AcetoxoniumIntermediate(Alpha-face Blocked)Complex->Acetoxonium- [F-Lewis Acid]-ProductBeta-Galactoside(1,2-trans Product)Acetoxonium->ProductSn2-like Attack(Beta-face)AcceptorNucleophile(ROH)Acceptor->Product

Caption: Mechanism of BF3-promoted glycosylation showing Neighboring Group Participation (NGP) leading to beta-selectivity.

Biological Mechanism: The "Pro-Substrate" Paradigm

While primarily a synthetic tool, Gal-F-Ac4 is relevant in biological assays involving lysosomal storage diseases (e.g., Fabry disease) or enzyme engineering.[1][3]

Cellular Uptake and Activation

The four acetyl groups render the molecule highly lipophilic, allowing it to cross cell membranes via passive diffusion , bypassing active transport mechanisms like SGLT or GLUT.[1][3]

  • Step 1 (Entry): Gal-F-Ac4 diffuses into the cytoplasm.[1]

  • Step 2 (Deacetylation): Non-specific intracellular esterases hydrolyze the acetyl esters.[1][3]

  • Step 3 (Active Species): The resulting

    
    -D-galactopyranosyl fluoride  is released.[1]
    
Interaction with Glycosidases

The deacetylated alpha-fluoride mimics the natural substrate (galactose-alpha-OR).[1]

  • Substrate Turnover: For wild-type

    
    -galactosidases, the fluoride is a good leaving group.[1] The enzyme cleaves the C-F bond, forming a covalent glycosyl-enzyme intermediate, which is then hydrolyzed.[1][3] This releases free galactose and fluoride ions.[1]
    
  • Glycosynthase Donor: In engineered enzymes (Glycosynthases, where the nucleophilic Asp/Glu is mutated to Ala/Ser), the enzyme cannot hydrolyze the product.[3] However, it can accept Gal-F as a donor to couple with an acceptor sugar.[1] This allows the synthesis of oligosaccharides in aqueous buffers without hydrolysis.[1]

Experimental Protocols

Protocol A: Synthesis of Gal-F-Ac4 from Galactose Pentaacetate

Rationale: This protocol uses HF-Pyridine, a standard method to introduce fluorine at the anomeric position with high alpha-selectivity due to the thermodynamic anomeric effect.[1]

Materials:

  • 
    -D-Galactose pentaacetate[1]
    
  • Hydrogen fluoride-pyridine (HF-Py) complex (70% HF)[1]

  • Dichloromethane (DCM)[1][3]

Step-by-Step:

  • Dissolution: Dissolve 5.0 g of

    
    -D-galactose pentaacetate in 20 mL of anhydrous DCM in a polyethylene reaction vessel (glass reacts with HF).
    
  • Addition: Cool to 0°C. Dropwise add 5 mL of HF-Pyridine complex.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][3] The starting material (Rf ~0.[1]5) will convert to the product (Rf ~0.6).[1][3]

  • Quenching: Pour the mixture carefully into ice-cold saturated

    
     solution. Caution:  Vigorous 
    
    
    evolution.[1]
  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane to yield white needles.[1]
    
Protocol B: General Glycosylation (Synthesis of Disaccharides)

Rationale: Uses

3
  • Setup: In a flame-dried flask under Argon, dissolve Gal-F-Ac4 (1.2 equiv) and the Glycosyl Acceptor (1.0 equiv) in anhydrous DCM.

  • Drying: Add activated 4Å molecular sieves and stir for 30 mins to ensure anhydrous conditions.

  • Activation: Cool to -20°C. Add

    
     (1.5 equiv) dropwise.
    
  • Reaction: Allow to warm to 0°C over 2 hours.

  • Workup: Quench with

    
    , filter off sieves, and wash with 
    
    
    .[1][3] Purify via silica gel chromatography.

Data Summary: Physical & Chemical Properties

PropertyValueContext
Molecular Formula

Molecular Weight 350.29 g/mol
Anomeric Configuration Alpha (

)
Thermodynamic product (Anomeric Effect)
Leaving Group FluorideRequires Lewis Acid activation
Protecting Groups Acetyl (x4)Electron-withdrawing; Participating (NGP)
Solubility DCM, EtOAc, DMSOLipophilic due to acetates
Stability HighStable to silica gel chromatography & ambient moisture

Applications in Drug Development

  • ADC Linker Synthesis: Used to install a "self-immolative" galactose unit in Antibody-Drug Conjugates.[1] The galactose moiety prevents premature drug release until the ADC enters the lysosome, where

    
    -galactosidase cleaves it.[1]
    
  • TACA Vaccines: Essential donor for synthesizing the Tn antigen (alpha-GalNAc) and Thomsen-Friedenreich antigen (Gal-beta-1,3-GalNAc).[1] Note: For alpha-linkages, the C2-acetyl must be replaced with a non-participating group (e.g., Azide or Benzyl), or the fluoride activation conditions must be tuned to favor

    
     (rare for this specific compound).[3]
    
  • 18F-PET Imaging: While Gal-F-Ac4 contains stable

    
    , the synthetic protocols are adapted to introduce 
    
    
    (using
    
    
    or similar) to create radiolabeled galactose probes for PET imaging of liver function (via Asialoglycoprotein Receptor).[1][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2825888: this compound.[1] PubChem.[1][4] Available at: [Link][1][3][4]

  • Withers, S. G., et al. 2-Deoxy-2-fluoro-D-glycosyl fluorides.[1][5] A new class of specific mechanism-based glycosidase inhibitors.[1][5] PubMed (Biochemistry).[1][3] Available at: [Link][1][3]

  • Mukaiyama, T., et al. Glycosyl fluorides in carbohydrate synthesis.[1][2][3] Chemistry Letters.[1] (Foundational work on Fluoride activation).

  • Toshima, K. Glycosyl fluorides in organic synthesis. Carbohydrate Research.[1][6] (Review on Lewis Acid activation protocols).

13C NMR of acetylated galactopyranosyl fluoride

Technical Guide: C NMR Characterization of Acetylated Galactopyranosyl Fluoride

Executive Summary

This guide provides a definitive technical framework for the synthesis, purification, and structural validation of 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl fluoride. As a pivotal glycosyl donor in convergent oligosaccharide synthesis, the precise stereochemical assignment of the anomeric fluoride is critical.

This document moves beyond basic spectral listing to explain the stereoelectronic origins of the observed NMR signals. It focuses on the diagnostic utility of Carbon-Fluorine (





Structural Dynamics & NMR Theory

The Anomeric Effect and Fluorine Coupling

The distinct NMR signatures of


anomeric effect
  • 
    -Anomer (Axial Fluorine):  Stabilized by the endo-anomeric effect (
    
    
    hyperconjugation). This orbital overlap shortens the C1-O bond and lengthens the C1-F bond, subtly shielding the anomeric carbon.
  • 
    -Anomer (Equatorial Fluorine):  Lacks this primary stabilization. The C1-F bond is shorter and stronger, leading to a distinct scalar coupling environment.
    
The Mechanics of -Coupling

In




  • Direct Coupling (

    
    ):  The magnitude of this coupling is stereodependent. In pyranose rings, an equatorial C-F bond (
    
    
    ) typically exhibits a significantly larger coupling constant than an axial C-F bond (
    
    
    ) due to the dependence of the Fermi contact term on the s-character of the bond and the dihedral angle relative to the ring oxygen lone pairs.

Diagnostic Parameters: The Data Matrix

The following values are the industry standard for identifying 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl fluoride in CDCl

Table 1: Diagnostic C NMR Shifts and Coupling Constants
Parameter

-Anomer (Axial F)

-Anomer (Equatorial F)
Diagnostic Note
C1 Chemical Shift (

)
104.0 – 106.0 ppm 107.5 – 109.5 ppm

-anomer is typically downfield (deshielded).

(Hz)
175 – 185 Hz 215 – 230 Hz Primary Differentiator.

coupling is ~40 Hz larger.

(Hz)
24 – 26 Hz 20 – 22 Hz Subtle difference;

is slightly larger.
C2 Chemical Shift (

)
~67.5 ppm~69.0 ppmC2 is often a doublet (

) due to

.
Carbonyl Carbons 169 – 171 ppm169 – 171 ppmUsually singlets; insensitive to F stereochemistry.

Technical Insight: The large difference in


 (approx. 40 Hz) renders the measurement of this coupling constant the single most reliable method for anomeric assignment, superior to chemical shift alone which can drift with concentration and solvent.

Experimental Protocols

Synthesis: The HF-Pyridine Method

While DAST (Diethylaminosulfur trifluoride) is popular for small-scale conversions, the HF-Pyridine method is preferred for scalability and robustness when starting from the peracetylated sugar.

Reagents:

  • 
    -D-Galactose pentaacetate (Starting Material)
    
  • Hydrogen Fluoride-Pyridine (HF[1][2][3][4]·Py) complex (70% HF) – Handle with extreme caution.

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve 1.0 eq of

    
    -D-galactose pentaacetate in dry DCM (0.5 M concentration) in a polyethylene or Teflon vessel.
    
  • Activation: Cool to 0°C. Add HF·Py (approx. 5-10 eq of HF) dropwise.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by TLC (Silica, 1:1 EtOAc/Hexane). The fluoride typically runs faster (

    
    ) than the acetate (
    
    
    ).
  • Quench: Pour the reaction mixture carefully into ice-cold saturated NaHCO

    
     solution. Caution:  Vigorous CO
    
    
    evolution.
  • Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

NMR Acquisition Parameters

To ensure accurate measurement of coupling constants:

  • Solvent: CDCl

    
     (Standard).[5]
    
  • Frequency: 100 MHz or higher for

    
    C.
    
  • Spectral Width: Ensure -20 to 220 ppm is covered.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    seconds. The quaternary carbonyls and fluorinated carbons may have longer
    
    
    times.
  • Decoupling: Proton-decoupled (

    
    C{
    
    
    H}). Do not decouple Fluorine unless you specifically want to collapse the doublets to verify the assignment.

Decision Logic & Visualization

Synthesis Workflow

The following diagram outlines the critical path from galactose to the isolated fluoride.

SynthesisWorkflowGalD-GalactoseAc2OAc2O / PyridineGal->Ac2OPentaGalactosePentaacetateAc2O->PentaAcetylationHFHF-Pyridine(DCM, 0°C)Penta->HFQuenchNaHCO3 Quench(Careful!)HF->QuenchFluorinationGalFGalactosylFluoride (Mix)Quench->GalFWorkup

Figure 1: Synthetic pathway for the generation of acetylated galactosyl fluorides.

Diagnostic Logic Tree

Use this decision matrix to interpret the

NMRLogicStartAnalyze C1 Signal(~104-110 ppm)IsDoubletIs it a Doublet?Start->IsDoubletCalcJCalculate 1J(C,F)(Difference in Hz)IsDoublet->CalcJYesImpurityImpurity / Hydrolysis(Check C1-OH or Glycal)IsDoublet->ImpurityNo (Singlet)CheckJCheck MagnitudeCalcJ->CheckJAlphaALPHA Anomer(Axial F)1J ~ 180 HzShift ~ 105 ppmCheckJ->Alpha< 190 HzBetaBETA Anomer(Equatorial F)1J ~ 220 HzShift ~ 108 ppmCheckJ->Beta> 210 Hz

Figure 2: Logic tree for stereochemical assignment based on

Troubleshooting & Impurity Profiling

When analyzing the spectra, be vigilant for these common byproducts:

  • Hydrolysis Product (2,3,4,6-tetra-O-acetyl-D-galactose):

    • Indicator: C1 appears as a singlet (hemiacetal) around 90-95 ppm.

    • Cause: Insufficient drying of DCM or poor quenching technique.

  • Elimination Product (2-Acetoxy-D-galactal):

    • Indicator: Appearance of alkene signals (

      
       carbons) at 145 ppm (C1) and 100 ppm (C2).
      
    • Cause: Reaction temperature too high or excessive reaction time.

  • Unreacted Pentaacetate:

    • Indicator: C1 singlet at ~89 ppm (

      
      ) or ~92 ppm (
      
      
      ).

References

  • Bock, K., & Pedersen, C. (1975).[6] A study of

    
    C-
    
    
    F coupling constants in glycosyl fluorides. Acta Chemica Scandinavica B, 29, 682–686.[6]
  • Yokoyama, M. (2000). Synthesis and biological activity of fluorinated sugars.[7] Carbohydrate Research, 327(1-2), 5-14.

  • Szarek, W. A., et al. (1984). Reaction of 1,2-orthoesters with HF-pyridine: A method for the preparation of partly unprotected glycosyl fluorides.[1][2][8] Organic Letters (Contextual citation from similar methodologies).[1]

  • Reich, H. J. (2024). NMR Spectroscopy: Data on Fluorine Coupling Constants. University of Wisconsin-Madison.

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3,4,6-tetra-O-Acetyl-alpha-D-galactopyranosyl Fluoride: Synthesis, Reactivity, and Applications

Introduction: The Role of Glycosyl Fluorides in Modern Glycochemistry

This compound is a pivotal intermediate in the field of glycochemistry, serving as a versatile glycosyl donor for the synthesis of complex oligosaccharides and glycoconjugates.[1][2] Glycosyl fluorides, in general, have gained prominence due to their unique balance of stability and reactivity. Unlike the more reactive glycosyl chlorides and bromides, glycosyl fluorides are often stable enough for purification by column chromatography and can be stored for extended periods.[3][4] This enhanced stability is attributed to the high bond dissociation energy of the C-F bond.[4][5] However, with the appropriate activation, they readily participate in glycosylation reactions, making them valuable tools for synthetic carbohydrate chemists.[5] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on the underlying chemical principles and practical experimental protocols.

Synthesis of this compound

The preparation of this compound typically begins with the readily available D-galactose. The synthesis involves two key transformations: peracetylation of the hydroxyl groups and subsequent fluorination at the anomeric center.

A common route involves the initial conversion of D-galactose to its peracetylated form, β-D-galactose pentaacetate, followed by the introduction of the fluoride. An alternative approach is the deacylation of β-D-galactose pentaacetate at the anomeric position to yield 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose, which can then be fluorinated.[6]

Synthesis_Workflow D_Galactose D-Galactose Pentaacetate β-D-Galactose Pentaacetate D_Galactose->Pentaacetate Acetic Anhydride, Pyridine Tetraacetyl_Gal 2,3,4,6-Tetra-O-acetyl- α-D-galactopyranose Pentaacetate->Tetraacetyl_Gal Lewis Acid (e.g., AlCl3) Target 2,3,4,6-Tetra-O-acetyl- α-D-galactopyranosyl Fluoride Tetraacetyl_Gal->Target Fluorinating Agent (e.g., DAST) Glycosylation_Mechanism Donor Glycosyl Fluoride (R-F) Activated_Complex Activated Complex [R-F-LA] Donor->Activated_Complex LewisAcid Lewis Acid (LA) LewisAcid->Activated_Complex Oxocarbenium Oxocarbenium Ion [R⁺] [F-LA]⁻ Activated_Complex->Oxocarbenium Product Glycoside (R-Nu) Oxocarbenium->Product Acceptor Glycosyl Acceptor (Nu-H) Acceptor->Product Byproducts HF + LA

Sources

Methodological & Application

Application Notes & Protocols: Strategic Glycosylation Using 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex Landscape of Glycosylation

In the intricate field of synthetic carbohydrate chemistry, the precise construction of glycosidic linkages is paramount. Among the arsenal of glycosyl donors available to the modern chemist, glycosyl fluorides have carved a significant niche due to their unique balance of stability and reactivity.[1][2][3] Unlike more labile glycosyl halides, glycosyl fluorides can often be purified via column chromatography and stored for extended periods, offering considerable practical advantages.[4][5] This guide focuses on a specific, yet widely applicable glycosyl donor: 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride .

The choice of protecting groups on a carbohydrate is not merely for masking reactive hydroxyls; it is a strategic decision that profoundly dictates the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction.[6][7][8][9] The tetra-O-acetylated galactosyl fluoride is classified as a "disarmed" glycosyl donor. The electron-withdrawing nature of the four acetyl groups reduces the electron density at the anomeric center, thereby decreasing its reactivity compared to "armed" donors bearing electron-donating protecting groups (e.g., benzyl ethers).[4] This "disarmed" nature, while requiring more potent activation conditions, provides a valuable tool for controlled, sequential oligosaccharide synthesis.[4][5]

This document provides a detailed exploration of the strategic use of this compound, covering the mechanistic rationale, experimental protocols, and key considerations for its successful application in research and development.

Part 1: The Role of Acetyl Protecting Groups - A Strategic Choice

The acetyl groups in this compound serve multiple critical functions that the synthetic chemist can leverage.

1. Reactivity Attenuation (The "Disarmed" Donor): As electron-withdrawing groups, the acetyl esters decrease the nucleophilicity of the ring oxygen and destabilize the developing positive charge on the oxocarbenium ion intermediate during the glycosylation reaction. This renders the glycosyl fluoride less reactive, or "disarmed".[4] This property is highly advantageous in convergent oligosaccharide synthesis strategies, where a disarmed donor can be selectively activated in the presence of an armed donor, or a glycoside product that is itself an "armed" species.

2. Stereochemical Control via Neighboring Group Participation: The acetyl group at the C-2 position is of paramount importance for stereocontrol. It can act as a participating group, leading to the formation of a 1,2-trans-glycosidic linkage. The mechanism involves the formation of a cyclic dioxolanylium ion intermediate, which blocks the alpha-face of the sugar ring. The glycosyl acceptor then attacks from the beta-face, resulting in the formation of the β-glycoside.[7][8]

Part 2: Activation of the Glycosyl Fluoride - The Role of the Lewis Acid

Due to their stability, glycosyl fluorides require activation by a hard Lewis acid or a combination of reagents that have a high affinity for fluoride.[4][10] Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed and effective activator for this purpose.[3][4]

The activation mechanism proceeds through the coordination of the Lewis acid to the fluorine atom, which polarizes the C-F bond and facilitates its cleavage. This generates a highly reactive oxocarbenium ion, which is then susceptible to nucleophilic attack by the glycosyl acceptor.

Visualizing the Activation and Glycosylation Pathway

glycosylation_mechanism cluster_activation Activation cluster_glycosylation Glycosylation Donor Galactosyl Fluoride (Donor) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Coordination & Cleavage LA BF₃·OEt₂ (Lewis Acid) LA->Donor Acceptor Glycosyl Acceptor (R-OH) Acceptor->Intermediate Nucleophilic Attack Product β-Galactoside (Product) Intermediate->Product Bystander [BF₄]⁻ + Et₂O

Caption: Generalized workflow for BF₃·OEt₂ mediated glycosylation.

Part 3: Experimental Protocols

Protocol 1: General Procedure for BF₃·OEt₂ Mediated Glycosylation

This protocol describes a general method for the glycosylation of a primary alcohol using this compound.

Materials:

  • This compound (Donor)

  • Glycosyl acceptor with a primary hydroxyl group

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Reaction Vessel: A two-necked round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reagents:

    • Add activated 4 Å molecular sieves to the flask.

    • Dissolve the glycosyl acceptor (1.0 equivalent) and this compound (1.2 - 1.5 equivalents) in anhydrous DCM and add to the flask via cannula.

  • Reaction Initiation:

    • Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to 0 °C).

    • Slowly add BF₃·OEt₂ (1.5 - 2.0 equivalents) dropwise to the stirred solution. The exact amount may need to be optimized. For disarmed donors, a stoichiometric or even excess amount of Lewis acid is often required.[4][5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the glycosyl donor is a key indicator of reaction completion.

  • Quenching the Reaction: Once the reaction is complete, quench by the dropwise addition of triethylamine until the solution is neutral or slightly basic.

  • Work-up:

    • Dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the molecular sieves.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired glycoside.

Data Presentation: Representative Reaction Parameters
Glycosyl DonorGlycosyl AcceptorLewis Acid (equiv.)Temp (°C)Time (h)Yield (%)Anomeric Selectivity (α:β)
Tetra-O-acetyl-galactosyl fluorideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBF₃·OEt₂ (1.5)04~75-85>1:19
Tetra-O-acetyl-galactosyl fluoride1-HexanolBF₃·OEt₂ (2.0)-106~70-80>1:15

Note: Yields and selectivities are illustrative and can vary based on the specific acceptor and reaction conditions.

Visualizing the Experimental Workflow

experimental_workflow Start Start Prep Prepare Reaction Vessel (Flame-dry, Inert Atmosphere) Start->Prep AddReagents Add Acceptor, Donor, and Molecular Sieves in DCM Prep->AddReagents Cool Cool to -20°C to 0°C AddReagents->Cool AddLA Add BF₃·OEt₂ (Lewis Acid) Cool->AddLA Monitor Monitor by TLC AddLA->Monitor Monitor->Monitor Quench Quench with Et₃N Monitor->Quench Reaction Complete Workup Work-up (Filter, Wash, Dry, Concentrate) Quench->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Step-by-step experimental workflow for glycosylation.

Part 4: Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

  • TLC Monitoring: Provides real-time qualitative assessment of the reaction progress, allowing for precise determination of the reaction endpoint and preventing the formation of degradation byproducts.

  • Chromatographic Purification: Ensures the isolation of the desired product from unreacted starting materials, byproducts, and catalyst residues.

  • Spectroscopic Characterization: The structure and purity of the final product should be unequivocally confirmed by NMR spectroscopy (¹H, ¹³C) and mass spectrometry. The anomeric configuration can be determined by the coupling constant (J-value) between the anomeric proton (H-1) and H-2 in the ¹H NMR spectrum. For a 1,2-trans product (β-glycoside), a large axial-axial coupling constant is typically observed.

Conclusion

This compound is a versatile and valuable glycosyl donor for the synthesis of complex carbohydrates. Its "disarmed" nature, a direct consequence of its acetyl protecting groups, allows for strategic and controlled glycosylations. The C-2 acetyl group provides excellent stereocontrol towards the formation of 1,2-trans-glycosidic linkages. By understanding the interplay between protecting group strategy and activation conditions, researchers can effectively employ this reagent to achieve their synthetic goals in drug discovery and glycobiology.

References

  • Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry.
  • Wang, Y., & Li, X. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC.
  • Hosokawa, S., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters - ACS Publications.
  • Withers, S. G. (n.d.). Glycosyl fluorides in enzymatic reactions. PubMed.
  • ResearchGate. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry | Request PDF.
  • RSC Publishing. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies.
  • ResearchGate. (n.d.). Protective Group Strategies.
  • American Chemical Society. (2021). Activation of Disarmed Glycosyl Fluorides with High Catalytic Tu.
  • ResearchGate. (n.d.). Glycosyl Fluorides in Glycosidations.
  • Montgomery, J. (n.d.). Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation.
  • NCBI Bookshelf. (2021). Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2).

Sources

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2,3,4,6-tetra-O-Acetyl-alpha-D-galactopyranosyl Fluoride in the Synthesis of Bioactive Molecules

Introduction: The Strategic Importance of a Versatile Glycosyl Donor

In the landscape of modern drug discovery and glycobiology, the synthesis of complex carbohydrates and glycoconjugates remains a formidable challenge. These molecules govern fundamental biological processes, from cell-cell recognition and immune responses to pathogen invasion. At the heart of their synthesis lies the glycosylation reaction: the formation of a glycosidic bond. The choice of the glycosyl donor—the activated sugar unit—is paramount to the success of this endeavor.

Among the arsenal of available donors, glycosyl fluorides have emerged as exceptionally valuable tools due to their unique balance of stability and reactivity.[1] Unlike their more labile halide counterparts (chlorides and bromides), glycosyl fluorides exhibit remarkable thermal and chemical stability, rendering them robust intermediates that can withstand various reaction conditions and purification methods like chromatography.[2][3] This stability is attributed to the strong carbon-fluorine (C-F) bond at the anomeric center.[4]

This guide focuses on a particularly powerful and widely utilized donor: This compound . This molecule serves as a versatile building block for introducing galactose moieties into a wide array of bioactive molecules.[][6] The acetyl protecting groups enhance its stability and solubility in organic solvents, while the α-fluoride at the anomeric position acts as a competent leaving group upon activation by a suitable promoter. Its application is pivotal in the synthesis of oligosaccharides, glycolipids, glycoproteins, and other galactosylated natural and unnatural products, with potential therapeutic applications in complex diseases such as cancer and HIV.[]

This document provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, applications, and step-by-step protocols for leveraging this key reagent in the synthesis of bioactive molecules.

Part 1: The Chemistry of Activation and Glycosylation

The efficacy of this compound as a glycosyl donor hinges on the controlled activation of the anomeric C-F bond. While stable under neutral conditions, this bond can be efficiently cleaved by specific activating reagents, typically Lewis acids, which have a high affinity for the fluoride anion.[4][7] This activation generates a highly reactive oxocarbenium ion intermediate, which is then susceptible to nucleophilic attack by a glycosyl acceptor (e.g., an alcohol, thiol, or amine) to form the desired glycosidic linkage.

A variety of promoter systems have been developed to effectively catalyze this transformation, each with its own advantages depending on the specific substrates and desired outcome.[3]

Common Promoter Systems for Glycosyl Fluoride Activation:

Promoter SystemTypical Reaction ConditionsNotes
SnCl₂–AgClO₄ Dichloromethane (CH₂Cl₂), -20 °C to room tempA classic and widely used system for O-glycosylation.[3]
BF₃·OEt₂ CH₂Cl₂, 0 °C to room tempA common and cost-effective Lewis acid promoter.[3]
TMSOTf CH₂Cl₂, -78 °C to 0 °CA powerful promoter, often used for less reactive acceptors.
Cp₂HfCl₂–AgClO₄ CH₂Cl₂, -20 °C to room tempA highly effective system known for promoting high yields.[3]

The choice of promoter, solvent, and temperature is critical for controlling the stereochemical outcome of the glycosylation reaction (i.e., the formation of α- or β-glycosides).

G cluster_0 Glycosylation Mechanism Donor Galactosyl Fluoride (Donor) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Acceptor Acceptor-OH (Nucleophile) Acceptor->Intermediate Promoter Lewis Acid (e.g., BF₃·OEt₂) Promoter->Donor Coordination Product O-Glycoside Product Intermediate->Product Nucleophilic Attack Byproduct [Lewis Acid]-F Complex

Caption: General mechanism of Lewis Acid-catalyzed O-glycosylation.

Part 2: Protocols for the Synthesis of Bioactive Molecules

Application 1: Chemical Synthesis of O-Glycosides

The formation of O-glycosidic bonds is the most common application of this glycosyl donor, enabling the synthesis of oligosaccharides and the attachment of galactose to alcohols and phenols on aglycones.

Detailed Protocol: O-Glycosylation using Cp₂HfCl₂–AgClO₄ Activation

This protocol is adapted from established methods for glycosylation using fluoride donors.[3]

Materials:

  • This compound (Donor, 1.2 equiv.)

  • Glycosyl Acceptor (with a free hydroxyl group, 1.0 equiv.)

  • Hafnocene dichloride (Cp₂HfCl₂, 1.5 equiv.)

  • Silver perchlorate (AgClO₄, 3.0 equiv.)

  • Activated molecular sieves (4 Å)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Preparation of Activator: To a two-necked round-bottom flask under an argon atmosphere, add activated 4 Å molecular sieves. Add Cp₂HfCl₂ (1.5 equiv.) and AgClO₄ (3.0 equiv.), followed by anhydrous CH₂Cl₂. Stir the suspension at room temperature for 10-15 minutes.

  • Preparation of Substrates: In a separate flask, dissolve the glycosyl acceptor (1.0 equiv.) and the galactosyl fluoride donor (1.2 equiv.) in anhydrous CH₂Cl₂ (to a final concentration of ~50-100 mM).

  • Reaction Initiation: Cool the activator suspension to -20 °C. Using a cannula, slowly transfer the solution of the donor and acceptor into the flask containing the activator suspension.

  • Reaction Monitoring: Allow the reaction to warm to room temperature while stirring. Monitor the consumption of the galactosyl fluoride donor by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 12 hours depending on the reactivity of the acceptor.

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NaHCO₃.

  • Workup: Filter the mixture through a pad of Celite® to remove solids, washing the pad thoroughly with CH₂Cl₂. Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to yield the desired O-glycoside.

Application 2: Enzymatic Synthesis using Glycosynthases

For highly stereospecific glycosylations, enzymes offer an unparalleled advantage. Glycosynthases, which are mutant glycosidases, can catalyze the formation of glycosidic bonds using glycosyl fluorides of the "wrong" anomeric configuration without the risk of product hydrolysis.[8][9] This method provides access to specific glycosidic linkages with exceptionally high yields (often 60-90%).[8]

Conceptual Protocol: Glycosynthase-Catalyzed Synthesis

Principle: A glycosynthase, engineered to lack its catalytic nucleophile, cannot hydrolyze its natural substrate. However, it can use an activated donor like a glycosyl fluoride to transfer the sugar moiety to an acceptor.

Materials:

  • This compound (Donor)

  • Suitable glycosyl acceptor

  • Glycosynthase enzyme (e.g., a mutant β-galactosidase)

  • Buffer solution (e.g., sodium phosphate or citrate buffer, pH optimized for the enzyme)

  • Quenching agent (e.g., EDTA to chelate metal cofactors, or heat denaturation)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the glycosyl acceptor and the galactopyranosyl fluoride donor in the appropriate buffer.

  • Enzyme Addition: Initiate the reaction by adding the glycosynthase enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37 °C) with gentle agitation.

  • Monitoring: Monitor the formation of the product using TLC, HPLC, or Mass Spectrometry.

  • Termination: Once the reaction reaches completion or equilibrium, terminate it by heat denaturation (e.g., boiling for 5 minutes) or by adding a specific inhibitor or quenching agent.

  • Purification: Purify the product from the reaction mixture, often using size-exclusion or reverse-phase chromatography to separate the product from the enzyme and unreacted substrates.

G cluster_1 Glycosynthase Workflow Start Dissolve Donor & Acceptor in Buffer AddEnzyme Add Glycosynthase Enzyme Start->AddEnzyme Incubate Incubate at Optimal Temp/pH AddEnzyme->Incubate Monitor Monitor Reaction (TLC, HPLC) Incubate->Monitor Monitor->Incubate Reaction Incomplete Terminate Terminate Reaction (e.g., Heat) Monitor->Terminate Reaction Complete Purify Purify Product (Chromatography) Terminate->Purify Product Pure Glycoconjugate Purify->Product

Caption: Workflow for a typical glycosynthase-catalyzed reaction.

Part 3: Synthesis of the Glycosyl Fluoride Donor

A reliable supply of high-purity this compound is a prerequisite for its use in synthesis. While several methods exist, conversion from a more stable precursor like a thioglycoside is a common laboratory-scale approach. However, newer methods are being developed to avoid hazardous reagents.[2][10]

Protocol: Synthesis from a Thioglycoside Precursor

This protocol is based on the DAST-NBS method, a well-established procedure for converting thioglycosides to glycosyl fluorides.[4]

Caution: Diethylaminosulfur trifluoride (DAST) is toxic and corrosive and should be handled with extreme care in a fume hood.[2] N-Bromosuccinimide (NBS) is a bromine source and an irritant.

Materials:

  • Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (Thioglycoside, 1.0 equiv.)

  • Diethylaminosulfur trifluoride (DAST, 1.5 equiv.)

  • N-Bromosuccinimide (NBS, 1.3 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice-cold saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Initial Setup: Dissolve the thioglycoside (1.0 equiv.) in anhydrous CH₂Cl₂ (approx. 10 mL/mmol) in a flask under an argon atmosphere.

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath or cryocooler).

  • DAST Addition: Slowly add DAST (1.5 equiv.) to the cooled solution. Stir for 2 minutes at -15 °C.

  • NBS Addition: Carefully add NBS (1.3 equiv.) to the reaction mixture at -15 °C.

  • Reaction: Stir the reaction at -15 °C, monitoring the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, dilute the mixture with CH₂Cl₂ and quench by slowly pouring it into an ice-cold saturated aqueous NaHCO₃ solution with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired this compound.

Conclusion and Future Perspectives

This compound stands out as a robust and versatile glycosyl donor, critical to the advancement of synthetic carbohydrate chemistry. Its inherent stability simplifies handling and purification, while its reactivity can be precisely controlled through a variety of chemical and enzymatic activation methods. The protocols detailed herein provide a foundation for its application in synthesizing O-glycosides and complex glycoconjugates.

The future of glycochemistry will undoubtedly rely on the continued development of highly efficient and stereoselective glycosylation strategies. As researchers push the boundaries of synthesizing tailor-made oligosaccharides and glycoconjugates for therapeutic and diagnostic purposes, the strategic use of well-designed donors like acetylated galactopyranosyl fluoride will remain indispensable.[8] The ongoing innovation in safer fluorinating agents and the expansion of the glycosynthase toolkit promise to further enhance the accessibility and application of this essential building block in the quest for novel bioactive molecules.

References

  • Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI - NIH. (2021, October 6). Retrieved from [Link]

  • Lu, L. L., Xiao, M., Zhao, H., Wang, P., & Qian, X. M. (2006). [Application of glycosyl fluorides in the study on glycosidases]. Sheng Wu Gong Cheng Xue Bao, 22(3), 351-360. PMID: 16755910.
  • Pemberton, R. P., Bar-Ziv, R., & Rovis, T. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters, 23(1), 137-141. Retrieved from [Link]

  • Zechel, D. L., & Withers, S. G. (2001). Glycosyl fluorides in enzymatic reactions. Accounts of Chemical Research, 33(1), 11-18. Retrieved from [Link]

  • Pemberton, R. P., Bar-Ziv, R., & Rovis, T. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Semantic Scholar. Retrieved from [Link]

  • Schmölzer, K., & Nidetzky, B. (2016). Synthesis of Glycosides by Glycosynthases. Catalysts, 6(5), 74. Retrieved from [Link]

  • Shimizu, M., Togo, H., & Yokoyama, M. (1998). Reactions of glycosyl fluorides. Synthesis of O-, S-, and N-glycosides. Journal of the Chemical Society, Chemical Communications, (5), 541-542. Retrieved from [Link]

  • Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021, October 6). Retrieved from [Link]

  • Bar-Ziv, R., Pemberton, R. P., & Rovis, T. (2022). Electrochemical Synthesis of Glycosyl Fluorides Using Sulfur(VI) Hexafluoride as the Fluorinating Agent. ACS Catalysis, 12(1), 253-258. Retrieved from [Link]

  • Wu, C. C., & Liao, C. C. (2009). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 14(1), 473-485. Retrieved from [Link]

  • 2,3,4,6-Tetra-O-Acetyl-α-D-Galactopyranosyl Fluoride. Blue Tiger Scientific. Retrieved from [Link]

  • Toshima, K. (2000). Glycosyl fluorides in glycosidations. Carbohydrate Research, 327(1-2), 15-26. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2023). Journal of Molecular Structure, 1282, 135230. Retrieved from [Link]

  • This compound | C14H19FO9. PubChem. Retrieved from [Link]

  • Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. (2020). CRC Press. Retrieved from [Link]

  • Bennett, C. S., & Wong, C. H. (2017). Phenanthroline-Catalyzed Stereoselective Formation of α-1,2-cis 2-Deoxy-2-Fluoro Glycosides. NSF Public Access Repository. Retrieved from [Link]

  • Wu, C. C., & Liao, C. C. (2009). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. Retrieved from [Link]

  • 2,3,4,6-Tetra-O-acetyl-α-d-glucopyranosyl azide. ResearchGate. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Retrieved from [Link]

  • Pérez, S., & Imberty, A. (2000). Peracetylated alpha-D-glucopyranosyl fluoride and peracetylated alpha-maltosyl fluoride. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 5), 594-596. Retrieved from [Link]

  • Ilardi, E. A., & Vitaku, E. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1162. Retrieved from [Link]

  • Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 61(14), 5822-5880. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Glycosylation with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for glycosylation reactions utilizing 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this specific glycosyl donor. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve reaction yields and achieve your synthetic goals.

Introduction: Understanding the Donor

This compound is a valuable glycosyl donor due to its high stability, allowing for purification via silica gel chromatography and benchtop storage.[1][2] However, its reactivity profile presents unique challenges. The electron-withdrawing nature of the four acetyl protecting groups renders this donor "disarmed," meaning it is significantly less reactive than "armed" donors (e.g., those with electron-donating benzyl ethers).[1][3] Consequently, activating the stable C-F bond for glycosidic linkage formation requires carefully selected, potent promoters and rigorously controlled reaction conditions.[1][2] This guide will walk you through optimizing these factors.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your glycosylation experiments in a question-and-answer format.

Question 1: I am observing very low to no yield of my desired glycoside. What are the likely causes and how can I fix this?

Answer: Low or no product yield is the most common issue and typically points to three main areas: inefficient activation, presence of moisture, or low acceptor reactivity.

Root Cause A: Inefficient Activation

The C-F bond in your donor is strong, and the acetyl groups deactivate it further.[1][2] Your choice of activator (promoter) is critical. A weak Lewis acid may fail to activate the donor sufficiently.

Solutions:

  • Select a Potent Promoter System: Standard Lewis acids may be insufficient. More powerful systems are often required to activate disarmed glycosyl fluorides.[1][3] Consider the systems outlined in the table below.

  • Increase Promoter Stoichiometry: Unlike catalytic systems used for armed donors, disarmed fluorides often require stoichiometric or even excess amounts of the Lewis acid promoter.[1] This is because the carbonyl groups on the acetyl protectors can coordinate to and deactivate the Lewis acid.[1][3]

  • Consider Temperature and Concentration: For sluggish reactions involving disarmed donors, increasing the reaction concentration or temperature may be necessary to achieve reasonable yields.[1][3]

Promoter SystemTypical Conditions & NotesReference
Cp₂HfCl₂ / AgClO₄ A powerful and widely used system. Typically requires >1 equivalent of each component.[4]
SnCl₂ / AgClO₄ The original Mukaiyama protocol; effective but requires stoichiometric amounts.[4][5][6]
BF₃·OEt₂ Can be effective, but often requires excess equivalents (e.g., 4.2 equiv) for disarmed donors. Recent studies show catalytic amounts (1 mol%) can work under rigorously anhydrous glovebox conditions.[1][4][5]
TMSOTf A common Lewis acid, may be used for activation.[4]
B(C₆F₅)₃ A highly effective catalyst, particularly when pairing the fluoride donor with a silyl ether acceptor.[7]
Root Cause B: Presence of Water

Trace amounts of water in the reaction can have disastrous effects. Water can hydrolyze the activated glycosyl donor to form an unreactive hemiacetal or directly deactivate the Lewis acid promoter.[4]

Solutions:

  • Rigorous Drying of Glassware and Reagents: All glassware should be oven-dried (>120°C) or flame-dried under vacuum immediately before use. Solvents must be freshly distilled from an appropriate drying agent. Acceptors should be dried by azeotroping with dry toluene.[4]

  • Use of Activated Molecular Sieves: Add freshly activated molecular sieves (3Å or 4Å, heated at ~300°C under vacuum for several hours) to the reaction vessel to scavenge any residual moisture.[4]

  • Inert Atmosphere: Conduct the entire experiment under a dry, inert atmosphere (Argon or Nitrogen).[4][8]

Root Cause C: Low Acceptor Nucleophilicity

If your glycosyl acceptor has sterically hindered hydroxyl groups or is electronically deactivated, the reaction rate will be significantly slower, leading to low yields.

Solutions:

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC over an extended period. Gentle heating may be required, but be cautious as this can also lead to byproduct formation.

  • Modify the Acceptor: If possible, using a silylated version of your acceptor (e.g., a TMS ether) can increase its nucleophilicity and enable catalytic activation cycles with certain promoters like B(C₆F₅)₃.[7]

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose and solve low-yield issues.

G start Low / No Yield Observed check_activation Was a potent activator (e.g., Cp₂HfCl₂/AgClO₄) used in sufficient quantity? start->check_activation check_anhydrous Were rigorous anhydrous conditions maintained? check_activation->check_anhydrous Yes solution_activation Increase activator stoichiometry or switch to a stronger system (see Table 1). check_activation->solution_activation No check_acceptor Is the acceptor sterically hindered or deactivated? check_anhydrous->check_acceptor Yes solution_anhydrous Re-run experiment: - Flame-dry glassware - Use activated molecular sieves - Use freshly distilled solvents check_anhydrous->solution_anhydrous No solution_acceptor Increase reaction time/temp. Consider using a silylated acceptor if possible. check_acceptor->solution_acceptor Yes end_success Improved Yield solution_activation->end_success solution_anhydrous->end_success solution_acceptor->end_success

Caption: A step-by-step workflow for troubleshooting low glycosylation yields.

Question 2: My reaction works, but I get a mixture of anomers (poor α/β stereoselectivity). How can I improve this?

Answer: Achieving high stereoselectivity with this donor is challenging because it lacks a C2-participating group (like an N-acetyl or benzoyl group) that would otherwise direct the stereochemical outcome. Selectivity is therefore governed by a complex interplay of factors.

Solutions:

  • Solvent Choice: The choice of solvent can significantly influence the anomeric ratio. Ethereal solvents (e.g., Et₂O) can favor the formation of the α-anomer through an Sₙ2-like mechanism. In contrast, nitrile solvents (e.g., acetonitrile) can stabilize the intermediate oxocarbenium ion, often leading to the thermodynamically more stable β-anomer.[4][9]

  • Catalyst/Promoter System: Certain catalysts are known to favor specific stereochemical outcomes. For example, some protic acid catalysts can be tuned to favor either α or β products depending on the solvent system.[9] Researching promoter systems specific to galactosyl donors is recommended.

  • Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes enhance selectivity by favoring the kinetically controlled product before anomerization can occur.

Question 3: I am recovering my starting materials (both donor and acceptor) unchanged. What does this indicate?

Answer: This is a clear sign that the reaction was never initiated. This points almost exclusively to a failure in the activation step.

Solutions:

  • Verify Promoter Activity: Ensure your Lewis acid promoter is fresh and has not been deactivated by atmospheric moisture. Perchlorates and triflates are highly hygroscopic.

  • Check Reaction Temperature: Some activation systems require an initial period at a specific temperature (e.g., stirring the promoter and sieves for 10 minutes at room temperature) before cooling and adding the substrates.[4] Review the specific protocol for your chosen promoter.

  • Re-evaluate Promoter Choice: As detailed in Question 1, your chosen activator may simply be too weak to activate this disarmed donor under your current conditions.[1][3]

Frequently Asked Questions (FAQs)

What is the fundamental difference between an "armed" and a "disarmed" glycosyl donor?

An "armed" donor has electron-donating protecting groups (like benzyl ethers) on the sugar ring, which destabilize the ground state and stabilize the developing positive charge of the oxocarbenium ion intermediate, making it more reactive. A "disarmed" donor, like the peracetylated galactosyl fluoride, has electron-withdrawing protecting groups (esters like acetates) that stabilize the ground state and make it less reactive.[1][3][9]

How stable is this compound?

Glycosyl fluorides are among the most stable glycosyl donors.[4] They are generally stable to silica gel chromatography and can be stored for extended periods at low temperatures with a desiccant, unlike the more labile glycosyl bromides or chlorides.[2][10]

How should I monitor the progress of my glycosylation reaction?

Thin-Layer Chromatography (TLC) is the most common method. Use a stain that visualizes both the donor and the product (e.g., p-anisaldehyde or ceric ammonium molybdate). The reaction is complete when the starting fluoride donor spot (which is typically less polar than the acceptor) is fully consumed.[4]

What is the mechanism of activation for the glycosyl fluoride?

A fluorophilic Lewis acid (LA) coordinates to the anomeric fluorine atom. This coordination weakens the C1-F bond, promoting its departure and the formation of a highly electrophilic oxocarbenium ion intermediate. The glycosyl acceptor (ROH) then attacks this intermediate to form the glycosidic bond.

G Donor Galactosyl Fluoride (R-F) Complex Activated Complex [R---F---LA] Donor->Complex LA Lewis Acid (LA) LA->Complex Oxocarbenium Oxocarbenium Ion [R⁺] [F-LA]⁻ Complex->Oxocarbenium Product Glycoside Product (R-Nu) Oxocarbenium->Product Acceptor Acceptor (Nu-H) Acceptor->Product

Sources

Technical Support Center: Controlling Stereoselectivity in Galactosylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for galactosylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the stereochemical outcome of glycosidic bond formation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired α- or β-galactoside with high fidelity.

Introduction: The Stereochemical Challenge

Galactosylation, the formation of a glycosidic linkage to a galactose moiety, is a cornerstone of synthetic carbohydrate chemistry. The stereochemical outcome at the anomeric center (C1) dictates the final architecture and biological function of the resulting glycoconjugate. Achieving high stereoselectivity—producing predominantly one anomer (α or β) over the other—is often a significant hurdle.[1][2][3] This guide will dissect the critical factors that govern this selectivity and provide actionable strategies to steer your reactions toward the desired outcome.

The anomeric effect thermodynamically favors the formation of the α-anomer, while the β-anomer is often the kinetic product.[1][4] However, a multitude of interconnected factors, including the choice of glycosyl donor, protecting groups, solvent, temperature, and promoter system, collectively determine the final α/β ratio.[1][2][5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during galactosylation reactions in a question-and-answer format.

Problem 1: Poor β-Selectivity Despite Using a C2-Participating Group

Question: I'm using a galactose donor with a C2-benzoyl (Bz) participating group, but I'm still getting a significant amount of the α-anomer. Why is this happening and how can I improve my β-selectivity?

Analysis & Solution:

The formation of 1,2-trans-glycosides (β-galactosides) via neighboring group participation (NGP) is a widely used and generally reliable strategy.[7][8][9][10] The C2-acyl group (like benzoyl or acetyl) is designed to attack the incipient oxocarbenium ion intermediate, forming a stable cyclic acyloxonium ion.[1][11] This intermediate effectively shields the α-face of the donor, forcing the incoming glycosyl acceptor to attack from the β-face, yielding the 1,2-trans product.[1][11][12]

However, this process is not always perfect. "Stereochemical leakage" can occur if the rate of intermolecular attack by the acceptor competes with the intramolecular NGP.[7]

Key Factors and Troubleshooting Steps:

  • Reaction Concentration: The competition between intramolecular NGP and intermolecular glycosylation is concentration-dependent.[7] High concentrations of the glycosyl acceptor can favor a direct SN2-like attack on an activated donor-promoter complex before the acyloxonium ion has a chance to form, leading to erosion of β-selectivity.[7]

    • Actionable Advice: Try running the reaction at a lower concentration. A systematic study of the effect of concentration and acceptor:donor stoichiometry is recommended to find the optimal conditions.[7] In many cases, lower concentrations favor the desired 1,2-trans product.[7]

  • Promoter/Activator Choice: A highly reactive promoter system can accelerate the direct reaction with the acceptor, outcompeting NGP.

    • Actionable Advice: If using a very strong activator system (e.g., NIS/TfOH), consider switching to a milder one. The choice of promoter can significantly influence the equilibrium between the activated covalent donor and the desired dioxolenium intermediate.[7]

  • Temperature: Lower temperatures generally favor the more ordered transition state of the NGP pathway.

    • Actionable Advice: Run the reaction at a lower temperature (e.g., -40 °C to -78 °C). This can slow down the competing SN2 pathway and enhance β-selectivity.[13]

  • Participating Group Efficacy: While standard acetyl (Ac) and benzoyl (Bz) groups are effective, their participating ability can be modulated.[11]

    • Actionable Advice: Consider using a pivaloyl (Piv) group at C2. Its steric bulk can further encourage the formation of the desired intermediate. Alternatively, more elaborate participating groups have been designed to enhance 1,2-trans selectivity.[11]

Problem 2: Low α-Selectivity with a C2-Non-Participating Group

Question: I am trying to synthesize a 1,2-cis-galactoside (α-anomer) using a donor with a C2-benzyl (Bn) ether, but the reaction yields a nearly 1:1 mixture of α/β anomers. How can I favor the α-product?

Analysis & Solution:

Synthesizing 1,2-cis-glycosides is notoriously challenging because there is no group at C2 to direct the stereochemical outcome.[3][14] The final anomeric ratio is a delicate balance between the thermodynamic anomeric effect (favoring α) and various kinetic pathways.[1][14] Success hinges on carefully controlling the reaction environment to favor α-face attack.

Key Factors and Troubleshooting Steps:

  • Solvent Choice: The solvent plays a paramount role.[1][5]

    • Ethereal Solvents (α-Directing): Solvents like diethyl ether (Et₂O) or 1,4-dioxane are known to favor the formation of α-glycosides.[1][6][14] They can stabilize the reactive intermediates in a way that promotes attack from the alpha face.

    • Nitrile Solvents (β-Directing): Acetonitrile (MeCN) must be avoided. It actively participates in the reaction by forming a β-nitrilium ion intermediate, which then directs the acceptor to the β-face.[1][14]

    • Halogenated Solvents: Dichloromethane (DCM) is a common, relatively non-interfering solvent, but the α-selectivity can often be improved by using ethereal solvents or solvent mixtures.[1][14]

    • Actionable Advice: Switch the solvent to diethyl ether (Et₂O). If solubility is an issue, a mixture of DCM/Et₂O or toluene/dioxane can be effective.[1]

  • Remote Participation: Even without a C2-participating group, protecting groups at other positions (C4, C6) can influence stereoselectivity.[3][8][14][15]

    • 4-O-Acyl Groups: An ester group at the C4 position of galactose donors can promote α-selectivity.[1][15] It is hypothesized that this occurs through mechanisms like remote participation or non-classical hydrogen bonding that stabilizes the transition state leading to the α-product.[15] Using an electron-withdrawing benzoate, such as a para-nitrobenzoate at C4, has been shown to give unexpectedly high α-stereoselectivities.[15]

    • Actionable Advice: Redesign your glycosyl donor to include a para-nitrobenzoyl group at the C4 position.

  • Temperature and Thermodynamics: Since the α-anomer is the thermodynamically more stable product due to the anomeric effect, running the reaction at a higher temperature can sometimes favor its formation, provided the products do not decompose.[1] This allows the reaction to reach thermodynamic equilibrium.

    • Actionable Advice: Cautiously increase the reaction temperature. This strategy is often employed in syntheses of N-acetylgalactosamine (GalNAc) glycosides where C2 participation is weak.[16]

  • Promoter System: Certain promoter combinations are known to favor α-galactosylation.

    • Actionable Advice: Cooperative promoter systems, such as Ag₂SO₄ and Bi(OTf)₃, have been developed specifically for the stereoselective synthesis of α-galactosides from glycosyl chlorides.[17]

Problem 3: Inconsistent Stereoselectivity Between Reaction Scales

Question: My small-scale test reaction gave an excellent 10:1 α/β ratio. However, when I scaled up the reaction 20-fold, the ratio dropped to 3:1. What could be causing this inconsistency?

Analysis & Solution:

Scale-up issues in glycosylation reactions often stem from changes in factors that are easily controlled on a small scale but become problematic on a larger scale. These typically relate to reaction kinetics, mass transfer, and heat transfer.

Key Factors and Troubleshooting Steps:

  • Rate of Reagent Addition & Local Concentration: On a large scale, adding a reagent (e.g., the promoter or the acceptor) too quickly can create localized areas of high concentration. As discussed in Problem 1, high acceptor concentration can disrupt stereodirecting mechanisms like NGP.[7]

    • Actionable Advice: Add the limiting reagent slowly via a syringe pump to maintain a low, steady concentration. Ensure vigorous and efficient stirring to guarantee rapid mixing and a homogeneous reaction mixture.

  • Temperature Control: Maintaining a consistent internal reaction temperature is more difficult in larger vessels. A reaction that was run at -78 °C in a 25 mL flask may experience temperature fluctuations or gradients in a 1 L reactor, affecting selectivity.[13]

    • Actionable Advice: Use a reactor with a jacketed cooling system and an internal temperature probe. Monitor the internal temperature closely throughout all additions and the entire reaction time.

  • Moisture Control: Larger-scale reactions have more surface area and often longer setup times, increasing the risk of atmospheric moisture contamination. Water can compete with your glycosyl acceptor, consuming the donor and altering the reaction kinetics.

    • Actionable Advice: Rigorously dry all glassware and solvents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Consider the use of molecular sieves in the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right glycosyl donor leaving group? The choice of leaving group (e.g., halide, trichloroacetimidate, thioglycoside) is critical as it dictates the required activation conditions and the reactivity of the donor.

  • Glycosyl Halides (Bromides, Chlorides): Highly reactive and historically significant. Often activated by silver or mercury salts. Modern methods use cooperative catalysis (e.g., Ag₂SO₄/Bi(OTf)₃) for high α-selectivity.[17] They can be sensitive to moisture.

  • Trichloroacetimidates (TCA): Very popular due to their ease of formation and activation under mildly acidic conditions (e.g., TMSOTf, BF₃·OEt₂). Their reactivity can be tuned by protecting groups.

  • Thioglycosides (S-ethyl, S-phenyl): Stable, "disarmed" donors that require specific promoters (e.g., NIS/TfOH, DMTST) for activation. Their stability makes them ideal for use in multi-step block synthesis strategies.[1]

Q2: What is the "armed" vs. "disarmed" concept? This concept relates donor reactivity to the electronic nature of its protecting groups, particularly at C2.[1]

  • Armed Donors: Have electron-donating protecting groups (e.g., benzyl ethers) at C2. This increases the electron density of the ring, making the donor more reactive.

  • Disarmed Donors: Have electron-withdrawing protecting groups (e.g., esters like acetyl or benzoyl) at C2. This decreases the ring's electron density, making the donor less reactive. This principle allows for selective activation of an armed donor in the presence of a disarmed one.

Q3: How can I confirm the anomeric configuration of my product? Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.

  • ¹H NMR: The coupling constant between the anomeric proton (H-1) and H-2 (³JH1,H2) is diagnostic. For galactose, which has an axial H-2, a large coupling constant (~7-9 Hz) indicates a trans-diaxial relationship, corresponding to the β-anomer .[18][19] A small coupling constant (~2-4 Hz) indicates a cis-equatorial-axial relationship, corresponding to the α-anomer .[18][19]

  • ¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also informative. Generally, the C-1 of an α-anomer resonates at a lower field (higher ppm) than the C-1 of a β-anomer, although this can be influenced by other substituents.[20]

Data Summaries & Key Protocols

Table 1: Influence of Solvent on Stereoselectivity

This table summarizes general trends for galactosylations using a donor with a non-participating C2 group.[1][14]

SolventPredominant AnomerMechanistic Rationale
Diethyl Ether (Et₂O) αEthereal oxygen is thought to coordinate with intermediates, favoring α-attack.[1][6]
Dichloromethane (DCM) Mixture (often α-leaning)Considered a relatively non-participating solvent; outcome depends heavily on other factors.[1]
Toluene αA non-polar, non-coordinating solvent that often favors the thermodynamic α-product.[1]
Acetonitrile (MeCN) βActs as a participating solvent, forming a β-nitrilium ion intermediate that directs β-attack.[1][14]
Visualizing the Choice: α vs. β Strategy

The following flowchart provides a simplified decision-making process for planning your galactosylation strategy.

galactosylation_strategy start Desired Anomer? beta_linkage Target: β-Galactoside (1,2-trans) start->beta_linkage β alpha_linkage Target: α-Galactoside (1,2-cis) start->alpha_linkage α ngp_strategy Employ Neighboring Group Participation (NGP) beta_linkage->ngp_strategy non_ngp_strategy Avoid NGP alpha_linkage->non_ngp_strategy ngp_donor Use C2-Acyl Donor (e.g., -OAc, -OBz, -OPiv) ngp_strategy->ngp_donor ngp_conditions Conditions: - Low Concentration - Low Temperature - Non-participating solvent (DCM) ngp_donor->ngp_conditions non_ngp_donor Use C2-Non-participating Donor (e.g., -OBn, -N3) non_ngp_strategy->non_ngp_donor alpha_conditions Conditions: - Ethereal Solvent (Et₂O) - Consider C4-acyl remote participation - Optimize temperature non_ngp_donor->alpha_conditions

Caption: Decision flowchart for selecting a strategy for α- or β-galactosylation.

Protocol: General Procedure for β-Galactosylation via NGP

This protocol describes a representative reaction using a thioglycoside donor, a C2-benzoyl participating group, and NIS/TfOH as the promoter system.

Materials:

  • Galactosyl Donor (e.g., Ethyl 2-O-benzoyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside)

  • Glycosyl Acceptor (with a single free hydroxyl)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH), as a dilute solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å Molecular Sieves

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Preparation: Under an argon atmosphere, add the galactosyl donor (1.0 equiv), glycosyl acceptor (1.2 equiv), and freshly activated 4 Å molecular sieves to a flame-dried round-bottom flask.

  • Solvent Addition: Add anhydrous DCM to achieve a donor concentration of 0.05 M.

  • Cooling: Cool the stirred suspension to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Promoter Addition: Add NIS (1.3 equiv) to the mixture. Stir for 10 minutes.

  • Activation: Add the TfOH solution (0.1 equiv) dropwise via syringe. The solution may turn dark brown/purple.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Quenching: Once the donor is consumed, quench the reaction by adding triethylamine (Et₃N) or pyridine, followed by dilution with DCM.

  • Workup: Filter the mixture through Celite to remove molecular sieves. Wash the filtrate sequentially with saturated aq. Na₂S₂O₃ (to remove excess iodine) and saturated aq. NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired β-galactoside.

  • Characterization: Confirm the structure and stereochemistry by NMR spectroscopy (¹H, ¹³C) and mass spectrometry. Check for a large ³JH1,H2 coupling constant (~8 Hz) to confirm the β-configuration.

Visualizing the NGP Mechanism

This diagram illustrates the key steps in achieving a β-galactoside through neighboring group participation.

ngp_mechanism cluster_0 Neighboring Group Participation (NGP) for β-Selectivity Donor Galactosyl Donor (C2-OBz, LG anomeric) Activated Activated Intermediate [Donor-Promoter Complex] Donor->Activated + Promoter Dioxolenium Acyloxonium Ion (α-face shielded) Activated->Dioxolenium Intramolecular Attack (NGP) Product β-Galactoside Product (1,2-trans) Dioxolenium->Product β-face Attack Acceptor Acceptor-OH Acceptor->Dioxolenium Promoter Promoter (e.g., NIS/TfOH)

Caption: Mechanism of β-selective galactosylation via neighboring group participation.

References

  • Cui, L., & Wang, P. G. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry, 95(1), 19-35. [Link]

  • Li, Y., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry, 10, 1018664. [Link]

  • Das, R., & Mukhopadhyay, B. (2020). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 16, 443-483. [Link]

  • Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2683-2697. [Link]

  • Williams, S. J., et al. (2021). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society, 143(5), 2243-2254. [Link]

  • Abdel-Aal, A. M., & Schmidt, R. R. (2018). Expanding the scope of stereoselective α-galactosylation using glycosyl chlorides. Beilstein Journal of Organic Chemistry, 14, 2378-2386. [Link]

  • Di Cocco, M. E., et al. (2019). Regioselectivity of glycosylation reactions of galactose acceptors: an experimental and theoretical study. Beilstein Journal of Organic Chemistry, 15, 2982-2989. [Link]

  • Cui, L., & Wang, P. G. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. ResearchGate. [Link]

  • Dmitriev, P., & Oscarson, S. (2021). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry, 17, 2145-2166. [Link]

  • Jonsson, E., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 536, 109010. [Link]

  • McKay, M. J., & Nguyen, H. M. (2022). α-Selective Glucosylation Can Be Achieved with 6-O-para-Nitrobenzoyl Protection. The Journal of Organic Chemistry, 87(20), 13816-13821. [Link]

  • Hurevich, M., et al. (2021). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 26(2), 434. [Link]

  • Oscarson, S., & Lahmann, M. (2022). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 27(19), 6245. [Link]

  • Adhya, S., & Lewis, D. E. (2015). Molecular Mechanisms of Transcription Initiation at gal Promoters and their Multi-Level Regulation by GalR, CRP and DNA Loop. Biomolecules, 5(4), 2782-2804. [Link]

  • Demchenko, A. V., et al. (2020). Stereocontrolled α-Galactosylation under Cooperative Catalysis. Organic Letters, 22(21), 8498-8502. [Link]

  • Beier, R. C., & Mundy, B. P. (1980). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Journal of Carbohydrate Chemistry, 13(1), 25-45. [Link]

  • Williams, S. J., et al. (2020). H-bonding, not remote participation, explains the influence of remote substituents on stereoselectivity in α-galactosylations. Chemical Science, 11(43), 11847-11854. [Link]

  • Codée, J. D. C., et al. (2020). Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. Journal of the American Chemical Society, 142(1), 153-164. [Link]

  • Cui, L., & Wang, P. G. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Canadian Journal of Chemistry. [Link]

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]

  • Guo, J., & Gildersleeve, J. C. (2011). Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. The Journal of Organic Chemistry, 76(11), 4530-4545. [Link]

  • Grokipedia. (n.d.). Neighbouring group participation. [Link]

  • D'Souza, F., & Silipo, A. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. In Comprehensive Glycoscience (pp. 1-25). [Link]

Sources

Side reactions in glycosylation with acetylated galactopyranosyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization & Troubleshooting of Glycosylation Reactions

Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division Reagent Profile: 2,3,4,6-Tetra-O-acetyl-


-D-galactopyranosyl fluoride
Reactivity Class:  Disarmed (Deactivated), 1,2-trans selective via Neighboring Group Participation (NGP).

Executive Summary

Welcome to the GlycoTech technical support interface. You are likely employing acetylated galactosyl fluoride because of its shelf stability and its ability to reliably form


-glycosidic linkages  (1,2-trans) through the participation of the C2-acetate group.

However, this stability comes at a cost: the electron-withdrawing acetyl groups "disarm" the donor, requiring potent Lewis Acid (LA) activation. This high-energy activation threshold often opens the door to three primary failure modes: Hydrolysis , Orthoester Formation , and Elimination (Glycal formation) .

This guide deconstructs these side reactions, explaining why they happen and how to prevent them using self-validating protocols.

Module 1: The Reaction Manifold (Visualizing the Pathways)

Before troubleshooting, visualize the competition between the desired pathway and the side reactions.

Glycosylation_Manifold Donor Acetylated Gal-F (Disarmed Donor) IonPair Contact Ion Pair (Transient) Donor->IonPair + Activator Activator Lewis Acid (BF3·OEt2, Cp2HfCl2) Oxocarbenium Oxocarbenium Ion IonPair->Oxocarbenium Dissociation Dioxolenium Dioxolenium Ion (Acetoxonium) Oxocarbenium->Dioxolenium Fast NGP (C2-OAc) Hydrolysis Hemiacetal (1-OH) (Hydrolysis) Oxocarbenium->Hydrolysis + H2O (Moisture) Glycal 2-Acetoxy-Galactal (Elimination) Oxocarbenium->Glycal - H+ (Basic Conditions) Product β-Galactoside (Desired 1,2-trans) Dioxolenium->Product + ROH (Attack at C1) Orthoester 1,2-Orthoester (Kinetic Trap) Dioxolenium->Orthoester + ROH (Attack at C-Ac)

Figure 1: The activation manifold.[1][2][3][4] Note that the Dioxolenium ion is the critical bifurcation point for the desired product vs. the Orthoester trap.

Module 2: Troubleshooting & FAQs

Issue 1: "I see a new spot, but it's not my glycoside. It hydrolyzes back to starting materials on silica."

Diagnosis: Orthoester Formation. Root Cause: The C2-acetate group participates to form the dioxolenium ion (good!). However, your acceptor (alcohol) attacked the central carbon of the acetoxonium ring instead of the anomeric carbon (C1). This is a kinetic trap, often favored by weak Lewis acids or sterically hindered acceptors.

  • Mechanism: The alcohol attacks the positively charged carbon of the C2-acetoxonium ring.

  • Verification: Check your NMR. Orthoesters typically show a characteristic methyl singlet shifted upfield relative to a standard acetate, and the anomeric proton often appears at higher field (lower ppm) than a standard glycoside.

  • Remediation:

    • Increase Lewis Acid Acidity: Orthoesters can rearrange to the thermodynamic glycoside under acidic conditions. Add more

      
       or switch to a "harder" activator like TMSOTf (catalytic).
      
    • Solvent Switch: Avoid THF; use CH₂Cl₂ or Nitromethane. Solvents that stabilize the charge separation favor C1 attack.

Issue 2: "My yield is low, and I isolated a reducing sugar (Hemiacetal)."

Diagnosis: Hydrolysis. Root Cause: Fluorides are stable to pure water but extremely sensitive to moisture in the presence of Lewis Acids. The LA activates the fluoride, and if water is present (even trace amounts in the solvent or molecular sieves), it outcompetes your acceptor because water is a smaller, better nucleophile.

  • The "Proton Trap" Failure: As the reaction proceeds, HF is generated. HF can etch glassware, generating water (

    
    ), creating an autocatalytic hydrolysis cycle [1].
    
  • Remediation:

    • Acid Scavengers: Use MS 4A (flame dried immediately before use). Consider adding a hindered base like DTBMP (2,6-di-tert-butyl-4-methylpyridine) to neutralize generated HF without quenching the Lewis Acid.

    • Silicon Protection: If possible, use a silylated acceptor (RO-TMS). The byproduct is TMS-F (inert gas/volatile) rather than HF, preventing the water-generation cycle.

Issue 3: "I see a fast-moving spot and double bond signals in NMR."

Diagnosis: Elimination (Ferrier-type/Glycal formation). Root Cause: The oxocarbenium intermediate lost a proton from C2 (or C1 if H-1 is acidic) instead of accepting a nucleophile. This yields 2-acetoxy-galactal .

  • Trigger: This occurs if the reaction temperature is too high, the acceptor is too bulky (steric hindrance prevents coupling), or the acceptor acts as a base.

  • Remediation:

    • Lower Temperature: Run the activation at -20°C or -40°C.

    • Concentration: Increase the concentration of the acceptor to favor bimolecular coupling over unimolecular elimination.

Module 3: Comparative Activator Data

Not all Lewis Acids are equal for disarmed fluorides. Use this table to select the right tool.

Activator SystemReactivityRisk of HydrolysisRisk of OrthoesterRecommended For

HighHigh (Generates HF)MediumStandard couplings; robust substrates.

ModerateLowLowMukaiyama's classic; mild but stoichiometric heavy metals [2].

Very HighLowLowDifficult/hindered acceptors; highly efficient [3].

HighModerateHigh

-selective outcomes (sometimes).

Module 4: Standard Operating Procedure (SOP)

Protocol: Mediated Coupling of Acetylated Gal-F

Objective: Couple 2,3,4,6-tetra-O-acetyl-


-D-galactopyranosyl fluoride with a primary alcohol acceptor.

Reagents:

  • Donor: Acetylated Gal-F (1.2 equiv)

  • Acceptor: Alcohol (1.0 equiv)

  • Activator:

    
     (1.5 equiv - Note: Disarmed donors require excess)
    
  • Solvent: Anhydrous DCM (Dichloromethane)

  • Additives: 4A Molecular Sieves (Powdered, activated)

Step-by-Step Workflow:

  • Preparation (The Drying Phase):

    • Flame-dry a two-neck round bottom flask under Argon flow.

    • Add powdered 4A Molecular Sieves (approx. 100 mg/mmol).

    • Critical: Heat the sieves under vacuum again to ensure absolute dryness.

  • Dissolution:

    • Dissolve Donor and Acceptor in Anhydrous DCM (0.1 M concentration relative to acceptor).

    • Cannulate this mixture into the reaction flask containing the sieves.

    • Stir at Room Temperature for 30 mins to allow sieves to scavenge residual water.

  • Activation:

    • Cool the mixture to -20°C . (Do not run at 0°C initially for Gal-F to prevent elimination).

    • Add

      
       dropwise.
      
    • Observation: The solution may darken slightly.

  • Monitoring:

    • TLC Check (30 mins): Look for the disappearance of the Donor (high Rf).

    • Decision Gate:

      • If Donor remains: Warm to 0°C.

      • If Orthoester forms: Add 0.1 equiv TMSOTf to rearrange it.

  • Quench:

    • Quench with Sat.

      
       (aq) while vigorous stirring.
      
    • Filter through Celite to remove sieves and precipitated salts.

  • Purification:

    • Standard extraction (DCM/Water) and Flash Chromatography.

References

  • Matsuda, A., & Fukase, K. (2022). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover.[5][6] Organic Letters, 24(1), 6–10.[5] Link[5]

  • Mukaiyama, T., Murai, Y., & Shoda, S. (1981). An Efficient Method for Glucosylation of Hydroxy Compounds Using Glucopyranosyl Fluoride. Chemistry Letters, 10(3), 431-432. Link

  • Suzuki, K., Maeta, H., & Matsumoto, T. (1989). Cp2HfCl2-AgClO4: An efficient promoter for glycosyl fluoride activation. Tetrahedron Letters, 30(36), 4853-4856. Link

  • Bohé, L., & Crich, D. (2015). A Critical Review of the Mechanism of Glycosylation. Carbohydrate Research, 403, 13-43. Link

Sources

Overcoming low reactivity of 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges and unlock the potential of this valuable glycosyl donor. While its stability is a significant advantage for handling and purification, its attenuated reactivity—a common trait of "disarmed" glycosyl donors—often requires careful optimization of reaction conditions.[1][2][3]

This guide provides in-depth, field-proven insights into the causality behind experimental choices, offering troubleshooting solutions and validated protocols to ensure the success of your glycosylation reactions.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: Why is this galactosyl fluoride considered "disarmed" and what does that mean for my experiments?

A1: The term "disarmed" refers to the reduced reactivity of a glycosyl donor due to the presence of electron-withdrawing protecting groups.[1][4] In this specific molecule, the four acetyl (Ac) groups on the pyranose ring pull electron density away from the anomeric carbon (C1). This effect strengthens the C1-F bond, making it more difficult to cleave and form the reactive oxocarbenium ion intermediate necessary for glycosylation.[3][4]

  • Causality: The electron-withdrawing nature of the acetyl groups stabilizes the ground state of the donor, increasing the activation energy required for the reaction to proceed.[4] This is in contrast to "armed" donors, which have electron-donating groups (like benzyl ethers) that destabilize the ground state and promote facile leaving group departure.[1][5]

  • Experimental Implication: You will need more forceful activation conditions (e.g., stronger Lewis acids, higher temperatures, or longer reaction times) to achieve good yields compared to an armed counterpart.[5][6] However, this lower reactivity can be advantageous in strategies requiring sequential glycosylation, such as orthogonal synthesis.[7]

Q2: What are the optimal storage and handling conditions for this compound?

A2: Glycosyl fluorides are generally appreciated for their stability compared to other glycosyl halides like bromides or chlorides, allowing for benchtop storage and purification via column chromatography.[1][2][5] However, to ensure long-term integrity and prevent hydrolysis, the following conditions are recommended:

  • Storage: Store at -15°C or lower in a tightly sealed container.

  • Handling: While relatively stable, it is best handled under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture, especially when setting up reactions. All glassware should be rigorously dried, and anhydrous solvents must be used. Even trace amounts of water can hydrolyze the donor to the corresponding hemiacetal or deactivate the Lewis acid promoter.[7]

Q3: How does the α-anomeric configuration affect its reactivity compared to the β-anomer?

A3: The α-anomer of a glycosyl donor is generally less reactive than its β-counterpart.[1][5] This is often attributed to the anomeric effect, where the axial orientation of the fluorine atom in the α-anomer provides additional electronic stabilization to the ground state.[8] Consequently, the β-anomer, with its equatorial fluorine, is often consumed preferentially in a mixture of anomers.[1][5] If your reaction yields are unexpectedly low when using a mixture, it may be because only the more reactive β-anomer has reacted.[1][5]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during glycosylation reactions with this donor.

Q4: My glycosylation reaction is stalled or giving very low yields. What are the primary causes and how can I fix it?

A4: Low yield is the most common issue and typically points to insufficient activation of the C-F bond. Several factors could be at play. The following troubleshooting workflow can help diagnose the issue.

G start Problem: Low Yield or No Reaction cause1 Insufficient Promoter Activation start->cause1 cause2 Presence of Moisture/Impurities start->cause2 cause3 Poor Acceptor Nucleophilicity start->cause3 cause4 Suboptimal Reaction Conditions start->cause4 sol1a Increase Promoter Stoichiometry cause1->sol1a Solution sol1b Switch to a Stronger Lewis Acid System (e.g., Cp₂HfCl₂/AgOTf, BF₃·OEt₂) cause1->sol1b Solution sol2a Ensure Anhydrous Conditions: - Flame-dry glassware - Use freshly distilled solvents - Activate molecular sieves cause2->sol2a Solution sol3a Protect Acceptor as a Silyl Ether cause3->sol3a Solution sol4a Increase Reaction Temperature cause4->sol4a Solution sol4b Increase Reactant Concentration cause4->sol4b Solution

Troubleshooting Workflow for Low Glycosylation Yield

  • Step 1: Verify Promoter System and Stoichiometry.

    • The Problem: Disarmed fluorides often require stoichiometric or even excess amounts of a hard Lewis acid for activation.[1] Catalytic amounts of weaker Lewis acids may be insufficient. The fluoride ion generated during the reaction can also deactivate the Lewis acid promoter, stalling the catalytic cycle.[1][5]

    • The Solution:

      • Increase Stoichiometry: If using a promoter like BF₃·OEt₂, increase the loading from catalytic to stoichiometric amounts (e.g., 1.2-2.0 equivalents).

      • Change Promoter System: Switch to a more potent, fluorophilic activation system. Combinations like Cp₂HfCl₂/AgClO₄, Cp₂ZrCl₂/AgOTf, or SnCl₂/AgClO₄ are well-established for activating disarmed fluorides.[1][6][7] The silver salt acts as a halide scavenger, preventing the fluoride from inhibiting the Hafnium or Zirconium catalyst.[6]

  • Step 2: Scrutinize Reaction Setup for Moisture.

    • The Problem: Water is detrimental. It can hydrolyze the glycosyl fluoride donor and react with the Lewis acid promoter, rendering it inactive. Molecular sieves, if not properly activated, can be a source of water.

    • The Solution:

      • Rigorous Drying: Flame-dry all glassware under vacuum and cool under an inert atmosphere.

      • Anhydrous Solvents: Use freshly distilled solvents or those from a solvent purification system.

      • Activate Molecular Sieves: Activate powdered 4Å or 5Å molecular sieves by heating them at >300°C under vacuum for several hours.[7] Add them to the reaction vessel while still warm and allow to cool under an inert atmosphere.[7]

  • Step 3: Evaluate the Glycosyl Acceptor.

    • The Problem: The nucleophilicity of the acceptor alcohol is critical. Sterically hindered secondary or tertiary alcohols are significantly less reactive than primary alcohols.[9] The electronic properties of the acceptor's protecting groups also play a role; electron-withdrawing groups on the acceptor will decrease its nucleophilicity.[9]

    • The Solution:

      • Silyl Ether Activation: Convert the acceptor alcohol to a silyl ether (e.g., TMS or TBS ether). This strategy, often paired with promoters like B(C₆F₅)₃, can dramatically increase reactivity.[2] The reaction forms a stable silicon-fluoride bond, which provides a strong thermodynamic driving force.[2]

Q5: My reaction is producing the wrong anomer or a mixture of anomers. How can I improve stereoselectivity?

A5: Stereoselectivity in glycosylation is a complex interplay of the donor, acceptor, solvent, and reaction conditions. With an acetylated donor, neighboring group participation is a key factor.

  • For 1,2-trans (β-galactosides) Selectivity:

    • Mechanism: The acetyl group at the C2 position can participate in the reaction, forming a cyclic dioxolenium ion intermediate after the fluoride leaves. The glycosyl acceptor then attacks from the opposite face (alpha-face), leading exclusively to the 1,2-trans (β) product.

    • Troubleshooting Poor β-Selectivity: If you are getting α-anomer contamination, it suggests the reaction is proceeding through a more Sₙ1-like pathway with a separated oxocarbenium ion, rather than through the desired neighboring group participation. To favor the β-anomer:

      • Use Non-Participating Solvents: Solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. Avoid ether or acetonitrile if you observe poor selectivity, as they can sometimes participate in the reaction.

      • Moderate Activation: Overly aggressive activation (very high temperatures or extremely strong Lewis acids) can favor the Sₙ1 pathway. Try running the reaction at a lower temperature (e.g., -40°C to 0°C).

  • For 1,2-cis (α-galactosides) Selectivity:

    • The Challenge: Achieving α-selectivity with a C2-participating protecting group is inherently difficult. This typically requires suppressing neighboring group participation.

    • Potential Strategies:

      • Solvent Effects: Using a participating solvent like acetonitrile (CH₃CN) can sometimes promote the formation of an α-nitrilium intermediate, which can then be displaced by the acceptor to yield the α-glycoside.

      • Promoter Choice: Certain Lewis acids have been shown to influence stereoselectivity. For instance, in some systems, the addition of catalytic BF₃·OEt₂ has been used to achieve high α-selectivity.[10]

      • Donor Modification: For reliable α-selectivity, the most robust solution is to redesign the glycosyl donor to use a non-participating protecting group at the C2 position (e.g., a benzyl ether or an azido group).

Part 3: Protocols and Data

This section provides a validated experimental protocol for a common activation method and a data table comparing various promoter systems.

Experimental Protocol: Glycosylation using Cp₂HfCl₂/AgOTf Activation

This protocol describes a reliable method for coupling this compound with a primary alcohol acceptor.

Materials:

  • This compound (Donor, 1.0 equiv)

  • Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.2 equiv)

  • Hafnocene dichloride (Cp₂HfCl₂, 1.2 equiv)

  • Silver triflate (AgOTf, 1.2 equiv)

  • Activated Molecular Sieves 4Å, powdered

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Add activated molecular sieves (approx. 250 mg per mmol of donor) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask and cool to room temperature under a positive pressure of argon.

  • Reagent Addition: To the flask, add Cp₂HfCl₂ (1.2 equiv) and AgOTf (1.2 equiv). Add anhydrous DCM (to achieve a final donor concentration of ~0.1 M).

  • Pre-activation: Stir the promoter mixture at room temperature for 15-20 minutes. The mixture may turn cloudy.

  • Reactant Solution: In a separate flame-dried flask, dissolve the galactosyl fluoride donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous DCM.

  • Reaction Initiation: Cool the promoter mixture to the desired temperature (start at -20°C). Using a cannula, slowly transfer the donor/acceptor solution to the stirring promoter mixture.

  • Monitoring: Allow the reaction to slowly warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC). Stain with a p-anisaldehyde or ceric ammonium molybdate solution. The reaction is typically complete within 2-6 hours.

  • Quenching and Workup: Once the donor is consumed, quench the reaction by adding triethylamine (Et₃N) or saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Filtration and Extraction: Dilute the mixture with DCM and filter through a pad of Celite® to remove solids. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to obtain the desired disaccharide.

Data Summary: Comparison of Promoter Systems

The choice of promoter is critical for successfully activating this disarmed glycosyl fluoride. The table below summarizes common activators and their typical conditions.

Promoter SystemTypical Stoichiometry (equiv.)Co-Promoter / AdditiveTypical TemperatureKey Considerations
BF₃·OEt₂ 1.2 - 4.0Molecular Sieves-20°C to RTSimple, but may require excess loading due to deactivation by carbonyls.[5]
SnCl₂ / AgClO₄ 1.2 - 2.5Molecular Sieves-20°C to RTClassic Mukaiyama conditions; effective but uses heavy metals and perchlorate salts.[1][7]
Cp₂HfCl₂ / AgOTf 1.2 - 2.5Molecular Sieves-20°C to RTHighly reliable and powerful system for disarmed donors; AgOTf is a potent scavenger.[6]
B(C₆F₅)₃ (BCF) 0.05 - 0.2 (Catalytic)Silyl Ether AcceptorRoom TemperatureEnables catalytic activation; requires modification of the acceptor but is highly efficient.[2]

References

  • ResearchGate. (2025). 2,3,4,6-Tetra-O-acetyl-α-d-glucopyranosyl azide. Available from: [Link]

  • Manabe, Y., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters. Available from: [Link]

  • NCBI Bookshelf. (2021). Glycosidation using fluoride donor - Glycoscience Protocols. Available from: [Link]

  • ResearchGate. (2025). Glycosyl Fluorides in Glycosidations. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters. Available from: [Link]

  • Montgomery, J., et al. (2021). Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation. Journal of the American Chemical Society.
  • NCBI Bookshelf. (2021). Synthesis of glycosyl fluoride donor - Glycoscience Protocols. Available from: [Link]

  • Manabe, Y., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. ResearchGate. Available from: [Link]

  • Withers, S. G., et al. (2010). Glycosyl fluorides in enzymatic reactions. PubMed. Available from: [Link]

  • Ye, X.-S., et al. (2013). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • van der Vorm, S., et al. (2018). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Ball, N. D., et al. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Chemistry Portal. Available from: [Link]

  • Codee, J., et al. (2023). Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Chemical Science. Available from: [Link]

  • Fraser-Reid, B., et al. (2002). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry. Available from: [Link]

  • Ye, X.-S., et al. (2012). Lewis acids as α-directing additives in glycosylations by using 2,3-O-carbonate-protected glucose and galactose thioglycoside donors based on preactivation protocol. PubMed. Available from: [Link]

Sources

Technical Support Center: Solvent Effects on Glycosylation with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for glycosylation reactions utilizing 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in this critical synthetic transformation. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed experimental protocols to enhance your success in achieving high yields and desired stereoselectivity.

I. Troubleshooting Guide: Common Issues and Solutions

The choice of solvent is a critical parameter that can profoundly influence the outcome of a glycosylation reaction.[1][2] Below is a troubleshooting guide for common problems encountered when using this compound as a glycosyl donor.

Problem Probable Cause(s) Related to Solvent Recommended Solutions & Rationale
Low to No Product Yield 1. Poor Solubility of Reactants: The glycosyl donor, acceptor, or promoter may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. 2. Solvent-Induced Decomposition: Certain solvents, particularly highly polar aprotic solvents like DMF or DMSO, can sometimes be detrimental to glycosylation reactions.[1][3] 3. Inappropriate Solvent Polarity: The solvent may not adequately support the formation of the key reactive intermediates, such as the oxocarbenium ion.1. Optimize Solvent System: Screen a range of solvents with varying polarities. Halogenated solvents like dichloromethane (DCM) or chloroform are common starting points.[1] Consider using a co-solvent system to improve solubility. For instance, a mixture of DCM and a less polar solvent like toluene or an ethereal solvent can be effective. 2. Avoid Detrimental Solvents: Unless specific literature precedents suggest otherwise, avoid using DMF and DMSO as the primary solvent.[1][3] 3. Modulate Polarity: If an SN1-like mechanism is desired, a more polar solvent that can stabilize the oxocarbenium intermediate may be beneficial. Conversely, for an SN2-like pathway, a less polar solvent might be preferable.
Poor α/β Stereoselectivity (Anomeric Mixture) 1. Competing Reaction Pathways: The solvent can influence the equilibrium between SN1-like and SN2-like glycosylation mechanisms, which lead to different stereochemical outcomes.[4][5] 2. Solvent Participation: Some solvents, like acetonitrile, can act as nucleophiles, leading to the formation of a β-nitrilium ion intermediate, which then directs the acceptor to attack from the α-face, favoring β-glycoside formation.[1] Ethereal solvents can coordinate with the oxocarbenium ion, often favoring the formation of the α-anomer.[1][3][6]1. Strategic Solvent Selection for Stereocontrol:    • For α-selectivity (1,2-cis): Ethereal solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), or dioxane are generally favored.[1][3] The use of a mixed solvent system, such as DCM/Et₂O, can significantly enhance α-selectivity.[1]    • For β-selectivity (1,2-trans): Nitrile solvents like acetonitrile are known to promote the formation of β-glycosides.[1] 2. Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.
Formation of Side Products (e.g., Orthoesters, Glycal) 1. Solvent-Promoted Elimination: The basicity or nucleophilicity of the solvent can sometimes promote side reactions. 2. Presence of Moisture: Protic impurities in the solvent can lead to hydrolysis of the glycosyl donor or other reactive intermediates.1. Use High-Purity, Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents to minimize side reactions. The presence of water can lead to unwanted hydrolysis. 2. Add Molecular Sieves: The addition of activated molecular sieves (e.g., 4Å) is crucial for scavenging any residual moisture in the reaction mixture.
Logical Workflow for Diagnosing Low Glycosylation Yields

A Low Glycosylation Yield B Check Reactant Purity & Stability A->B C Optimize Solvent System A->C D Evaluate Promoter/Catalyst A->D E Adjust Reaction Temperature A->E F Consider Acceptor Reactivity A->F G Analyze for Side Products A->G C1 Try Co-solvent (e.g., DCM/Toluene) C->C1 Solubility Issues? C2 Switch to Ethereal (α) or Nitrile (β) Solvent C->C2 Poor Selectivity?

Caption: A logical workflow for diagnosing the cause of low glycosylation yields.

II. Frequently Asked Questions (FAQs)

Q1: How does solvent polarity influence the rate and stereoselectivity of glycosylation with this compound?

A1: The polarity of the solvent plays a pivotal role in stabilizing the intermediates formed during the glycosylation reaction. Generally, glycosylation reactions can proceed through a spectrum of mechanisms, from SN1-like to SN2-like pathways.[4][5]

  • SN1-like Mechanism: In more polar solvents, the departure of the fluoride leaving group is facilitated, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This planar intermediate can then be attacked by the glycosyl acceptor from either the α- or β-face, often leading to a mixture of anomers. However, the thermodynamic anomeric effect generally favors the formation of the α-glycoside.[1]

  • SN2-like Mechanism: In less polar solvents, the formation of a free oxocarbenium ion is less favored. The reaction may proceed through a more concerted, SN2-like displacement of the fluoride by the acceptor. This can lead to an inversion of stereochemistry at the anomeric center.

Q2: What is the mechanistic basis for the "ether effect" in promoting α-glycoside formation?

A2: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are known to favor the formation of 1,2-cis-glycosides (α-anomers).[1][3] The "ether model" proposes that the lone pair of electrons on the ether oxygen can coordinate with the incipient oxocarbenium ion.[3][6] This coordination is thought to preferentially occur on the β-face of the galactosyl donor, effectively blocking it and directing the incoming glycosyl acceptor to attack from the α-face, leading to the observed α-selectivity.[1][3][7]

Influence of Solvent on Glycosylation Mechanism

cluster_0 S_N1-like Pathway (Polar Solvents) cluster_1 S_N2-like Pathway (Non-polar Solvents) A Galactosyl Fluoride B Oxocarbenium Ion (Planar Intermediate) A->B Slow C α-Glycoside B->C Attack from α-face D β-Glycoside B->D Attack from β-face E Galactosyl Fluoride F Transition State E->F Concerted G α-Glycoside F->G

Caption: Solvent influence on SN1 vs. SN2 glycosylation pathways.

Q3: Why does acetonitrile often lead to the formation of β-glycosides?

A3: Acetonitrile can act as a participating solvent. The nitrogen atom of acetonitrile can attack the anomeric center from the α-face to form a stable nitrilium ion intermediate. This intermediate then undergoes nucleophilic attack by the glycosyl acceptor from the β-face in an SN2-like manner, resulting in the predominant formation of the 1,2-trans-glycoside (β-anomer).[1]

Q4: Are there any "green" or unconventional solvents that have been explored for glycosylation with glycosyl fluorides?

A4: Yes, research into more environmentally friendly glycosylation methods is ongoing. Liquid sulfur dioxide (SO₂) has been investigated as a promoting solvent for glycosylations with glycosyl fluorides, proceeding without the need for an external additive.[8] In this medium, the stereoselectivity is primarily substrate-controlled and approaches a thermodynamic equilibrium.[8]

III. Experimental Protocols and Data

Representative Glycosylation Protocol

The following is a general procedure for the glycosylation of a primary alcohol with this compound. Note: This is a starting point, and optimization of solvent, temperature, and reaction time may be necessary for different glycosyl acceptors.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated molecular sieves (4Å, ~100 mg per 0.1 mmol of glycosyl donor).

  • Add the glycosyl acceptor (1.2 equivalents) and the chosen anhydrous solvent (e.g., DCM, Et₂O, or a mixture).

  • Cool the mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature).

  • In a separate flask, dissolve the this compound (1.0 equivalent) in the same anhydrous solvent.

  • To the cooled acceptor solution, add the promoter (e.g., BF₃·Et₂O, 1.1 equivalents) dropwise.

  • Slowly add the solution of the glycosyl donor to the reaction mixture via syringe or cannula.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the molecular sieves.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired glycoside.

Summary of Solvent Effects on Anomeric Selectivity

The following table summarizes the general trends observed for solvent effects on the stereochemical outcome of glycosylation reactions.

Solvent General Polarity Typical Anomeric Selectivity Plausible Mechanistic Rationale
Diethyl Ether (Et₂O) Lowα-selective (1,2-cis)Solvent participation via oxonium ion formation, blocking the β-face.[1][3][6][7]
Dichloromethane (DCM) MediumOften a mixture, can be tunedLess participating than ethereal or nitrile solvents; outcome is highly dependent on other factors. Can favor β-selectivity in some cases.[7]
Acetonitrile (MeCN) Highβ-selective (1,2-trans)Solvent participation via a nitrilium ion intermediate.[1]
Toluene LowGenerally α-selectivePromotes the anomeric effect due to its non-polar nature.
DCM/Et₂O Mixture Medium-LowHighly α-selectiveSynergistic effect, enhancing the α-directing nature of the ether.[1]

IV. References

  • Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. (2024). ChemRxiv. Retrieved February 11, 2026, from [Link]

  • Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity. (2018). PubMed. Retrieved February 11, 2026, from [Link]

  • Examining the authenticity of the 'ether model' in glycosylation reactions. (n.d.). American Chemical Society. Retrieved February 11, 2026, from [Link]

  • Anomeric Selectivity of Glycosylations through a Machine Learning Lens. (2025). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation. (n.d.). Science. Retrieved February 11, 2026, from [Link]

  • CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. (2021). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Controlling the Stereoselectivity of Glycosylation via Solvent Effects. (2016). National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent. (2011). National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • Methods of synthesis of glycosyl fluorides. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • [Application of glycosyl fluorides in the study on glycosidases]. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Catalytic and Stereoselective Glycosylation with Glucopyranosyl Fluoride by Using Various Protic Acids. (n.d.). Oxford Academic. Retrieved February 11, 2026, from [Link]

  • Metal-free glycosylation with glycosyl fluorides in liquid SO2. (2021). National Institutes of Health. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Activating 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the activation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride. This resource is designed for researchers and drug development professionals to navigate the complexities of glycosylation reactions using this specific glycosyl donor. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge crucial for working with acetylated galactosyl fluorides.

Q1: Why is 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride considered a "disarmed" glycosyl donor, and how does this impact catalyst selection?

A: The term "disarmed" refers to the electronic effect of the protecting groups on the reactivity of the glycosyl donor. The four acetyl (Ac) groups on the galactopyranosyl ring are electron-withdrawing. This effect reduces the electron density at the anomeric carbon, thereby strengthening the C1-Fluorine bond and destabilizing the transition state leading to the critical oxocarbenium ion intermediate. Consequently, "disarmed" donors like this one are significantly less reactive than their "armed" counterparts (e.g., those with electron-donating benzyl protecting groups) and require more powerful activators or more forcing reaction conditions to achieve glycosylation.[1][2] Your catalyst choice must be potent enough to overcome this inherent low reactivity.

Q2: What are the primary classes of catalysts used to activate this glycosyl fluoride?

A: Activation of stable glycosyl fluorides is typically achieved with fluorophilic Lewis acids or specific protic acids.[3] The most common activators include:

  • Hard Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O) is a classic and widely used choice.[1][2]

  • Combination Systems: Mixtures such as Tin(II) chloride/Silver perchlorate (SnCl₂/AgClO₄) or zirconocene/hafnocene complexes with a silver salt (e.g., Cp₂HfCl₂/AgOTf) are also effective.[1][3]

  • Silyl-based Catalysts: Silicon tetrafluoride (SiF₄) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be employed, often leveraging silylated acceptors.[1][3]

  • Strong Protic Acids: In some protocols, protic acids like Triflic acid (TfOH) or Perchloric acid (HClO₄) can serve as catalysts.[1][4]

Q3: How does my choice of solvent affect the stereochemical outcome (α vs. β)?

A: The reaction solvent plays a critical role in influencing the stereoselectivity of the glycosidic bond formation. This is primarily due to its ability to stabilize or destabilize the reaction intermediates.

  • Non-participating, Ethereal Solvents (e.g., Diethyl ether, THF, DCM): These solvents are less polar and poorly coordinate to the oxocarbenium ion. This environment often favors the formation of the thermodynamically more stable α-glycoside, a phenomenon known as the anomeric effect.[5]

  • Participating/Polar Solvents (e.g., Acetonitrile, Propionitrile): Nitrile solvents can participate in the reaction at the anomeric center, forming a transient α-nitrilium ion intermediate. A subsequent Sₙ2-like attack by the acceptor alcohol from the opposite face leads to the formation of the β-glycoside.[4][5]

Q4: What is the purpose of molecular sieves in these reactions?

A: Molecular sieves (typically 4Å or 5Å) are crucial dehydrating agents. Glycosylation reactions are highly sensitive to moisture, as water can compete with your glycosyl acceptor, leading to hydrolysis of the activated donor. The primary role of molecular sieves is to rigorously scavenge any trace water from the reaction mixture, thereby preventing side reactions and improving yields.[1] Interestingly, some modern protocols have revealed that in situ generated HF (from the fluoride donor) can react with glass vessels to form SiF₄, which participates in the catalytic cycle. In these specific high-turnover systems, the role of additives like sieves becomes more complex.[1][6]

Section 2: Troubleshooting Guide

Direct answers to common experimental failures.

Problem 1: Low or No Reaction Conversion
  • Symptom: Your starting glycosyl fluoride is largely recovered, and little to no product is formed.

  • Possible Cause & Solution A: Inadequate Catalyst Strength or Loading

    • Causality: As a disarmed donor, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride requires a potent activation system. The carbonyl oxygens of the acetyl groups can coordinate with and sequester the Lewis acid catalyst, effectively deactivating it.[1][2] Therefore, under conventional conditions, a catalytic amount of Lewis acid is often insufficient.

    • Recommendation: For a standard BF₃·Et₂O-mediated reaction, begin with a stoichiometric amount (e.g., 1.1 to 3.0 equivalents) relative to the glycosyl donor.[1] If using other systems like Cp₂HfCl₂/AgOTf, ensure the promoter and silver salt are used in appropriate ratios as dictated by established protocols.[3]

  • Possible Cause & Solution B: Catalyst Deactivation by Moisture

    • Causality: Lewis acids are extremely sensitive to water. Any moisture present will preferentially react with the catalyst, rendering it inactive for glycosyl fluoride activation.

    • Recommendation:

      • Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).

      • Use anhydrous solvents dispensed from a solvent purification system or freshly distilled over an appropriate drying agent.

      • Activate molecular sieves by heating under high vacuum.

      • Run the reaction under a strict inert atmosphere.

Problem 2: Poor Stereoselectivity (Mixture of α and β Anomers)
  • Symptom: ¹H NMR analysis of the crude product shows two distinct anomeric protons, indicating a mixture of α and β glycosides.

  • Possible Cause & Solution A: Suboptimal Solvent Choice

    • Causality: Unlike glucose donors with a C2-acetyl group, the C4-acetyl group in your galactose donor cannot provide "neighboring group participation" to direct the formation of a β-linkage. Therefore, stereoselectivity is heavily governed by external factors, primarily the solvent.[5]

    • Recommendation: To favor a specific anomer, modify your solvent system based on the principles outlined in the table below.

Desired AnomerRecommended Solvent SystemRationale
α-glycoside Diethyl Ether (Et₂O), Dichloromethane (DCM)Promotes the anomeric effect; non-participating.[5]
β-glycoside Acetonitrile (MeCN), Pivalonitrile (tBuCN)Acts as a participating solvent, directing Sₙ2 attack.[4]
Problem 3: Significant Formation of Glycal Byproduct
  • Symptom: Along with your desired product, you observe a significant amount of 3,4,6-tri-O-acetyl-D-galactal.

  • Possible Cause & Solution: Overly Harsh Reaction Conditions

    • Causality: Glycal formation is the result of an elimination reaction, where a proton is abstracted from C2 and the anomeric leaving group is expelled. This side reaction is often promoted by highly acidic conditions or excessive temperatures. Using a large excess of a strong Lewis acid like BF₃·Et₂O can increase the acidity of the medium, favoring elimination.[1]

    • Recommendation:

      • Reduce Temperature: Perform the reaction at a lower temperature (e.g., -20 °C or -40 °C) to disfavor the elimination pathway.

      • Titrate Catalyst: Carefully control the amount of Lewis acid. Use the minimum amount required for activation to avoid excessive acidity.

      • Consider a Milder System: Explore alternative catalyst systems known for milder activation, such as some zirconocene- or hafnocene-based activators.[3]

Section 3: Mechanistic Insights & Experimental Workflows

Visualizing the chemistry and decision-making process is key to success.

General Activation Mechanism

The activation of a glycosyl fluoride by a Lewis Acid (LA) proceeds through the formation of a highly reactive oxocarbenium ion, which is then attacked by the nucleophilic acceptor (ROH).

G cluster_0 cluster_1 A Glycosyl Fluoride (Donor) B Activated Complex [Gal-F->LA] A->B Coordination LA Lewis Acid (Catalyst) LA->B C Oxocarbenium Ion + [F-LA]⁻ B->C Heterolysis E Glycoside Product (α or β) C->E Nucleophilic Attack D Acceptor (ROH) D->E

Caption: Lewis acid activation of the glycosyl fluoride donor.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and solve issues related to poor reaction conversion.

G start Start: Low Yield Observed q1 Is the catalyst loading stoichiometric for a disarmed donor? start->q1 a1_yes Increase catalyst loading (e.g., 1.5-3.0 eq. BF₃·Et₂O). Re-run experiment. q1->a1_yes No q2 Were anhydrous conditions rigorously maintained? q1->q2 Yes end Problem Resolved a1_yes->end a2_no Dry all reagents/solvents. Use inert atmosphere. Re-run experiment. q2->a2_no No q3 Is the acceptor alcohol highly hindered or electron-deficient? q2->q3 Yes a2_no->end a3_yes Increase reaction time/temp. OR consider a more potent catalyst system (e.g., Cp₂HfCl₂/AgOTf). q3->a3_yes Yes a3_yes->end

Caption: Decision tree for troubleshooting low glycosylation yield.

Section 4: Catalyst System Comparison

This table provides a comparative overview of common catalyst systems for activating 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride.

Catalyst SystemTypical Loading (vs. Donor)Relative StrengthCommon SolventsKey Considerations & Potential Issues
BF₃·Et₂O 1.1 - 4.2 eq. (Conventional)[1][2] 0.01 - 0.1 eq. (High Turnover)[6]StrongDCM, Et₂O, MeCNStoichiometric amounts needed conventionally due to catalyst sequestration. Can promote glycal formation. High-turnover method requires glovebox conditions.
SnCl₂ / AgClO₄ 1.0 - 2.0 eq.Moderate-StrongDCM, TolueneThe classic Mukaiyama protocol. Perchlorate salts can be explosive and require careful handling.[1][3]
Cp₂HfCl₂ / AgOTf 1.0 - 1.5 eq.StrongDCMA powerful and reliable system. The silver salt acts as a halide scavenger. Can be expensive.[3]
TrB(C₆F₅)₄ 0.1 - 0.2 eq.Very StrongDCMA highly effective modern catalyst that can work in catalytic amounts even for disarmed donors.[3][7]
TfOH or HClO₄ 0.05 - 0.2 eq.Strong (Protic Acid)Et₂O, BTF-tBuCNStereochemical outcome is highly dependent on the solvent and counter-anion.[1][4]

Section 5: Experimental Protocol Example

Protocol 1: General Procedure for Stoichiometric BF₃·Et₂O Activation

This protocol is a representative example and may require optimization for your specific glycosyl acceptor.

  • Preparation: Add the glycosyl acceptor (1.0 eq.) and freshly activated molecular sieves (4Å, powdered) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and purge with dry nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to achieve a concentration of approximately 0.1 M with respect to the acceptor. Cool the resulting suspension to -20 °C in a cryocool bath.

  • Donor Addition: In a separate dried vial, dissolve 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride (1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution to the cooled reaction mixture via syringe.

  • Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·Et₂O, 1.5 eq.) dropwise to the stirred suspension over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the glycosyl donor is consumed.

  • Quenching: Once the reaction is complete, quench by adding 2-3 drops of triethylamine (Et₃N) or pyridine to neutralize the Lewis acid.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired glycoside.

References

  • Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters. [Link]

  • Glycosyl Fluorides in Glycosidations. ResearchGate. [Link]

  • Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters. [Link]

  • Activation of Disarmed Glycosyl Fluorides with High Catalytic Tu. ResearchGate. [Link]

  • Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation. ChemRxiv. [Link]

  • General Aspects of the Glycosidic Bond Formation. SciSpace. [Link]

  • Catalytic and Stereoselective Glycosylation with Glucopyranosyl Fluoride by Using Various Protic Acids. Chemistry Letters. [Link]

Sources

Technical Support Center: Glycosylation Reactions with 2,3,4,6-tetra-O-Acetyl-alpha-D-galactopyranosyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,3,4,6-tetra-O-Acetyl-alpha-D-galactopyranosyl fluoride. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its use in glycosylation reactions, with a primary focus on preventing unwanted hydrolysis. Our goal is to equip you with the knowledge to ensure the integrity of your glycosyl donor and achieve optimal reaction outcomes.

Understanding the Challenge: The Instability of the Anomeric Fluoride

This compound is a versatile glycosyl donor. However, its utility can be compromised by its susceptibility to hydrolysis, which cleaves the anomeric C-F bond to yield the corresponding hemiacetal. This side reaction not only consumes the valuable donor but can also complicate purification and reduce the yield of the desired glycoside. The electron-withdrawing nature of the acetyl protecting groups renders this glycosyl fluoride "disarmed," meaning it is less reactive and requires a potent activator, which can inadvertently promote hydrolysis if not carefully controlled.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of hydrolysis of my this compound during a glycosylation reaction?

A1: Hydrolysis is typically initiated by the presence of water in the reaction mixture, often in conjunction with the acidic conditions required for activation. Key contributing factors include:

  • Residual moisture: In solvents, reagents, or on glassware.

  • Acidic catalysts: Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids used to activate the glycosyl fluoride can also catalyze hydrolysis.[1][2]

  • In situ HF generation: The reaction of the fluoride leaving group with the glycosyl acceptor's hydroxyl group generates hydrogen fluoride (HF). This HF can directly catalyze further hydrolysis or react with glass vessels to produce SiF₄, another potential catalyst.[1]

  • Elevated temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.[3]

Q2: How can I minimize water content in my reaction setup?

A2: Rigorous anhydrous conditions are critical. We recommend the following:

  • Drying of solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves (activated 4Å or 5Å) to maintain dryness.

  • Drying of reagents: Ensure your glycosyl acceptor and any other reagents are thoroughly dried. Co-evaporation with anhydrous toluene can be an effective method.

  • Drying of glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator over a strong drying agent like phosphorus pentoxide.

  • Inert atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of atmospheric moisture. Working in a glovebox is ideal for highly sensitive reactions.[1][2][4]

Q3: Can my choice of catalyst influence the extent of hydrolysis?

A3: Absolutely. While strong Lewis acids like BF₃·Et₂O are effective activators, they can also be aggressive promoters of hydrolysis, especially when used in stoichiometric amounts.[2] Consider using milder or more specialized catalysts that are less prone to reacting with water. For instance, tris(pentafluorophenyl)borane (B(C₆F₅)₃) has shown high catalytic activity with good water tolerance, particularly when used with silylated glycosyl acceptors.[5]

Q4: I'm observing significant hydrolysis even with a strong Lewis acid catalyst. What could be the issue?

A4: If you are confident in your anhydrous technique, the issue may lie in the reaction vessel itself. As mentioned, the HF generated during the reaction can etch glass, producing SiF₄, which can act as a catalyst.[1] If you observe a drastic decrease in yield when switching from a glass to a PTFE (Teflon) vessel, it's a strong indicator that SiF₄ is involved in your catalytic cycle. In such cases, using a PTFE reaction vessel can help minimize this side reaction.

Troubleshooting Guide: A Systematic Approach to Preventing Hydrolysis

This section provides a problem-solution framework for common issues encountered during glycosylation reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no glycosylation product, with significant recovery of the hydrolyzed donor. 1. Inadequate drying of reagents and solvents. 2. Use of a "wet" inert gas. 3. Contaminated catalyst. 1. Ensure all solvents are freshly distilled and stored over activated molecular sieves. 2. Pass your inert gas through a drying tube containing Drierite or P₂O₅. 3. Use a fresh bottle of catalyst or purify the existing one according to established procedures.
Moderate yields with the presence of both desired product and hydrolyzed donor. 1. Sub-optimal reaction temperature. 2. Inappropriate catalyst concentration. 3. Reaction time is too long. 1. Lower the reaction temperature. Many glycosylations proceed efficiently at temperatures as low as -78 °C. [3]2. Titrate the catalyst concentration. In some systems, catalytic amounts (e.g., 1 mol%) of a strong Lewis acid like BF₃·Et₂O can be effective without requiring stoichiometric quantities, especially under rigorously anhydrous conditions. [1][2][4]3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and quench the reaction promptly upon completion.
Inconsistent results between batches. 1. Variability in atmospheric humidity. 2. Inconsistent quality of solvents or reagents. 3. Reaction with glassware. 1. Perform reactions in a glovebox for maximum control over the reaction environment. [1][2][4]2. Use solvents and reagents from the same trusted supplier and batch, if possible. 3. Consider using a PTFE reaction vessel to eliminate the variable of SiF₄ generation. [1]
Formation of an unexpected byproduct in addition to the hydrolyzed donor. 1. Migration of acetyl groups. 2. Orthoester formation. 1. Acetyl group migration can occur under acidic conditions. Ensure the reaction is not overly acidic and consider using a milder catalyst. 2. The 2-O-acetyl group can participate in the formation of a 1,2-orthoester. This is often favored by certain catalysts and solvent systems. A detailed analysis of byproducts is necessary to confirm this. [6]

Visualizing the Hydrolysis Pathway and Prevention Workflow

The following diagrams illustrate the key chemical transformations and the recommended experimental workflow to mitigate hydrolysis.

HydrolysisMechanism Donor 2,3,4,6-tetra-O-Acetyl-α-D- galactopyranosyl fluoride Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation (Lewis/Brønsted Acid) Hydrolyzed Hydrolyzed Product (Hemiacetal) Intermediate->Hydrolyzed Nucleophilic Attack Glycoside Desired Glycoside Intermediate->Glycoside Nucleophilic Attack Acceptor Glycosyl Acceptor (R-OH) Acceptor->Intermediate Water Water (H₂O) Water->Intermediate PreventionWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcome Desired Outcome DryGlass Oven-Dry Glassware InertAtmosphere Inert Atmosphere (Ar or N₂) DryGlass->InertAtmosphere DrySolvents Use Anhydrous Solvents DrySolvents->InertAtmosphere DryReagents Dry Acceptor & Reagents DryReagents->InertAtmosphere LowTemp Low Temperature Control (e.g., -78°C to 0°C) InertAtmosphere->LowTemp Catalyst Catalyst Selection & Titration LowTemp->Catalyst Monitoring Reaction Monitoring (TLC/LC-MS) Catalyst->Monitoring HighYield High Yield of Desired Glycoside Monitoring->HighYield MinHydrolysis Minimal Hydrolysis Monitoring->MinHydrolysis

Caption: Experimental workflow for preventing hydrolysis.

Experimental Protocol: General Procedure for Minimizing Hydrolysis in a Glycosylation Reaction

This protocol provides a general framework. Specific conditions such as temperature, reaction time, and equivalents of reagents should be optimized for your specific glycosyl acceptor.

Materials:

  • This compound (glycosyl donor)

  • Glycosyl acceptor

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Lewis acid catalyst (e.g., BF₃·Et₂O, B(C₆F₅)₃)

  • Activated molecular sieves (4Å or 5Å)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation:

    • Oven-dry all glassware (reaction flask, dropping funnel, etc.) at 120 °C for at least 4 hours and cool under a stream of inert gas or in a desiccator.

    • Add activated molecular sieves to the reaction flask.

    • Dissolve the glycosyl acceptor in anhydrous DCM and add it to the reaction flask. Stir the mixture under an inert atmosphere for 30 minutes to ensure thorough drying.

  • Reaction Setup:

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

    • In a separate flask, dissolve the this compound in anhydrous DCM.

    • Add the glycosyl donor solution to the reaction flask containing the acceptor.

  • Initiation and Monitoring:

    • Slowly add the Lewis acid catalyst to the reaction mixture.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a few drops of triethylamine or pyridine.

    • Allow the mixture to warm to room temperature.

    • Filter the mixture to remove the molecular sieves and wash the sieves with DCM.

    • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired glycoside.

By implementing these rigorous techniques and understanding the underlying chemical principles, you can significantly reduce the incidence of hydrolysis and improve the efficiency and reproducibility of your glycosylation reactions.

References

  • Barnett, J. E., Jarvis, W. T., & Munday, K. A. (1967). The Hydrolysis of Glycosyl Fluorides by Glycosidases. Biochemical Journal, 105(2), 669–672. [Link]

  • Montgomery, C. R., & Bennett, C. S. (2019). Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation. Journal of the American Chemical Society, 141(42), 16896–16903. [Link]

  • Matsuda, A., & Fukase, K. (2022). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters, 24(1), 6–10. [Link]

  • Matsuda, A., & Fukase, K. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters. [Link]

  • Jencks, W. P., & Shine, H. J. (1956). The Aqueous Glycosylation of Unprotected Sucrose Employing Glycosyl Fluorides in the Presence of Calcium Ion and Trimethylamine. Journal of the American Chemical Society, 78(18), 4675–4681. [Link]

  • Mukaiyama, T., & Jona, H. (2002). Glycosyl fluoride: A superb glycosyl donor in glycosylation. Journal of Carbohydrate Chemistry, 21(7-9), 583-614. [Link]

  • Wang, Y., et al. (2018). Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water. Nature Communications, 9(1), 1-8. [Link]

  • Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Bennet, A. J., & Withers, S. G. (2021). 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins. Journal of the American Chemical Society, 143(3), 1469–1479. [Link]

  • Montgomery, C. R., & Bennett, C. S. (2020). Glycosyl Exchange of Unactivated Glycosidic Bonds: Suppressing or Embracing Side Reactivity in Catalytic Glycosylations. The Journal of Organic Chemistry, 85(15), 9896–9905. [Link]

  • Widmalm, G., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. [Link]

  • Barnett, J. E., Jarvis, W. T., & Munday, K. A. (1967). The Hydrolysis of Glycosyl Fluorides by Glycosidases. Biochemical Journal, 105(2), 669–672. [Link]

  • Bennet, A. J., & Withers, S. G. (2021). 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins. ACS Central Science, 7(1), 162-172. [Link]

  • Barnett, J. E. G., Jarvis, W. T. S., & Munday, K. A. (1967). The hydrolysis of glycosyl fluorides by glycosidases. Biochemical Journal, 105(2), 669-672. [Link]

  • Barnett, J. E. G., Jarvis, W. T. S., & Munday, K. A. (1967). The hydrolysis of glycosyl fluorides by glycosidases. Biochemical Journal, 105(2), 669-672. [Link]

  • Whitfield, D. M., & Sinaÿ, P. (2000). The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Comprehensive Organic Synthesis II, 6, 437-481. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2683–2698. [Link]

  • Kunz, H., & Unverzagt, C. (1988). Formation and Anomerization of Glycopyranosyl Fluorides and their Facile Conversion into Glycopyranosyl Azides. Trends in Carbohydrate Research, 3(1), 1-10. [Link]

  • Bowles, J. U., et al. (2023). Solvent Engineering for Nonpolar Substrate Glycosylation Catalyzed by the UDP-Glucose-Dependent Glycosyltransferase UGT71E5: Intensification of the Synthesis of 15-Hydroxy Cinmethylin β-d-Glucoside. ACS Catalysis, 13(18), 12228–12237. [Link]

  • Wei, Z., et al. (2012). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 17(8), 9639–9655. [Link]

  • Crich, D. (2010). Protecting Group Free Glycosidations Using p-Toluenesulfonohydrazide Donors. Accounts of Chemical Research, 43(8), 1144-1153. [Link]

  • ResearchGate. (n.d.). 2,3,4,6-Tetra-O-acetyl-α-d-glucopyranosyl azide. Retrieved from [Link]

  • Pistorio, S. G., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(12), e202115167. [Link]

  • El-badry, M. A., & El-ashry, E. S. H. (2019). Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate. Molecules, 24(18), 3295. [Link]

  • Matsuda, A., & Fukase, K. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters. [Link]

  • Compagnon, I., et al. (2018). O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation. Physical Chemistry Chemical Physics, 20(38), 24765-24772. [Link]

  • Matsuda, A., & Fukase, K. (2022). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters, 24(1), 6–10. [Link]

  • Zhao, P., et al. (2017). Stability-increasing effects of anthocyanin glycosyl acylation. Food Chemistry, 214, 119–128. [Link]

  • Crich, D. (2014). A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. Accounts of Chemical Research, 47(3), 785–794. [Link]

  • HKR Biotechlabs. (n.d.). 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride. Retrieved from [Link]

  • Blue Tiger Scientific. (n.d.). Tetra-O-Acetyl-α-D-Galactopyranosyl Fluoride. Retrieved from [Link]

Sources

Optimizing reaction time for glycosylation with 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Glycosylation with 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride

Introduction

Welcome to the technical support guide for optimizing glycosylation reactions using this compound. This donor is a valuable reagent in carbohydrate chemistry, known for its stability, which allows for purification via column chromatography and storage on the benchtop.[1][2] However, its acetyl protecting groups render it a "disarmed" glycosyl donor, meaning it is less reactive than its "armed" (e.g., benzyl-protected) counterparts.[1] This lower reactivity necessitates careful optimization of reaction conditions to achieve efficient and timely glycosidic bond formation.

This guide is structured to provide direct answers to common challenges and frequently asked questions, followed by detailed troubleshooting protocols and experimental workflows. Our goal is to empower you, our fellow researchers, to minimize reaction times, maximize yields, and reduce the formation of unwanted byproducts.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my glycosylation reaction with acetylated galactosyl fluoride so slow?

A1: The primary reason for slow reaction rates is the "disarmed" nature of the donor. The electron-withdrawing acetyl groups at C2, C3, C4, and C6 positions destabilize the developing positive charge on the anomeric carbon during the formation of the key oxocarbenium ion intermediate. This increases the activation energy of the reaction.[1] Optimization of the promoter system, temperature, and solvent is crucial to overcome this inherent low reactivity.

Q2: What are the most common activators for this type of glycosyl fluoride?

A2: Glycosyl fluorides require activation by hard Lewis acids or a combination of a Lewis acid and a silver salt.[1][3] Commonly used promoters include Boron Trifluoride Etherate (BF₃·OEt₂), tin(II) chloride (SnCl₂)/silver perchlorate (AgClO₄), and hafnocene dichloride (Cp₂HfCl₂)/silver perchlorate (AgClO₄).[1][4] The choice of activator is critical and depends on the reactivity of the glycosyl acceptor.

Q3: Can I use catalytic amounts of the activator?

A3: While catalytic activation is highly desirable, it is challenging with disarmed glycosyl fluorides. The fluoride ion released during the reaction can coordinate with and deactivate the Lewis acid promoter.[1] However, recent studies have shown that under rigorously anhydrous conditions (e.g., in a glovebox), catalytic activation with as little as 1 mol% of BF₃·OEt₂ is possible.[5] For standard benchtop synthesis, stoichiometric amounts of the promoter are often required for reasonable reaction times.

Q4: What is the role of molecular sieves in the reaction?

A4: Molecular sieves are essential for ensuring strictly anhydrous conditions. Water in the reaction mixture will hydrolyze the activated glycosyl donor, leading to the formation of a hemiacetal byproduct and consuming the activator.[4] It is critical to properly activate the molecular sieves (e.g., by heating at 300°C under vacuum for several hours) immediately before use.[4] However, it's worth noting that in some catalytic systems, molecular sieves can be detrimental by deactivating the catalyst.[5]

Q5: How does temperature affect the reaction time?

A5: Temperature is a critical parameter. Glycosylation reactions are often started at low temperatures (e.g., -78°C or -20°C) and slowly warmed to room temperature. This controlled warming helps manage the reaction rate and can improve stereoselectivity. For sluggish reactions with disarmed donors, higher temperatures may be necessary, but this also increases the risk of side product formation. The optimal temperature profile must be determined empirically for each specific donor-acceptor pair.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: The reaction has not started or is extremely slow (as monitored by TLC).

  • Question: I've mixed my donor, acceptor, and activator, but after several hours, my TLC plate shows only starting material. What's wrong?

  • Answer & Troubleshooting Workflow: A slow or stalled reaction is the most common issue. The cause is almost always related to insufficient activation of the glycosyl donor. Follow this logical workflow to diagnose the problem.

    Troubleshooting workflow for a stalled glycosylation.

    Causality Explained:

    • Moisture: Water is the primary culprit for deactivating hard Lewis acid promoters and hydrolyzing the donor.[4] Ensure solvents are freshly distilled from an appropriate drying agent and that reagents are stored in a desiccator.

    • Activator Potency: Lewis acids like BF₃·OEt₂ can degrade upon exposure to atmospheric moisture. Use a freshly opened bottle or a recently purified batch.

    • Temperature: The activation of a disarmed donor has a significant energy barrier. While starting cold is good practice for selectivity, the reaction may require thermal energy to proceed at a reasonable rate.

    • Acceptor Reactivity: A sterically hindered or electronically deactivated alcohol will be a poor nucleophile, requiring more forceful conditions (higher temperature, more activator) to react.

Issue 2: The reaction is producing a significant amount of a polar byproduct.

  • Question: My reaction is working, but I'm getting a large spot on my TLC at a low Rf, which I suspect is the hydrolyzed donor. How can I prevent this?

  • Answer: This indicates that the activated donor is reacting with water instead of your acceptor.

    • Primary Cause: Inadequate drying of the reaction setup. Revisit your drying procedures for glassware, solvents, and molecular sieves.[4] Molecular sieves should be activated in a flask under high vacuum with a heat gun or in an oven at high temperature for several hours.[4]

    • Secondary Cause: Slow reaction with the intended acceptor. If the glycosylation step is very slow, even trace amounts of moisture can compete over time. In this case, increasing the concentration of the acceptor or using a more potent activator to speed up the desired reaction can help.

Issue 3: The reaction yield is low despite the complete consumption of the donor.

  • Question: My donor is fully consumed according to TLC, but after workup and chromatography, the yield of my desired glycoside is poor. Where did my product go?

  • Answer: Low isolated yield with full donor consumption points towards the formation of side products that may not be easily visible on TLC or are lost during workup.

    • Anomerization: The initially formed α-glycoside might be isomerizing to the β-anomer (or vice-versa) under the reaction conditions, leading to a difficult-to-separate mixture.

    • Rearrangement/Elimination: The acetyl protecting groups can participate in side reactions. For instance, elimination can occur, or an orthoester may be formed.

    • Workup Issues: The glycosidic bond might be labile to the workup conditions. Ensure your quenching step (e.g., addition of saturated sodium bicarbonate) is performed carefully at a low temperature to neutralize the strong Lewis acid.

Part 3: Experimental Protocols & Data

General Protocol for Glycosylation

This is a representative protocol using BF₃·OEt₂ as the promoter. Note: Reaction conditions (temperature, time, stoichiometry) must be optimized for each specific glycosyl acceptor.[4]

  • Preparation:

    • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with argon.

    • Add freshly activated molecular sieves (4Å, powdered) to the flask and heat again under vacuum, then cool under argon.[4]

  • Reagent Addition:

    • In the reaction flask, dissolve the this compound (1.0 eq) and the glycosyl acceptor (1.2-1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Cool the mixture to the desired starting temperature (e.g., -20°C).

  • Initiation & Monitoring:

    • Slowly add the Lewis acid promoter (e.g., BF₃·OEt₂, 1.5 eq) dropwise via syringe.

    • Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the donor is consumed, quench the reaction at low temperature by adding a few drops of pyridine followed by saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite® to remove solids.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by silica gel column chromatography to obtain the desired glycoside.

Data Summary: Activator Systems

The choice of activator significantly impacts reaction time and efficiency. The following table summarizes common choices for disarmed glycosyl fluorides.

Activator SystemTypical Stoichiometry (eq)Typical Temperature RangeNotes
BF₃·OEt₂ 1.1 - 2.0-20°C to RTMost common and cost-effective. Sensitive to moisture.[1]
SnCl₂ / AgClO₄ 1.2 / 2.5-20°C to RTA classic, powerful promoter system.[1][4]
Cp₂HfCl₂ / AgClO₄ 1.2 / 2.5-20°C to RTAn effective promoter, often providing good yields.[4]
(C₆F₅)₃B 0.1 - 0.2RTA modern, highly active catalyst, particularly effective with silylated acceptors.[2][6]

References

  • Fluorine-Directed β-Galactosylation: Chemical Glycosylation Development by Molecular Editing. ResearchGate. Available at: [Link]

  • Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. Available at: [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. Osaka University. Available at: [Link]

  • Parametric Analysis of Donor Activation for Glycosylation Reactions. Freie Universität Berlin. Available at: [Link]

  • A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. National Center for Biotechnology Information. Available at: [Link]

  • 2,3,4,6-Tetra-O-acetyl-α-d-glucopyranosyl azide. ResearchGate. Available at: [Link]

  • Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. ACS Publications. Available at: [Link]

  • (C6F5)3B·(HF)n-catalyzed glycosylation of disarmed glycosyl fluorides and reverse glycosyl fluorides. Royal Society of Chemistry. Available at: [Link]

  • Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. ACS Publications. Available at: [Link]

  • Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Scaling Up Glycosylation Reactions with Acetylated Galactopyranosyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scaling up glycosylation reactions utilizing acetylated galactopyranosyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies. We will move beyond simple procedural lists to explain the fundamental principles behind the experimental choices, ensuring a robust and reproducible scale-up of your glycosylation reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when working with acetylated galactopyranosyl fluoride as a glycosyl donor in large-scale reactions.

Q1: What are the key advantages of using acetylated galactopyranosyl fluoride for scaling up glycosylation reactions?

A1: Acetylated galactopyranosyl fluoride offers several distinct advantages for large-scale synthesis. Its notable thermal and chemical stability, a result of the strong carbon-fluorine bond, allows for easier handling and purification compared to more labile glycosyl halides like bromides and chlorides.[1][2] This stability also permits storage on the benchtop and purification via column chromatography.[3] Furthermore, the acetyl protecting groups are considered "disarmed," meaning they are electron-withdrawing and reduce the reactivity of the glycosyl donor.[3][4] This lower reactivity can be advantageous in controlling the reaction and minimizing side products, a critical factor in large-scale production.

Q2: I am observing low yields in my scaled-up reaction. What are the potential causes and how can I troubleshoot this?

A2: Low yields in scaled-up glycosylation reactions can stem from several factors. A primary consideration is the purity and stability of your starting materials.

  • Reagent Quality: Ensure the acetylated galactopyranosyl fluoride is of high purity and has not degraded. The presence of impurities or hydrolysis products can significantly impact reaction efficiency. Proper storage in a dry environment is crucial.

  • Moisture Contamination: Glycosylation reactions are highly sensitive to moisture.[1] Water can hydrolyze the activated glycosyl donor, leading to the formation of an inactive hemiacetal byproduct and reducing the yield of the desired product.[1] It is imperative to use anhydrous solvents and reagents, and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Molecular sieves should be properly activated before use.[1]

  • Activator/Promoter Issues: The choice and amount of the activator are critical. For disarmed donors like acetylated galactopyranosyl fluoride, a stoichiometric amount of a hard Lewis acid is often required for activation.[3] Common promoters include BF₃·OEt₂, SnCl₂-AgClO₄, and Cp₂HfCl₂-AgClO₄.[1][3] Inadequate activation will result in incomplete consumption of the starting materials. Conversely, an excessive amount of a strong Lewis acid can lead to side reactions and degradation of both the donor and acceptor.

  • Reaction Temperature: The optimal temperature will depend on the specific donor, acceptor, and promoter system. While some reactions proceed efficiently at room temperature, others may require cooling to minimize side reactions or heating to drive the reaction to completion. Careful optimization of the reaction temperature is essential during the scale-up process.

Q3: I am struggling with the formation of unwanted byproducts. What are the common side reactions and how can I mitigate them?

A3: The formation of byproducts is a common challenge in glycosylation chemistry. Understanding the potential side reactions is key to their mitigation.

  • Hydrolysis: As mentioned, hydrolysis of the activated glycosyl donor is a major side reaction.[1] Rigorous exclusion of water is the most effective preventative measure.

  • Orthoester Formation: With acetyl protecting groups at the C2 position, the formation of a 1,2-orthoester byproduct is possible. This occurs when the participating neighboring acetyl group attacks the anomeric center. The choice of solvent can influence this; for instance, nitrile solvents can enhance the formation of the desired β-glycoside.[4]

  • Glycal Formation: Elimination of the anomeric fluorine and the C2 substituent can lead to the formation of a glycal byproduct, particularly under strongly acidic or high-temperature conditions.[4] Careful control of the reaction conditions is crucial to minimize this pathway.

Q4: What are the best practices for purifying the final product on a large scale?

A4: Large-scale purification requires a different approach than bench-scale purification.

  • Crystallization: If the product is crystalline, crystallization is often the most efficient and scalable purification method.

  • Chromatography: While silica gel column chromatography is a standard laboratory technique, it can be challenging and costly to scale up. Consider using automated flash chromatography systems with pre-packed columns for larger quantities. Reverse-phase chromatography can also be an option depending on the polarity of your product.

  • Precipitation/Extraction: In some cases, selective precipitation of the product or extraction of impurities can be effective initial purification steps to reduce the burden on subsequent chromatographic methods.[5][6]

Section 2: Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive glycosyl donor. 2. Insufficient activation. 3. Presence of moisture. 4. Incorrect reaction temperature.1. Verify the purity and integrity of the acetylated galactopyranosyl fluoride via NMR or other analytical techniques. 2. Optimize the type and stoichiometry of the Lewis acid promoter.[3] 3. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Properly activate molecular sieves.[1] 4. Systematically vary the reaction temperature to find the optimum.
Formation of hemiacetal byproduct Hydrolysis of the activated glycosyl donor due to moisture.Rigorously dry all glassware, solvents, and reagents. Use freshly activated molecular sieves.[1]
Formation of orthoester byproduct Neighboring group participation from the C2-acetyl group.Optimize the solvent system. Consider using nitrile solvents to favor β-glycoside formation.[4]
Glycal formation Elimination reaction promoted by strong acid or high temperature.Use a milder Lewis acid or lower the reaction temperature.[4]
Difficult purification Complex reaction mixture with multiple byproducts.Re-optimize the reaction conditions to improve selectivity. Consider a multi-step purification strategy combining extraction, precipitation, and chromatography.
Inconsistent results upon scale-up 1. Inefficient mixing. 2. Poor heat transfer. 3. Non-linear effects of impurities.1. Use appropriate stirring/agitation for the reaction vessel size. 2. Monitor the internal reaction temperature and ensure even heating or cooling. 3. Re-evaluate the purity of all reagents at the larger scale.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride

This protocol is adapted from established methods for the synthesis of glycosyl fluorides.[7]

Materials:

  • 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide

  • Potassium hydrogen difluoride (KHF₂)

  • Anhydrous acetonitrile

Procedure:

  • To a solution of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1.0 equivalent) in anhydrous acetonitrile, add potassium hydrogen difluoride (5.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride. The anomeric configuration should be confirmed by NMR spectroscopy.[8][9]

Protocol 2: General Procedure for Scaled-Up Glycosylation

This is a general protocol and should be optimized for specific substrates.[1]

Materials:

  • Acetylated galactopyranosyl fluoride (glycosyl donor)

  • Glycosyl acceptor

  • Lewis acid promoter (e.g., BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4Å)

Procedure:

  • Dry all glassware in an oven and allow to cool under a stream of argon or nitrogen.

  • To a two-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, add the glycosyl acceptor and activated molecular sieves.

  • Add anhydrous DCM via syringe.

  • In a separate flask, dissolve the acetylated galactopyranosyl fluoride in anhydrous DCM.

  • Cool the acceptor solution to the desired temperature (e.g., -20 °C to 0 °C).

  • Slowly add the Lewis acid promoter to the acceptor solution and stir for 10-15 minutes.

  • Add the solution of the glycosyl donor dropwise to the reaction mixture.

  • Monitor the reaction by TLC until the glycosyl donor is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite®.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).

Section 4: Visualizations

Diagram 1: General Workflow for Scaled-Up Glycosylation

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Donor Galactopyranosyl Fluoride (Donor) Reaction_Setup Inert Atmosphere (Ar/N2) Donor->Reaction_Setup Acceptor Glycosyl Acceptor Acceptor->Reaction_Setup Reagents Anhydrous Solvents & Reagents Reagents->Reaction_Setup Activation Lewis Acid Activation Reaction_Setup->Activation Coupling Glycosidic Bond Formation Activation->Coupling Quench Quenching Coupling->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/ Crystallization) Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Workflow for a typical scaled-up glycosylation reaction.

Diagram 2: Key Factors in Troubleshooting Low Yields

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Moisture Moisture Contamination Low_Yield->Moisture Activation_Issues Activation Issues Low_Yield->Activation_Issues Reagent_Quality Reagent Quality Low_Yield->Reagent_Quality Temp_Control Temperature Control Low_Yield->Temp_Control Anhydrous_Conditions Use Anhydrous Techniques Moisture->Anhydrous_Conditions Optimize_Promoter Optimize Promoter Activation_Issues->Optimize_Promoter Verify_Reagents Verify Reagent Purity Reagent_Quality->Verify_Reagents Optimize_Temp Optimize Temperature Temp_Control->Optimize_Temp

Caption: Troubleshooting guide for low glycosylation yields.

Section 5: References

  • Williams, S. J., & Withers, S. G. (2000). Glycosyl fluorides in enzymatic reactions. Carbohydrate Polymers, 41(1), 1-13.

  • NCBI - Glycoscience Protocols. (2021). Glycosidation using fluoride donor. Retrieved from [Link]

  • NCBI - Glycoscience Protocols. (2021). Synthesis of glycosyl fluoride donor. Retrieved from [Link]

  • Ishihara, J., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters, 23(24), 9479–9484.

  • Li, W., et al. (2020). (C6F5)3B·(HF)n-catalyzed glycosylation of disarmed glycosyl fluorides and reverse glycosyl fluorides. Organic Chemistry Frontiers, 7(14), 1833-1840.

  • Postnikov, P. S., et al. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters, 23(1), 163–168.

  • Postnikov, P. S., et al. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Semantic Scholar. Retrieved from [Link]

  • Spier, A. D., et al. (2009). Peracetylated alpha-D-glucopyranosyl fluoride and peracetylated alpha-maltosyl fluoride. Acta Crystallographica Section C, 65(Pt 10), o505–o509.

  • Ishihara, J., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. ResearchGate. Retrieved from [Link]

  • MDPI. (2025). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. International Journal of Molecular Sciences. Retrieved from [Link]

  • Toshima, K. (2000). Glycosyl Fluorides in Glycosidations. ResearchGate. Retrieved from [Link]

  • Spier, A. D., et al. (2009). Peracetylated α-d-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride. PMC. Retrieved from [Link]

  • Szabo, Z., et al. (2023). Simplifying the detection and monitoring of protein glycosylation during in vitro glycoengineering. PMC. Retrieved from [Link]

  • Sarmah, B., & Borpuzari, S. (2023). Advances in Protecting Groups for Oligosaccharide Synthesis. ResearchGate. Retrieved from [Link]

  • PubChem. 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride. Retrieved from [Link]

  • Google Patents. (1994). Process for purifying a highly glycosylated protein. Retrieved from

  • Bennett, C. S. (2022). GeCl2·Dioxane-AgBF4 Catalyzed Activation of Glycosyl Fluorides for Glycosylation. Synfacts, 18(07), 0743.

  • Royal Society of Chemistry. (2025). Analytical methods for glycoRNA detection: a systematic review. Retrieved from [Link]

  • Tizei, P. A. G., & Miret, J. (2018). Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. PMC. Retrieved from [Link]

  • American Chemical Society. (2020). 7‑Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins. ACS Central Science.

  • Bulgarian Chemical Communications. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Retrieved from [Link]

  • Wiley-VCH. (2011). Protecting Group Strategies in Carbohydrate Chemistry.

  • PrepChem.com. (2023). Preparation of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl fluoride. Retrieved from [Link]

  • US Pharmacopeia (USP). (2020). More comprehensive standards for monitoring glycosylation.

  • ResearchGate. (2025). The heat of hydrolysis of acetyl fluoride. Retrieved from [Link]

  • ResearchGate. (2025). Large-scale production and homogenous purification of long chain polysialic acids from E. coli K1. Retrieved from [Link]

  • Bennett, C. S. (2022). GeCl2·Dioxane–AgBF4 Catalyzed Activation of Glycosyl Fluorides for Glycosylation. Synfacts, 18(07), 0743.

  • ACS Publications. (2014). Liquid Chromatography-Selected Reaction Monitoring (LC-SRM) Approach for the Separation and Quantitation of Sialylated N-Glycans Linkage Isomers. Analytical Chemistry.

  • MDPI. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(12), 9091-9102.

  • Royal Society of Chemistry. (2014). Glycosylation with N-acetyl glycosamine donors using catalytic iron(iii) triflate: from microwave batch chemistry to a scalable continuous-flow process. Organic & Biomolecular Chemistry, 12(35), 6848-6852.

  • News-Medical. (2023). Protecting Groups of Oligosaccharides. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Glycosyl Donors: 2,3,4,6-tetra-O-Acetyl-alpha-D-galactopyranosyl Fluoride vs. Bromide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of synthetic carbohydrate chemistry, the selection of an appropriate glycosyl donor is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a glycosylation reaction. Among the plethora of available donors, glycosyl halides, particularly bromides and fluorides, have long been mainstays in the synthetic chemist's toolbox. This guide provides an in-depth, objective comparison of two such donors: 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride and its corresponding bromide, also known as acetobromo-α-D-galactose. We will explore their relative stability, reactivity, the mechanisms of their activation, and provide practical, data-supported guidance for their application in research and development.

Introduction: The Critical Role of the Anomeric Leaving Group

The anomeric carbon (C1) is the electrophilic center in a glycosylation reaction. The nature of the leaving group attached to this carbon dictates the donor's stability and the conditions required for its activation. Glycosyl bromides are classic donors, historically used in Koenigs-Knorr type reactions, and are known for their high reactivity.[1][2] In contrast, glycosyl fluorides are generally more stable, a feature attributed to the high bond dissociation energy of the C-F bond.[3][4] This difference in stability and reactivity forms the basis of their distinct applications and handling requirements.

Physicochemical Properties and Stability

A key practical distinction between glycosyl fluorides and bromides lies in their stability.

  • 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl Bromide: This compound is known to be sensitive to moisture and can decompose upon exposure to light or heat.[5] Its handling often requires strictly anhydrous conditions and storage at low temperatures (typically -20°C) under an inert atmosphere to prevent degradation and maintain its reactivity.[5][6] This inherent instability, while contributing to its high reactivity, necessitates careful planning and execution of experiments.

  • This compound: The strong C-F bond imparts significantly greater thermal and chemical stability to this donor.[3][4][7] Glycosyl fluorides can often be purified by column chromatography and stored for extended periods at room temperature without significant decomposition, offering a considerable advantage in terms of ease of handling and experimental setup.[8]

The choice between these donors can, therefore, depend on the experimental constraints and the need for a robust, shelf-stable reagent.

Mechanism of Activation and Reaction Dynamics

The fundamental difference in the activation of glycosyl bromides and fluorides stems from the nature of the leaving group and the promoters used to facilitate its departure.

Glycosyl Bromide Activation: Glycosyl bromides are typically activated by heavy metal salts, most commonly silver salts like silver trifluoromethanesulfonate (AgOTf) or silver(I) oxide (Ag2O).[1][2] The mechanism involves the coordination of the silver ion to the bromine atom, which polarizes the anomeric C-Br bond and facilitates its cleavage. This generates a reactive oxocarbenium ion intermediate, which is then attacked by the nucleophilic glycosyl acceptor.[1][9] The presence of a participating group, such as the acetyl group at C2 in the case of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide, can lead to the formation of an acyl-oxonium ion intermediate. This intermediate shields one face of the pyranose ring, leading to the stereoselective formation of the 1,2-trans-glycosidic linkage (in this case, the β-glycoside).

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Activation of Glycosyl Bromide with Silver Triflate."; font-size: 12; }

Glycosyl Fluoride Activation: Due to the strength of the C-F bond, glycosyl fluorides require more potent activators, typically hard Lewis acids or a combination of a Lewis acid and a silver salt.[3][8] Common activators include boron trifluoride etherate (BF3·OEt2), tin(II) chloride/silver perchlorate (SnCl2/AgClO4), and various metal triflates.[3][8] The Lewis acid coordinates to the anomeric fluorine, increasing its leaving group ability and promoting the formation of the oxocarbenium ion. The choice of promoter and reaction conditions can be tuned to influence the stereochemical outcome of the glycosylation.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Activation of Glycosyl Fluoride with a Lewis Acid."; }

Comparative Performance and Stereoselectivity

The choice between the fluoride and bromide donor often comes down to the desired stereochemical outcome and the reactivity of the glycosyl acceptor.

Feature2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl BromideThis compound
Stability Low; sensitive to moisture, light, and heat[5]High; generally stable to chromatography and benchtop storage[8]
Reactivity High; readily activated[1]Moderate; requires stronger activation conditions[3]
Typical Promoters AgOTf, Ag2O, Hg(CN)2[1][2]BF3·OEt2, SnCl2/AgClO4, Cp2HfCl2/AgOTf[3]
Stereoselectivity Generally high β-selectivity due to neighboring group participation[10]Variable; can be tuned to favor α or β products depending on conditions[11][12]
Handling Requires anhydrous conditions and low-temperature storage[5]More tolerant to handling and storage conditions[8]

With the acetyl participating group at C2, the glycosyl bromide strongly favors the formation of the β-glycoside through an SN2-like attack on the acyl-oxonium intermediate.[10] This makes it a reliable choice when the β-anomer is the desired product.

The glycosyl fluoride , on the other hand, offers more flexibility in controlling stereoselectivity. By carefully selecting the promoter system, solvent, and temperature, the reaction can be directed towards either the α or β anomer. For instance, the use of certain catalytic systems has been shown to achieve high β-stereoselectivity.[12] This tunability can be a significant advantage in the synthesis of complex oligosaccharides where specific anomeric configurations are required.

Experimental Protocols

To illustrate the practical differences in their use, here are representative experimental protocols for glycosylation reactions with each donor.

Experimental Workflow: Glycosylation

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124"];

} caption { label="General workflow for a glycosylation experiment."; font-size: 12; }

Protocol 1: β-Galactosylation using Acetobromo-α-D-galactose

Causality: This protocol utilizes silver triflate, a classic promoter for glycosyl bromides, in a non-polar solvent (dichloromethane) to favor the formation of the oxocarbenium ion. The reaction is conducted at low temperatures to control reactivity and improve selectivity.

  • To a stirred solution of the glycosyl acceptor (1.0 equiv.) and 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide (1.2 equiv.) in anhydrous dichloromethane under an argon atmosphere at -20°C, add silver triflate (1.2 equiv.).

  • Allow the reaction mixture to warm to 0°C and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of triethylamine.

  • Filter the mixture through a pad of Celite to remove silver salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired β-glycoside.

Protocol 2: Glycosylation using this compound

Causality: This protocol employs the strong Lewis acid, boron trifluoride etherate, to activate the more stable glycosyl fluoride. The use of molecular sieves is crucial to scavenge any trace amounts of water that could deactivate the Lewis acid.

  • To a flame-dried flask containing a mixture of the glycosyl acceptor (1.0 equiv.), this compound (1.5 equiv.), and activated molecular sieves (4 Å) in anhydrous dichloromethane under an argon atmosphere, cool the solution to 0°C.

  • Add boron trifluoride etherate (2.0 equiv.) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0°C for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Conclusion and Recommendations

The choice between this compound and its corresponding bromide is a strategic one, guided by the specific goals of the synthesis.

  • Choose the glycosyl bromide when high reactivity is required and the target is the β-glycoside. Its use is well-established, and it often provides good yields with high stereoselectivity for the 1,2-trans product. However, be prepared for its moisture sensitivity and the need for careful handling.

  • Choose the glycosyl fluoride for its superior stability, ease of handling, and the potential for tunable stereoselectivity. While it requires more forceful activation conditions, the ability to control the anomeric outcome and its robustness make it a valuable tool, particularly in the context of complex, multi-step syntheses. Recent advances have also demonstrated efficient catalytic activation of glycosyl fluorides, further enhancing their utility.[11][13]

Ultimately, a thorough understanding of the properties and reactivity of each donor, as detailed in this guide, will enable researchers, scientists, and drug development professionals to make informed decisions and achieve their synthetic objectives with greater efficiency and precision.

References

  • Toshkov, S., & Dimitrov, V. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide.
  • Guchhait, G., & Misra, A. K. (2011). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Current Organic Synthesis, 8(1), 53–77.
  • Bennett, C. S. (2017). Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation. Accounts of Chemical Research, 50(8), 1944–1956.
  • Shibuya, M., et al. (2018). Glycosyl Fluorides in Glycosidations. In Carbohydrate Chemistry: Volume 43 (pp. 1-25). The Royal Society of Chemistry.
  • Tanaka, H., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters, 23(2), 482–486.
  • Crich, D. (2010). A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. Accounts of Chemical Research, 43(8), 1144–1153.
  • PrepChem. (n.d.). Preparation of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl fluoride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Multistep synthesis of amphiphilic glycosides Schiff bases from acetobromo-α-D-glucose and D-galactose. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of glycosyl fluoride donor. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Demchenko, A. V., & Wolfert, M. A. (2006). A highly efficient glycosidation of glycosyl chlorides using cooperative silver(I) oxide - triflic acid catalysis. Tetrahedron Letters, 47(14), 2341–2344.
  • Buncel, E., & Bradley, J. M. (1967). Alcoholyses of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide; kinetics and products at 25–40°. Journal of the Chemical Society B: Physical Organic, 648-655.
  • ResearchGate. (n.d.). Methods of synthesis of glycosyl fluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromodimethylsulfonium bromide/silver triflate-promoted glycosylations using glycosyl allenoates as donors. Retrieved from [Link]

  • Herzon, S. B., et al. (2007). 2-Deoxy- and 2,6-Dideoxyglycosyl Bromides as Donors for the Synthesis of β-2-Deoxy- and β-2,6-Dideoxyglycosides. Organic Letters, 9(19), 3741–3744.
  • ResearchGate. (n.d.). 2,3,4,6-Tetra-O-acetyl-α-d-glucopyranosyl azide. Retrieved from [Link]

  • American Chemical Society. (2021). Activation of Disarmed Glycosyl Fluorides with High Catalytic Tu. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Acetobromogalactose. Retrieved from [Link]

  • MDPI. (n.d.). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). A Catalytic and Stereoselective Glycosylation with β‐Glycosyl Fluorides. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride. Retrieved from [Link]

Sources

The Analytical Challenge: Why Glycosylation Demands a Multi-Faceted Approach

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've witnessed firsthand the pivotal role that post-translational modifications play in the function, efficacy, and safety of biotherapeutics. Among these, glycosylation is arguably the most complex and critical. The intricate branching and isomeric diversity of glycans—the carbohydrate moieties attached to proteins—present a formidable analytical challenge.[1] While several techniques form our analytical arsenal, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, in-depth view of glycan structure at the atomic level.

This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize glycosylation products. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, compare NMR to its common alternatives, and provide actionable protocols grounded in scientific rigor. Our goal is to equip you with the knowledge to leverage NMR's unique power for definitive glycan characterization.

Glycosylation is not a template-driven process like protein synthesis, resulting in a heterogeneous mixture of "glycoforms" on a single glycoprotein.[2][3] This heterogeneity is a critical quality attribute (CQA) that can significantly impact a biotherapeutic's plasma clearance, immunogenicity, and overall efficacy.[4][5][6]

No single analytical technique can fully resolve this complexity.[7] A common strategy involves using orthogonal methods for cross-validation. High-Performance Liquid Chromatography (HPLC) with fluorescence detection (e.g., HILIC-FLD) and Mass Spectrometry (MS) are workhorses in glycan analysis, offering high sensitivity and throughput for profiling released glycans.[6][7][8] However, they fall short in providing unambiguous information about glycosidic linkages and anomeric configurations (the α or β stereochemistry at the C1 carbon), which are crucial for a glycan's three-dimensional structure and biological function.[7][9]

This is where NMR spectroscopy becomes indispensable. It is the gold standard for determining the complete primary and tertiary structure of carbohydrates, providing precise information on:

  • Monosaccharide composition and configuration (e.g., Glucose vs. Mannose).[10]

  • Anomeric configuration (α or β).[10][11][12]

  • Glycosidic linkage positions (e.g., 1→4 vs. 1→6).[1][10]

  • Sequence and branching patterns .[11]

  • Presence of non-carbohydrate substituents (e.g., acetylation, sulfation).[1]

  • Conformation and dynamics in solution.[11][13]

A Comparative Overview: NMR vs. Mass Spectrometry

The true analytical power for glycosylation analysis lies in the synergistic use of MS and NMR. MS rapidly identifies the mass of different glycoforms present, giving a profile of compositions and their relative abundances. NMR then provides the definitive, high-resolution structural details for the major species identified by MS, validating the findings and adding a crucial layer of structural information.[7]

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Unambiguous structural data: linkage, anomericity, sequence, 3D conformation.[1][7][9]Glycan composition (monosaccharide count), sequence (via fragmentation), relative abundance.[7]
Key Strength Definitive structural elucidation of isomers.[1][11]High sensitivity (femtomole to attomole range) and high-throughput capabilities.[1][7]
Sample Requirement Higher amounts (nanomoles to micromoles).[10][12]Very low amounts (picomoles or less).[7]
Sample State Non-destructive; sample can be recovered and used for other analyses.[1][7][11]Destructive; sample is consumed during ionization.
Analysis Time Can be time-consuming, from minutes for 1D spectra to hours or days for complex 2D/3D experiments.[7][9]Rapid analysis, especially with high-throughput systems.
Limitations Lower sensitivity, potential for spectral overlap in complex mixtures.[7][11]Does not directly provide linkage or anomeric information; isomeric glycans are difficult to distinguish without specialized techniques.[7]

The NMR Workflow for Glycan Analysis

A successful NMR analysis is built on a foundation of meticulous sample preparation and a logical selection of experiments. The following workflow outlines the critical stages from sample to structure.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation P1 Glycoprotein Source (e.g., Biotherapeutic Drug Substance) P2 Enzymatic Digestion (Optional, e.g., IdeS for mAbs) P1->P2 Middle-Down Approach P4 Glycan Release & Labeling (Alternative to intact analysis) P1->P4 Released Glycan Approach P3 Purification (e.g., Size Exclusion, Affinity Chromatography) P2->P3 P5 Final Sample Prep for NMR (Dissolve in D2O, Filter) P3->P5 P4->P5 A1 1D 1H Spectrum (Initial Assessment) P5->A1 A2 2D Homonuclear (COSY, TOCSY) A1->A2 Guide Experiment Choice A3 2D Heteronuclear (HSQC, HMBC) A1->A3 Guide Experiment Choice A4 2D NOESY / ROESY (Linkage & Conformation) A1->A4 Guide Experiment Choice D1 Assign Resonances (Anomeric & Backbone) A2->D1 A3->D1 A4->D1 D2 Determine Linkages & Anomericity D1->D2 D3 Identify Sequence & Branching D2->D3 D4 Structure Elucidation & Quantification D3->D4 Result Definitive Glycan Structure D4->Result

Caption: General workflow for NMR-based characterization of glycoprotein glycosylation.

Key NMR Experiments: A Decision-Making Guide

Choosing the right NMR experiment is critical. A typical analysis starts with a simple 1D proton spectrum and progresses to more complex 2D experiments based on the specific questions you need to answer.[14]

G Q1 What is the overall complexity and monosaccharide composition? A1 1D 1H-NMR 2D 1H-13C HSQC Q1->A1 Anomeric proton counts & fingerprinting Q2 What are the spin systems for each monosaccharide? A1->Q2 Q4 What part of the glycan binds to a protein partner? A1->Q4 A2 2D TOCSY 2D COSY Q2->A2 Correlate all protons within a sugar ring Q3 What are the glycosidic linkages and overall sequence? A2->Q3 A3 2D NOESY / ROESY 2D 1H-13C HMBC Q3->A3 Through-space & through-bond correlations between residues A4 Saturation Transfer Difference (STD) WaterLOGSY Q4->A4 Identify binding epitopes

Caption: Decision tree for selecting appropriate NMR experiments for glycan analysis.

  • 1D ¹H-NMR: This is the starting point. It provides a quick assessment of sample purity and complexity. The "structural reporter group" signals, particularly the anomeric protons (typically 4.2-5.5 ppm), give an initial count of the number of sugar residues.[12][15]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful single experiment for glycan analysis. It generates a fingerprint of the molecule, with each peak corresponding to a specific proton and its directly attached carbon.[13] The anomeric region of the HSQC spectrum is exceptionally well-resolved and can be used to profile and differentiate mAb glycan compositions, even in intact antibody fragments.[4][5][8]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment reveals all protons within a single monosaccharide's spin system. By irradiating one proton (e.g., the anomeric H1), you can "light up" all other protons (H2, H3, H4, etc.) in that same sugar ring, which is essential for assigning the full proton spectrum of each residue.[15]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone for determining the sequence and linkage. NOESY detects protons that are close in space (<5 Å), even if they are on different sugar residues. A cross-peak between the anomeric proton (H1) of one residue and a proton on another residue (e.g., H3, H4, or H6) provides direct evidence of the glycosidic linkage.[10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides complementary linkage information by detecting correlations between protons and carbons that are 2-3 bonds away. It is particularly useful for identifying trans-glycosidic linkages.[16]

  • STD-NMR (Saturation Transfer Difference): When studying interactions, STD-NMR is a powerful ligand-based method. It selectively irradiates the protein receptor and observes which signals on the glycan ligand receive saturation, effectively mapping the binding epitope.[1][17]

Experimental Protocol: Middle-Down NMR Analysis of a Monoclonal Antibody (mAb)

This protocol provides a generalized workflow for characterizing the N-glycans on a therapeutic mAb using the middle-down approach, where the Fc domain is analyzed with glycans intact. This method avoids the harsh chemical steps of glycan release and provides a more native assessment.[4][5]

Objective: To profile and quantify key glycan attributes (e.g., galactosylation, fucosylation, high-mannose) on an IgG1 mAb.

1. Materials:

  • Purified mAb drug substance (~120 mg)[4]
  • IdeS enzyme (e.g., Promega V7511)[4]
  • Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex-75)[4]
  • Dialysis tubing (8-10 kDa MWCO)[4]
  • High-quality 5 mm NMR tubes (e.g., Shigemi tubes for smaller volumes)[10][12]
  • Deuterium oxide (D₂O, 99.96%)
  • Phosphate buffered saline (PBS)

2. Procedure:

Conclusion: The Indispensable Role of NMR in Glycosylation Analysis

In the high-stakes environment of biotherapeutic development, ambiguity is not an option. While techniques like MS and HPLC provide essential screening and profiling capabilities, NMR spectroscopy remains the only method capable of delivering a complete, unambiguous structural picture of glycosylation products.[7][9] Its ability to define stereochemistry, linkage, and conformation provides the definitive data required to understand structure-function relationships, establish product comparability, and satisfy rigorous regulatory expectations.

By integrating NMR into a multi-modal analytical workflow, researchers can move from simply profiling glycan compositions to truly understanding their intricate structures. This deeper level of characterization is not just an academic exercise; it is a fundamental requirement for ensuring the development of safe and effective glycoprotein therapeutics.

References

  • Creative Biolabs. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis. Retrieved from [Link]

  • Vliegenthart, J. F. G. (n.d.). Structure elucidation of glycoprotein glycans and of polysaccharides by NMR spectroscopy. PubMed. Retrieved from [Link]

  • ACS Publications. (2021). Minor N-Glycan Mapping of Monoclonal Antibody Therapeutics Using Middle-Down NMR Spectroscopy. Molecular Pharmaceutics. Retrieved from [Link]

  • Subedi, G. P., & Barb, A. W. (2019). The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]

  • Bruker. (2023). Quantification of glycosylated acute-phase proteins via NMR spectroscopy. Retrieved from [Link]

  • Ghasriani, H., et al. (2021). Minor N-Glycan Mapping of Monoclonal Antibody Therapeutics Using Middle-Down NMR Spectroscopy. PubMed. Retrieved from [Link]

  • Doneanu, A., et al. (2024). Assessment of monoclonal antibody glycosylation: a comparative study using HRMS, NMR, and HILIC-FLD. PubMed. Retrieved from [Link]

  • Yamaguchi, Y. (2015). Determination of glycan structure by NMR. Glycoscience Protocol Online Database. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). The Role of NMR and Mass Spectroscopy in Glycan Analysis. Retrieved from [Link]

  • Schmelter, V., et al. (2025). Fast NMR-Based Assessment of Cancer-Associated Protein Glycosylations from Serum Samples. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Doneanu, A., et al. (2024). Assessment of monoclonal antibody glycosylation: a comparative study using HRMS, NMR, and HILIC-FLD. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Louredo, A., et al. (2024). Disentangling Glycan-Protein Interactions: Nuclear Magnetic Resonance (NMR) to the Rescue. JoVE. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Assessment of monoclonal antibody glycosylation: a comparative study using HRMS, NMR, and HILIC-FLD. Retrieved from [Link]

  • Subedi, G. P., & Barb, A. W. (2019). The Preparation and Solution NMR Spectroscopy of Human Glycoproteins Is Accessible and Rewarding. PubMed. Retrieved from [Link]

  • Yamaguchi, Y. (2021). Determination of glycan structure by nuclear magnetic resonance. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Canales, A., et al. (2019). Glycoprofile Analysis of an Intact Glycoprotein As Inferred by NMR Spectroscopy. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Minor N-Glycan Mapping of Monoclonal Antibody Therapeutics Using Middle-Down NMR Spectroscopy. Retrieved from [Link]

  • Varki, A., et al. (2009). Structural Analysis of Glycans. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Kamerling, J. P. (2020). High resolution 1 H-NMR spectroscopy as a tool in disclosing the structure of O-linked glycans from glycoproteins. ScienceDirect. Retrieved from [Link]

  • Canales, A., et al. (2019). Glycoprofile Analysis of an Intact Glycoprotein As Inferred by NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • Brinson, R. G., et al. (2018). Chemical Structure and Composition of Major Glycans Covalently Linked to Therapeutic Monoclonal Antibodies by Middle-Down Nuclear Magnetic Resonance. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2019). Quantitative Glycoprofile analysis. Retrieved from [Link]

  • Stenutz, R., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • IAEA. (n.d.). APPLICATION OF ID- AND 2D-NMR TECHNIQUES FOR THE STRUCTURAL STUDIES OF GLYCOPROTEIN-DERIVED CARBOHYDRATES. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

Leitfaden zur Bestätigung der anomeren Konfiguration von Galactosiden: Ein Vergleich analytischer Methoden

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Die korrekte Bestimmung der anomeren Konfiguration von Galactosiden ist ein entscheidender Schritt in der Glykowissenschaft und der pharmazeutischen Entwicklung. Die stereochemische Anordnung am anomeren Zentrum (C1) eines Galactoserestes – ob es sich um eine α- oder β-Verknüpfung handelt – hat tiefgreifende Auswirkungen auf die dreidimensionale Struktur, die biologische Aktivität und die pharmakokinetischen Eigenschaften von Glykokonjugaten.[1][2] In diesem Leitfaden werden die gebräuchlichsten und zuverlässigsten Methoden zur Bestimmung der anomeren Konfiguration von Galactosiden objektiv verglichen: die Kernspinresonanzspektroskopie (NMR), die Röntgenkristallographie und enzymatische Assays.

Kernspinresonanzspektroskopie (NMR): Der Goldstandard für die Strukturanalyse in Lösung

Die NMR-Spektroskopie ist eine außergewöhnlich leistungsfähige und vielseitige Methode zur detaillierten Strukturanalyse von Molekülen in Lösung, was den physiologischen Bedingungen oft näher kommt als der feste Zustand.[3] Für die Bestimmung der anomeren Konfiguration von Galactosiden bietet die NMR-Spektroskopie eine Fülle von Informationen durch die Analyse chemischer Verschiebungen und Kopplungskonstanten.[4][5]

Prinzipien der anomeren Zuordnung mittels NMR

Die Zuordnung der anomeren Konfiguration mittels NMR basiert auf etablierten stereoelektronischen Effekten, die die chemische Umgebung der Kerne am und in der Nähe des anomeren Zentrums beeinflussen.

  • ¹H-NMR-Spektroskopie:

    • Chemische Verschiebung des anomeren Protons (H-1): Anomere Protonen von Aldosen erscheinen typischerweise in einem charakteristischen Bereich des ¹H-NMR-Spektrums (δH ≈ 4,4–6,0 ppm).[4] Bei Galactosiden resonieren die α-anomeren Protonen in der Regel bei einem tieferen Feld (größere ppm-Werte) als die entsprechenden β-anomeren Protonen.[1]

    • Skalare Kopplungskonstante (³J(H-1,H-2)): Die Größe der Kopplungskonstante zwischen dem anomeren Proton (H-1) und dem Proton am benachbarten Kohlenstoff (H-2) ist stark von dem diedrischen Winkel zwischen diesen beiden Protonen abhängig.

      • Eine große Kopplungskonstante (typischerweise 7–9 Hz) weist auf eine axiale-axiale Beziehung zwischen H-1 und H-2 hin, was charakteristisch für die β-Konfiguration in Galactopyranosiden ist.[6]

      • Eine kleine Kopplungskonstante (typischerweise < 4 Hz) deutet auf eine axiale-äquatoriale oder äquatoriale-äquatoriale Beziehung hin, was für die α-Konfiguration spricht.[5][7]

  • ¹³C-NMR-Spektroskopie:

    • Chemische Verschiebung des anomeren Kohlenstoffs (C-1): Das anomere Kohlenstoffatom (C-1) erscheint in einem Bereich von δC ≈ 90–110 ppm.[5] Ähnlich wie bei den Protonen neigen die C-1-Signale von β-Anomeren dazu, bei höherem Feld (kleinere ppm-Werte) zu erscheinen als die von α-Anomeren.[4]

    • ¹J(C-1,H-1)-Kopplungskonstante: Die direkte Kopplungskonstante zwischen C-1 und H-1 ist ebenfalls ein zuverlässiger Indikator. Eine äquatoriale Anordnung des anomeren Protons (typisch für α-Galactoside) führt zu einer größeren ¹J(C-1,H-1)-Kopplung (~170 Hz) als eine axiale Anordnung (typisch für β-Galactoside) (~160 Hz).[8]

  • Zweidimensionale (2D) NMR-Techniken:

    • HSQC (Heteronuclear Single Quantum Coherence): Dieses Experiment korreliert direkt gebundene Protonen und Kohlenstoffe und ist unerlässlich, um die H-1- und C-1-Signale eindeutig zu identifizieren.[9][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Das HMBC-Experiment zeigt Korrelationen über zwei bis drei Bindungen hinweg.[9][11] Dies ist besonders nützlich, um die Verknüpfungsposition des Galactosids mit einem Aglykon zu bestätigen, indem eine Korrelation zwischen dem anomeren Proton (H-1) und dem Kohlenstoff des Aglykons über die glykosidische Bindung hinweg nachgewiesen wird.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating Frame Overhauser Effect Spectroscopy): Diese Experimente detektieren räumliche Nähe zwischen Protonen.[12] Bei Galactosiden kann eine starke NOE-Korrelation zwischen dem anomeren Proton (H-1) und den Protonen H-3 und H-5 desselben Zuckerrings auf eine α-Konfiguration hindeuten, während bei β-Galactosiden eine Korrelation zwischen H-1 und den Protonen am Aglykon, die sich in räumlicher Nähe befinden, beobachtet werden kann.[13]

Experimentelles Protokoll für die NMR-Analyse
  • Probenvorbereitung: Lösen Sie 1-5 mg der gereinigten Galactosidprobe in einem geeigneten deuterierten Lösungsmittel (z. B. D₂O, Methanol-d₄, DMSO-d₆). Die Wahl des Lösungsmittels hängt von der Löslichkeit der Probe ab.

  • Datenerfassung:

    • Führen Sie ein eindimensionales ¹H-NMR-Experiment durch.

    • Führen Sie ein eindimensionales ¹³C-NMR-Experiment durch (oft mit Protonenentkopplung).

    • Zeichnen Sie zweidimensionale Spektren auf:

      • Ein HSQC-Experiment zur Identifizierung von ¹J(C,H)-Korrelationen.

      • Ein HMBC-Experiment zur Identifizierung von Fernkorrelationen.

      • Ein NOESY- oder ROESY-Experiment zur Untersuchung der räumlichen Anordnung.

  • Datenanalyse:

    • Identifizieren Sie das Signal des anomeren Protons (H-1) im ¹H-Spektrum.

    • Messen Sie die Kopplungskonstante ³J(H-1,H-2).

    • Identifizieren Sie das Signal des anomeren Kohlenstoffs (C-1) im ¹³C-Spektrum (bestätigt durch HSQC).

    • Analysieren Sie die NOESY/ROESY-Daten auf charakteristische intra- und inter-residuelle Korrelationen.

Abbildung 1: Workflow zur Bestimmung der anomeren Konfiguration mittels NMR.

Röntgenkristallographie: Die definitive Methode für den festen Zustand

Die Röntgenkristallographie ist die unangefochtene Methode zur Bestimmung der dreidimensionalen Atomstruktur von Molekülen in einem Kristall.[14][15] Sie liefert eine exakte Momentaufnahme der Molekülgeometrie, einschließlich der präzisen stereochemischen Konfiguration am anomeren Zentrum.[3]

Prinzipien der Röntgenkristallographie

Die Methode beruht auf der Beugung von Röntgenstrahlen an den Elektronen eines geordneten Kristallgitters.[16] Das resultierende Beugungsmuster wird analysiert, um eine Elektronendichtekarte zu erstellen, in die das Molekülmodell eingepasst wird. Das endgültige Modell zeigt die genauen Positionen aller Atome und ermöglicht so eine eindeutige Bestimmung der anomeren Konfiguration.

Experimentelles Protokoll für die Röntgenkristallographie
  • Kristallisation: Der kritischste und oft schwierigste Schritt ist die Züchtung eines qualitativ hochwertigen Einkristalls der Galactosidprobe. Dies erfordert das systematische Screening verschiedener Lösungsmittel, Fällungsmittel und Temperaturen.

  • Datensammlung: Der Kristall wird in einem Röntgenstrahl montiert und die Beugungsdaten werden gesammelt, während der Kristall gedreht wird.[16][17]

  • Strukturlösung und -verfeinerung: Die Beugungsdaten werden verarbeitet, um die Kristallstruktur zu lösen und zu verfeinern, was zu einem detaillierten 3D-Modell des Moleküls führt.

  • Analyse: Die anomere Konfiguration wird durch visuelle Inspektion des 3D-Modells und die Analyse der Bindungswinkel am anomeren Zentrum bestimmt.

G A Substanzsynthese & Aufreinigung B Kristallisations-Screening A->B C Einkristall erhalten B->C D Röntgenbeugungs-Datensammlung C->D E Strukturlösung & Verfeinerung D->E F 3D-Struktur mit anomerer Konfiguration E->F

Abbildung 2: Vereinfachter Workflow der Röntgenkristallographie.

Enzymatische Assays: Ein funktionaler Ansatz

Enzymatische Assays nutzen die hohe Spezifität von Glykosidasen, um zwischen α- und β-glykosidischen Bindungen zu unterscheiden. Beispielsweise spaltet eine β-Galactosidase spezifisch β-verknüpfte Galactoside, während sie α-Galactoside nicht oder nur mit vernachlässigbarer Effizienz hydrolysiert.[18]

Prinzipien enzymatischer Assays

Die Methode ist einfach: Das zu untersuchende Galactosid wird mit einer spezifischen Glykosidase (z. B. α- oder β-Galactosidase) inkubiert.[19] Wenn das Enzym die glykosidische Bindung spaltet, kann die Freisetzung von Galactose oder dem Aglykon mit einer geeigneten Methode (z. B. kolorimetrisch, fluorimetrisch oder mittels HPLC) nachgewiesen werden.[20] Eine signifikante enzymatische Aktivität bestätigt das Vorhandensein der entsprechenden anomeren Konfiguration.

Experimentelles Protokoll für einen enzymatischen Assay
  • Reaktionsansatz: Bereiten Sie einen Reaktionspuffer mit dem zu testenden Galactosid vor.

  • Enzymzugabe: Starten Sie die Reaktion durch Zugabe einer bekannten Menge der spezifischen Glykosidase (z. B. β-Galactosidase). Führen Sie eine Kontrollreaktion ohne Enzym durch.

  • Inkubation: Inkubieren Sie die Reaktion bei der für das Enzym optimalen Temperatur und für eine definierte Zeit.

  • Detektion: Stoppen Sie die Reaktion und quantifizieren Sie die Produktbildung. Dies kann beispielsweise durch einen gekoppelten Assay erfolgen, bei dem die freigesetzte Galactose durch ein weiteres Enzym zu einem nachweisbaren Produkt umgesetzt wird.

  • Interpretation: Vergleichen Sie die Produktbildung in der Reaktion mit Enzym mit der Kontrollreaktion. Eine signifikant höhere Produktmenge in der enzymatischen Reaktion bestätigt die erwartete anomere Konfiguration.

Vergleich der Methoden

EigenschaftNMR-SpektroskopieRöntgenkristallographieEnzymatische Assays
Prinzip Analyse von chem. Verschiebungen & KopplungskonstantenRöntgenbeugung an einem EinkristallStereospezifische enzymatische Hydrolyse
Probenzustand LösungFester Zustand (Einkristall)Lösung
Probenmenge 1-5 mg< 1 mg (für einen Kristall)µg- bis mg-Bereich
Eindeutigkeit Sehr hoch, kann aber bei komplexen Molekülen schwierig seinAbsolut eindeutigHoch, aber abhängig von der Enzymspezifität
Strukturinformation Detaillierte 3D-Struktur und Konformation in LösungPräzise 3D-Struktur im festen ZustandNur Information über die anomere Verknüpfung
Hauptvorteil Informationen über die Struktur in Lösung, nicht-destruktivLiefert die definitive 3D-StrukturEinfach, schnell und sehr empfindlich
Hauptnachteil Kann bei Signalüberlagerung komplex seinErfordert einen qualitativ hochwertigen EinkristallIndirekter Nachweis; Enzym muss verfügbar und spezifisch sein

Fazit und Empfehlungen

Die Wahl der Methode zur Bestimmung der anomeren Konfiguration eines Galactosids hängt von der spezifischen Fragestellung, der verfügbaren Probenmenge und dem Entwicklungsstadium des Projekts ab.

  • NMR-Spektroskopie ist die Methode der Wahl für die routinemäßige und detaillierte Strukturanalyse in Lösung. Sie liefert nicht nur die anomere Konfiguration, sondern auch eine Fülle weiterer struktureller und konformativer Daten.

  • Röntgenkristallographie wird eingesetzt, wenn eine absolut eindeutige Bestimmung der 3D-Struktur erforderlich ist und ein Einkristall der Substanz erhalten werden kann. Sie ist oft der entscheidende Beweis in der Strukturbiologie und bei der Entwicklung von niedermolekularen Wirkstoffen.

  • Enzymatische Assays sind eine wertvolle, komplementäre Methode, die besonders nützlich für das schnelle Screening von Verbindungen oder zur Bestätigung der anomeren Konfiguration in biologischen Proben ist, wenn die entsprechenden spezifischen Enzyme verfügbar sind.

Für eine umfassende und selbstvalidierende Charakterisierung eines neuen Galactosids ist oft eine Kombination von Methoden ideal. Beispielsweise kann die mittels NMR in Lösung bestimmte Konfiguration durch einen enzymatischen Assay funktional bestätigt werden, während eine Kristallstruktur den ultimativen strukturellen Beweis liefert.

Referenzen

  • Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance. [Link]

  • Perlin, A. S., & Casu, B. (1982). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Tetrahedron. [Link]

  • Li, Y. T., & Li, S. C. (1971). Anomeric configuration of galactose residues in ceramide trihexosides. Journal of Biological Chemistry, 246(11), 3769–3771. [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • ResearchGate. (2017). How to differentiate between glucose and galactose In NMR ?. [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

  • Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. [Link]

  • Ohto, U., et al. (2012). Crystal Structure of Human β-Galactosidase. Journal of Biological Chemistry. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • ResearchGate. (n.d.). Introduction to NMR Spectroscopy of Carbohydrates. [Link]

  • ResearchGate. (2016). Can beta-galactosidase act on substrates with alpha-galactose?. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]

  • Gralka, E., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Analytical Chemistry. [Link]

  • Butts, C. P., & St-Gallay, S. A. (2018). Reference-free NOE NMR analysis. Chemical Science. [Link]

  • Voglmeir, J., et al. (2016). Functional analysis of anomeric sugar kinases. Carbohydrate Research. [Link]

  • ResearchGate. (2017). Anomeric and Reverse Anomeric Effects in the Gas Phase and Aqueous Solution. [Link]

  • ResearchGate. (n.d.). Polarimetric determination of the anomeric configuration of the initial product. [Link]

  • ACS Publications. (2023). Primary Structure of Glycans by NMR Spectroscopy. [Link]

  • National Institutes of Health. (n.d.). Crystallization and preliminary X-ray crystallographic analysis of β-galactosidase from Kluyveromyces lactis. [Link]

  • ResearchGate. (n.d.). Enantiomeric and anomeric predominant pyranose forms of glucose. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Wikipedia. (n.d.). Anomeric effect. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

  • PubMed. (2007). Determination of the anomeric configuration in carbohydrates by longitudinal cross-correlated relaxation studies: application to mono- and disaccharides. [Link]

  • Chemistry LibreTexts. (2021). 25.5: Cyclic Structures of Monosaccharides - Anomers. [Link]

  • National Institutes of Health. (2021). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]

Sources

HPLC analysis of reactions with 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

In the landscape of glycosylation chemistry, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride (Gal-F) represents a "Goldilocks" donor—possessing higher stability than glycosyl bromides yet sufficient reactivity for catalytic activation. For researchers and drug development professionals, this stability profile fundamentally alters the analytical strategy.

Unlike traditional halides that hydrolyze rapidly upon exposure to moisture, Gal-F permits robust Reversed-Phase (RP) HPLC monitoring , a capability often lost with more labile alternatives. This guide objectively compares the analytical performance of Gal-F against common alternatives (Bromides and Trichloroacetimidates) and provides a validated, self-consistent protocol for reaction monitoring.

Part 1: Critical Analysis of Analytical Performance
1.1 The Stability-Detectability Paradox

The primary challenge in analyzing glycosyl donors is the trade-off between reactivity and on-column stability .

  • The Problem: Highly reactive donors (e.g., Glycosyl Bromides) often degrade during the analytical run, especially in aqueous RP-HPLC mobile phases. This leads to "ghost peaks" of hydrolyzed hemiacetal (Gal-OH), causing false quantification of the starting material.

  • The Gal-F Advantage: The C–F bond energy (approx. 485 kJ/mol) is significantly higher than C–Br (276 kJ/mol). This allows Gal-F to survive aqueous acetonitrile gradients without on-column hydrolysis, enabling precise quantification of reaction kinetics.

1.2 Comparative Performance Matrix

The following table contrasts the HPLC performance of Gal-F against its primary alternatives.

FeatureGalactosyl Fluoride (Gal-F) Galactosyl Bromide (Gal-Br) Trichloroacetimidate (Gal-TCA)
Chromatographic Stability High (Stable in H₂O/MeCN)Low (Hydrolyzes on-column)Medium (Rearranges to amide)
Preferred HPLC Mode Reverse Phase (C18)Normal Phase (Silica/Hexane)Normal Phase (Dry solvents)
UV Detectability (210 nm) Moderate (Acetyls only)Moderate (Acetyls only)High (C=N bond boosts signal)
Sample Prep Requirement Direct injection possibleMust quench/dry strictlyMust quench with Et₃N
Retention Behavior (C18) Elutes as sharp peakBroadens/tails (decomposition)Elutes late; potential tailing

Key Insight: For Gal-Br, researchers are often forced to use TLC because HPLC results are unreliable. Gal-F enables the transition from qualitative TLC to quantitative HPLC.

Part 2: Validated Experimental Protocols
2.1 HPLC Method Development Strategy

Since Gal-F lacks a strong chromophore (like a phenyl group), detection relies on the carbonyl absorption of the acetyl protecting groups at 205–210 nm .

Method A: Reversed-Phase (Recommended for Reaction Monitoring)

  • Rationale: Compatible with crude reaction mixtures (often in DCM/Ether) after a simple solvent swap or dilution.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water (Milli-Q)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C (Controls viscosity and retention reproducibility)

  • Detection: UV @ 210 nm (Reference 360 nm)

Gradient Profile:

Time (min) % Buffer B Event
0.0 20 Equilibration
2.0 20 Isocratic Hold (Elute salts)
12.0 90 Linear Gradient (Elute Gal-F)
15.0 90 Wash

| 15.1 | 20 | Re-equilibration |

Self-Validation Step: Inject a standard of 2,3,4,6-tetra-O-acetyl-D-galactose (Hemiacetal). Ensure resolution > 1.5 between the Hemiacetal (hydrolysis product) and Gal-F. Gal-F typically elutes later than the hemiacetal due to the lack of the polar -OH group.

2.2 Sample Preparation Workflow
  • Sampling: Aliquot 10 µL of reaction mixture.

  • Quench: Dilute immediately into 990 µL of Acetonitrile (NOT Water/Methanol).

    • Why? Methanol can react with activated donors; Water can induce hydrolysis if the activator is still present. Acetonitrile is inert.

  • Filtration: Pass through a 0.22 µm PTFE filter (removes Lewis acid salts).

  • Injection: 10 µL.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision-making process for monitoring Gal-F reactions, distinguishing between genuine reaction progress and analytical artifacts.

GalF_Analysis_Workflow Start Start: Reaction Sampling Quench Quench in MeCN (Avoid MeOH/H2O) Start->Quench HPLC Run RP-HPLC (C18, 210 nm) Quench->HPLC Decision1 Peak at Gal-F RT? HPLC->Decision1 Result_SM Starting Material (Gal-F) Present Decision1->Result_SM Yes Decision2 New Peak Detected? Decision1->Decision2 No / Decreasing Check_RT Check Retention Time (RT) Decision2->Check_RT Yes Result_Prod Target Glycoside (RT > Gal-F) Check_RT->Result_Prod Later Eluting Result_Hyd Hydrolysis Artifact (RT < Gal-F) Check_RT->Result_Hyd Earlier Eluting

Figure 1: Analytical workflow for distinguishing Gal-F consumption from hydrolysis artifacts. Note that glycosylated products typically elute later than the fluoride donor in RP-HPLC due to the addition of the hydrophobic aglycone.

Part 4: Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Peak Splitting (Gal-F) Anomeric mutarotation (unlikely for F) or column overload.Dilute sample 10x. Check column temperature (keep >25°C).
Ghost Peak (Early RT) Hydrolysis to Hemiacetal (Gal-OH).Verify if hydrolysis is occurring in pot or on column. Inject Gal-F standard; if single peak, hydrolysis is in the reactor.
Low Sensitivity Weak UV absorption of acetates.Switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for universal response.
References
  • Peptide Institute. 2,3,4,6-Tetra-O-Acetyl-α-D-Galactopyranosyl Fluoride Specifications.[2] (Confirming HPLC purity standards). Available at: [Link]

  • Lalic, G. et al. Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation. (Comparison of Fluoride stability vs. other donors). J. Am. Chem. Soc. Available at: [Link]

  • Demchenko, A. V. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies. (Historical context on Bromide instability vs. Fluoride). Chem. Rev. Available at: [Link]

  • PubChem. 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride Compound Summary. Available at: [Link]

Sources

A Comparative Guide to Enzymatic and Chemical Glycosylation with Galactosyl Donors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic addition of galactose moieties to molecules—a process known as galactosylation—is fundamental to the biological function of a vast array of proteins and lipids. It is also a critical step in the synthesis of numerous therapeutics and research compounds. The choice between enzymatic and chemical methods for constructing these vital glycosidic bonds is a pivotal decision in any glycosylation strategy. This guide provides an in-depth comparison of these two approaches, offering insights into their underlying mechanisms, practical applications, and the factors that govern the selection of one over the other.

Section 1: The Enzymatic Approach: Precision and Specificity

Enzymatic glycosylation harnesses the power of nature's catalysts, primarily glycosyltransferases, to achieve highly specific and stereoselective formation of glycosidic bonds.[1][2] This method mimics the cellular machinery responsible for glycoprotein and glycolipid biosynthesis.[3][4][5]

The Mechanism of Enzymatic Galactosylation

Galactosyltransferases, a class of glycosyltransferases, catalyze the transfer of a galactose unit from an activated sugar donor, typically UDP-galactose (UDP-Gal), to a specific acceptor molecule.[6][7] The reaction proceeds with remarkable precision, controlling both the regioselectivity (the position of attachment on the acceptor) and the stereoselectivity (the anomeric configuration of the newly formed bond).[1][8]

The mechanism is generally an SN2-like reaction, where the hydroxyl group of the acceptor molecule acts as a nucleophile, attacking the anomeric carbon of the UDP-Gal donor.[6][9] This results in the formation of the glycosidic bond with inversion of stereochemistry at the anomeric center.[6] The enzyme's active site precisely orients both the donor and acceptor, ensuring the formation of a specific linkage (e.g., β1-4 or β1-3).[9]

Enzymatic_Glycosylation cluster_enzyme Galactosyltransferase Active Site UDP-Gal UDP-Galactose (Donor) Acceptor Acceptor Molecule Product Galactosylated Product UDP UDP

Caption: Enzymatic galactosylation workflow.

Advantages and Limitations of Enzymatic Glycosylation

Advantages:

  • High Specificity: Enzymes offer unparalleled regio- and stereoselectivity, often eliminating the need for complex protecting group strategies.[1][8][10]

  • Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions at or near neutral pH and physiological temperatures, preserving the integrity of sensitive substrates.[11][12]

  • Environmentally Friendly: This "green chemistry" approach avoids the use of harsh reagents and organic solvents.[13]

Limitations:

  • Enzyme Availability and Cost: The required glycosyltransferases can be expensive and may not be commercially available for all desired linkages.

  • Substrate Specificity: While advantageous for selectivity, the narrow substrate scope of some enzymes can limit the range of acceptor molecules.[14]

  • Cost of Sugar Nucleotides: The activated sugar donor, UDP-Gal, is costly to produce, which can be a significant hurdle for large-scale synthesis.[13]

Experimental Protocol: Enzymatic Galactosylation of N-Acetylglucosamine (GlcNAc)

This protocol describes a typical in vitro galactosylation reaction using a recombinant β-1,4-galactosyltransferase.

Materials:

  • Recombinant β-1,4-galactosyltransferase (B4GALT1)

  • UDP-galactose (UDP-Gal)

  • N-Acetylglucosamine (GlcNAc)

  • HEPES buffer (50 mM, pH 7.4)

  • Manganese chloride (MnCl₂) (10 mM)

  • Bovine Serum Albumin (BSA) (0.1 mg/mL)

  • C18 solid-phase extraction (SPE) cartridge

  • Mass spectrometer

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.4), 10 mM MnCl₂, 0.1 mg/mL BSA, 5 mM GlcNAc, and 2 mM UDP-Gal.

  • Add B4GALT1 to a final concentration of 10 µg/mL.

  • Incubate the reaction at 37°C for 2 hours.

  • Quench the reaction by adding an equal volume of cold ethanol.

  • Centrifuge to pellet the precipitated enzyme and BSA.

  • Purify the product using a C18 SPE cartridge, eluting with a stepwise gradient of methanol in water.

  • Analyze the fractions by mass spectrometry to confirm the formation of the galactosylated product, N-acetyllactosamine (LacNAc).

Section 2: The Chemical Approach: Versatility and Scalability

Chemical glycosylation offers a powerful and versatile alternative to enzymatic methods, providing access to a wide range of glycosidic linkages and structures that may be inaccessible through biocatalysis.[15]

Key Chemical Glycosylation Methods

Several methods have been developed for the chemical synthesis of galactosides, each with its own set of advantages and challenges. The choice of method often depends on the desired stereochemical outcome and the nature of the glycosyl donor and acceptor.

  • Koenigs-Knorr Reaction: One of the oldest and most well-established methods, the Koenigs-Knorr reaction involves the use of a glycosyl halide (typically a bromide or chloride) as the donor and a heavy metal salt (e.g., silver carbonate or silver triflate) as a promoter.[16][17][18] The stereochemical outcome is influenced by the protecting group at the C2 position of the donor. A participating group (e.g., an acetyl group) at C2 leads to the formation of a 1,2-trans glycoside, while a non-participating group (e.g., a benzyl group) can lead to a mixture of anomers.[19][20][21]

  • Schmidt Glycosylation: This method utilizes glycosyl trichloroacetimidates as donors, which are activated by a catalytic amount of a Lewis acid, such as trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[22][23][24] Trichloroacetimidate donors are generally more reactive than glycosyl halides and often provide good yields and stereoselectivity.[21][25]

  • Thioglycosides: Thioglycosides are versatile glycosyl donors that can be activated under a range of conditions, offering orthogonal activation strategies in complex oligosaccharide synthesis.[21][26]

Chemical_Glycosylation Gal-Donor Galactosyl Donor (e.g., Trichloroacetimidate) Intermediate Oxocarbenium Ion Intermediate Gal-Donor->Intermediate Activation Acceptor-OH Acceptor with Hydroxyl Group Acceptor-OH->Intermediate Nucleophilic Attack Activator Lewis Acid Activator (e.g., TMSOTf) Activator->Intermediate Product Galactosylated Product Intermediate->Product

Caption: A representative chemical glycosylation reaction.

The Critical Role of Protecting Groups

A key aspect of chemical glycosylation is the use of protecting groups to temporarily mask reactive functional groups on both the donor and acceptor, preventing unwanted side reactions.[19][20][27] The choice of protecting groups is crucial as they can significantly influence the reactivity and stereoselectivity of the glycosylation reaction.[19][20][26][27]

Advantages and Limitations of Chemical Glycosylation

Advantages:

  • Versatility: A wide range of glycosyl donors and acceptors can be used, allowing for the synthesis of diverse and complex glycans.[26]

  • Scalability: Chemical methods are generally more amenable to large-scale synthesis compared to enzymatic approaches.[28]

  • Access to Unnatural Linkages: Chemical synthesis can be used to create glycosidic bonds that are not found in nature.

Limitations:

  • Stereocontrol: Achieving high stereoselectivity, particularly for the formation of 1,2-cis glycosides, can be challenging and often requires careful optimization of reaction conditions and protecting group strategies.[15][29]

  • Harsh Reaction Conditions: Many chemical glycosylation reactions require the use of strong acids, heavy metals, and anhydrous organic solvents, which may not be compatible with sensitive substrates.

  • Multi-step Syntheses: The need for protection and deprotection steps can significantly increase the overall length and complexity of the synthesis.[30]

Experimental Protocol: Schmidt Glycosylation with a Galactosyl Trichloroacetimidate Donor

This protocol outlines a general procedure for the synthesis of a β-galactoside using a trichloroacetimidate donor.

Materials:

  • Per-O-acetylated galactosyl trichloroacetimidate donor

  • Acceptor alcohol

  • Dichloromethane (DCM), anhydrous

  • Trimethylsilyl triflate (TMSOTf)

  • Molecular sieves (4 Å)

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the galactosyl trichloroacetimidate donor, the acceptor alcohol, and activated 4 Å molecular sieves in anhydrous DCM.

  • Cool the mixture to -40°C.

  • Add a catalytic amount of TMSOTf dropwise.

  • Stir the reaction at -40°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with triethylamine.

  • Filter the mixture through celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired galactoside.

Section 3: Head-to-Head Comparison

The choice between enzymatic and chemical galactosylation is highly dependent on the specific research or development goals. The following table provides a direct comparison of key performance metrics.

FeatureEnzymatic GlycosylationChemical Glycosylation
Stereoselectivity Excellent, typically absoluteVariable, often requires optimization
Regioselectivity Excellent, enzyme-definedDependent on protecting groups
Reaction Conditions Mild, aqueous, neutral pHOften harsh, anhydrous, acidic/basic
Substrate Scope Generally narrowBroad
Scalability Limited by enzyme and donor costReadily scalable
Protecting Groups Generally not requiredEssential
Cost High for enzymes and donorsCan be high due to multi-step synthesis

Section 4: Making the Right Choice: A Decision Framework

Decision_Framework Start Start: Glycosylation Goal Q1 Is absolute stereoselectivity critical? Start->Q1 Q2 Is the desired linkage biologically common? Q1->Q2 Yes Chemical Consider Chemical Glycosylation Q1->Chemical No Q3 Is the substrate sensitive to harsh conditions? Q2->Q3 Yes Q2->Chemical No Q4 Is large-scale synthesis required? Q3->Q4 No Enzymatic Consider Enzymatic Glycosylation Q3->Enzymatic Yes Q4->Enzymatic No Q4->Chemical Yes

Caption: Decision-making flowchart for glycosylation method selection.

Conclusion

Both enzymatic and chemical glycosylation with galactosyl donors are powerful tools in the arsenal of the modern chemist and biologist. Enzymatic methods offer unparalleled precision and mild reaction conditions, making them ideal for the synthesis of complex, biologically relevant glycans where absolute stereocontrol is paramount.[1][8] In contrast, chemical methods provide greater versatility and scalability, enabling the synthesis of a broader range of structures, including those with unnatural linkages.[26] A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will empower researchers to make informed decisions and successfully achieve their synthetic goals. The future of glycoscience will likely see a continued integration of both approaches in chemoenzymatic strategies, harnessing the best of both worlds to tackle increasingly complex challenges in glycobiology and drug discovery.[3][8][31][32]

References

  • Wang, Z., et al. (2013). Chemical and chemoenzymatic synthesis of glycoproteins for deciphering functions. Cellular and Molecular Life Sciences, 70(18), 3363-3386.
  • Wang, Z., et al. (2013). Chemical and chemoenzymatic synthesis of glycoproteins for deciphering functions. PubMed, 23588591.
  • Li, L., et al. (2018). Chemoenzymatic Methods for the Synthesis of Glycoproteins. Chemical Reviews, 118(17), 8016-8077.
  • Wang, L. X., & Huang, W. (2012). Chemoenzymatic synthesis of glycopeptides and glycoproteins through endoglycosidase-catalyzed transglycosylation. Current Opinion in Chemical Biology, 16(3-4), 318-326.
  • Li, L., et al. (2018). Chemoenzymatic Methods for the Synthesis of Glycoproteins. PMC, 6106627.
  • De la Torre, M. P., & Robledo, N. R. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. Molecules, 28(13), 5104.
  • Schmidt, R. R., & Michel, J. (1980). Glycosyl Imidates, 1. A Simple Synthesis of α- and β-O-Glycosyl Imidates. Angewandte Chemie International Edition in English, 19(9), 731-732. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • Tanaka, H. (2014).
  • van der Vorm, S., et al. (2018). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Volume 43 (pp. 1-45). Royal Society of Chemistry.
  • Das, S., & Mal, T. K. (2016). Chemical O-Glycosylations: An Overview. ChemistryOpen, 5(5), 389-403.
  • van der Vorm, S. (2018). Protective group strategies in carbohydrate and peptide chemistry.
  • Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.
  • Demchenko, A. V. (2008). 2-Diphenylphosphinoyl-acetyl as a remote directing group for the highly stereoselective synthesis of β-glycosides. Organic & Biomolecular Chemistry, 6(1), 45-56. [Link]

  • van der Vorm, S., et al. (2018). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters, 20(17), 5354-5358.
  • Koenigs–Knorr reaction. (2023, November 28). In Wikipedia. [Link]

  • van der Vorm, S., et al. (2023). Glycosylation of vicinal di- and trifluorinated glucose and galactose donors.
  • Demchenko, A. V., et al. (2017). Expanding the scope of stereoselective α-galactosylation using glycosyl chlorides. Beilstein Journal of Organic Chemistry, 13, 1376-1382.
  • Ito, Y., & Ogawa, T. (1999). Stereoselective Synthesis of 1,2-cis-Glycosides. Glycoforum.
  • The Two Faces of a Glycosyl Donor: A Comparative Guide to D-Galactal Cyclic 3,4-Carbon
  • Lin, T. H., et al. (2023). Structure-Based Mechanism and Specificity of Human Galactosyltransferase β3GalT5. Journal of the American Chemical Society, 145(34), 18843-18853.
  • Demchenko, A. V., et al. (2017). Differentially Substituted Galactosyl Chlorides Reveal Unusual Reactivity Trends under the 4K Reaction Conditions. The Journal of Organic Chemistry, 82(21), 11416-11425.
  • Demchenko, A. V., et al. (2017). Expanding the scope of stereoselective α-galactosylation using glycosyl chlorides. PMC, 5549887.
  • Tali, K., & Osadchuk, I. (2022). Anion-Assisted Glycosylation of Galactose: A Computational Study. The Journal of Organic Chemistry, 87(2), 1159-1168.
  • Lin, C. H., et al. (2015). Enzymatic Synthesis of Galactosylated Serine/Threonine Derivatives by β-Galactosidase from Escherichia coli. International Journal of Molecular Sciences, 16(6), 13949-13963.
  • Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.).
  • Galactosyltransferase. (2023, December 18). In Wikipedia. [Link]

  • Lipopolysaccharide 3-alpha-galactosyltransferase. (n.d.). In M-CSA.
  • Tali, K., & Osadchuk, I. (2022). Anion-Assisted Glycosylation of Galactose: A Computational Study. The Journal of Organic Chemistry, 87(2), 1159-1168.
  • Advantages and disadvantages of representative glycosylation analysis techniques. (n.d.).
  • Varki, A., et al. (Eds.). (2009). Glycosyltransferases. In Essentials of Glycobiology (2nd ed.).
  • Desmet, T., et al. (2012). Enzymatic glycosyl transfer: Mechanisms and applications. Biotechnology and Bioengineering, 109(4), 857-869.
  • Pfrengle, F. (2020). The automated glycan assembly workflow. Angewandte Chemie International Edition, 59(1), 10-24. [Link]

  • FAQ: What are the advantages of enzymatic deglycosyl
  • Chemical Glycosyl
  • Chemical glycosylation. (2023, August 28). In Wikipedia. [Link]

  • Demchenko, A. V. (2018). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Beilstein Journal of Organic Chemistry, 14, 2530-2547.
  • Wichert, M., et al. (2016). Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases. International Journal of Molecular Sciences, 17(12), 1974.
  • Comparison of enzymatic and chemical glycosylation in terms of Space-Time Yield and E-factor. (n.d.).
  • Li, Y., et al. (2021). Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans. Frontiers in Chemistry, 9, 707873.
  • Zhang, H., et al. (2013). Mass Spectrometry-Based Chemical and Enzymatic Methods for Global Analysis of Protein Glycosylation. Accounts of Chemical Research, 46(11), 2530-2540.
  • Tanaka, H. (2014). Development of chemical and chemo-enzymatic glycosylations. Proceedings of the Japan Academy, Series B, 90(7), 291-310.
  • De la Torre, M. P., & Robledo, N. R. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. OUCI.
  • Schmidt's glycosylation by thiourea‐Brønsted acid dual catalyst. (n.d.).
  • Tali, K., & Osadchuk, I. (2022).
  • van der Vorm, S., et al. (2023). Glycosylation of vicinal di- and trifluorinated glucose and galactose donors. ePrints Soton.
  • Glycosylation vs Glycation: Similarities and Differences. (2023).

Sources

Safety Operating Guide

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated protocols for the safe handling and disposal of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride (CAS: 4975-68-6).

As a Senior Application Scientist, I must emphasize that while this compound is a versatile glycosyl donor chosen for its thermal and hydrolytic stability relative to its bromide/chloride counterparts, this stability presents a specific disposal challenge. It does not spontaneously degrade rapidly in water; however, under acidic conditions or high-temperature incineration, it liberates fluoride ions, necessitating strict segregation from acidic waste streams to prevent the formation of hydrofluoric acid (HF).

Chemical Profile & Hazard Assessment

Before initiating any disposal workflow, you must verify the physicochemical state of the material. This compound is a fluorinated carbohydrate derivative.[1][2][3]

PropertyDataRelevance to Disposal
CAS Number 4975-68-6Identifier for waste manifesting.[4][5]
Molecular Formula C₁₄H₁₉FO₉High oxygen content; combustible.
Physical State White Crystalline SolidDust explosion hazard; inhalation risk.
Stability Hydrolytically stable at neutral pHDO NOT assume water kills reactivity.
Reactivity Activates with Lewis Acids (e.g., BF₃[3]·OEt₂)Must be quenched before waste consolidation.
Decomposition Releases HF, CO, CO₂Requires high-temp incineration with scrubbers.

Waste Segregation Strategy (The "No-Acid" Rule)

The most critical error in disposing of glycosyl fluorides is mixing them with acidic waste streams. Although the C–F bond is strong, the presence of strong Brønsted or Lewis acids can promote hydrolysis, releasing free fluoride ions (F⁻) which equilibrate to Hydrofluoric Acid (HF) in aqueous media.

Core Directive: Segregate this compound into Halogenated Organic waste streams.

WasteSegregation Start Waste Material Identification CheckState Is it Pure Solid or Solution? Start->CheckState Solid Pure Solid / Residue CheckState->Solid Solid Solution Reaction Mixture / Mother Liquor CheckState->Solution Liquid Segregate Segregate: Halogenated Organic Waste Solid->Segregate CheckAcid Does it contain Lewis Acids? (BF3, TMSOTf, TiCl4) Solution->CheckAcid Quench MANDATORY QUENCH Add Sat. NaHCO3 or Et3N Check pH > 7 CheckAcid->Quench Yes CheckAcid->Segregate No (Neutral) Quench->Segregate Label Label: 'Contains Organic Fluorides' 'DO NOT MIX WITH ACID' Segregate->Label

Figure 1: Decision logic for segregating glycosyl fluoride waste. Note the critical quenching step for reaction mixtures to neutralize activators.

Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)

Do not dissolve in solvent to dispose. Solid waste incineration is more efficient and safer for containment.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass if there is any risk of prior HF formation, though pure glycosyl fluoride is compatible with glass.

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly add "Organic Fluoride" to the constituent list.

  • Secondary Containment: Place the primary container inside a clear plastic bag to contain any potential dust leakage.

Scenario B: Disposal of Reaction Mixtures (Quenching)

If the glycosyl fluoride was used in a glycosylation reaction (typically involving activators like BF₃·OEt₂, Cp₂HfCl₂, or Tf₂O), the mixture is likely acidic and reactive.

Protocol:

  • Quenching: Slowly add the reaction mixture to a vigorously stirred biphasic mixture of Saturated Aqueous Sodium Bicarbonate (NaHCO₃) and an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Why? This neutralizes the Lewis Acid activator immediately, preventing the ongoing cleavage of the glycosyl fluoride into HF.

  • Verification: Test the aqueous layer pH. It must be pH 7–9.

  • Separation: Separate the organic layer.

  • Disposal:

    • Organic Layer: Dispose of as Halogenated Organic Solvent Waste .

    • Aqueous Layer: Contains fluoride salts (NaF). Dispose of as Aqueous Hazardous Waste (Toxic - Fluoride) . Do not pour down the drain unless local regulations explicitly permit low-concentration fluoride discharge (rare).

Emergency Procedures: Spill Response

In the event of a spill, the primary risk is the generation of dust and inhalation.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves + Safety Goggles + N95/P100 Mask (Dust) Spill->PPE Contain Containment: Cover with absorbent pads (Avoid sweeping dry dust) PPE->Contain Cleanup Cleanup: Wipe with solvent-dampened (Acetone/EtOH) towels Contain->Cleanup Waste Disposal: Place all materials in Solid Hazardous Waste Cleanup->Waste

Figure 2: Step-by-step spill response protocol minimizing dust inhalation risks.

Final Destruction (Professional Incineration)

As a researcher, your responsibility ends at the "Satellite Accumulation Area" (your lab's waste pickup point). However, understanding the downstream process ensures you label correctly.

  • Method: High-temperature incineration (>1000°C).

  • Requirement: The incinerator must be equipped with a wet scrubber system (typically using calcium hydroxide or sodium hydroxide) to capture the Hydrogen Fluoride (HF) gas generated during combustion.

  • Why this matters: If you mislabel this as "Non-halogenated," it may be sent to a fuel-blending facility or an incinerator without scrubbers, causing illegal release of HF gas and damage to the facility's infrastructure.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2825888, this compound. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2024). RCRA Waste Classification Guidelines for Halogenated Solvents (F-Codes and D-Codes). Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride

[1][2]

Part 1: Executive Safety Directive (The "Hidden" Hazard)[1][2]

Do not treat this compound simply as a benign sugar derivative.

While Safety Data Sheets (SDS) for 2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride often classify it merely as an "Irritant" (H315, H319, H335), experienced glycoscience researchers recognize a critical latent hazard: Hydrolysis .[1][2]

Under standard storage conditions, the compound is stable. However, in the presence of moisture, Lewis acids (common in glycosylation reactions), or metabolic enzymes, the C–F bond is labile.[1] Hydrolysis releases Hydrogen Fluoride (HF) or free fluoride ions.[1][2]

The Risk: Fluoride ions penetrate the skin barrier and sequester calcium from deep tissue and bone (hypocalcemia), potentially causing systemic toxicity and cardiac arrhythmia. Pain from fluoride burns is often delayed for hours, by which time tissue damage has occurred.

Core Directive: Handle this reagent with the same biological vigilance as you would a dilute HF solution. Calcium Gluconate gel must be present in the workspace before the container is opened.

Part 2: Hierarchy of Controls & PPE Matrix

Effective safety relies on redundancy.[2] Engineering controls (fume hoods) are your primary defense; PPE is your last line of defense.[2]

Engineering Controls
  • Ventilation: All operations (weighing, solubilization, reaction) must occur inside a certified chemical fume hood.[1][2]

  • Sash Height: Maintain sash at the lowest possible working height (below chin level) to act as a physical splash barrier.[2]

Personal Protective Equipment (PPE) Specifications
PPE ComponentMaterial / SpecificationScientific Rationale
Hand Protection (Inner) Nitrile (4 mil) Provides tactile dexterity for weighing and manipulating glassware.[1][2]
Hand Protection (Outer) Nitrile (Long Cuff, >5 mil) OR Polychloroprene Double-gloving is mandatory. Nitrile provides good splash resistance to organic solvents (DCM, Toluene) often used with this donor.[1][2] The outer glove acts as a sacrificial layer against potential HF generation.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[2][3] Goggles seal the eyes against corrosive vapors or dust. Note: Face shield required if scaling up >5g.
Body Protection Lab Coat (100% Cotton or Nomex) Synthetic blends can melt into skin if a fire occurs (often used with flammable solvents).[1][2] Button to the throat.
Respiratory N95 (if outside hood) Strictly prohibited to handle outside hood.[2] If hood failure occurs, N95 protects against particulate inhalation, but not HF vapors.[1]

Part 3: Operational Protocols

The "No-Touch" Weighing Protocol

Goal: Minimize dust generation and physical contact.[1][2]

  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.[2]

  • Antistatic Gun: Use an antistatic gun on the spatula and weighing boat.[2] Glycosyl fluorides are often fluffy solids prone to static dispersal.[2]

  • Transfer: Transfer solid directly from the source vial to the weighing boat. Do not tap the spatula on the side of the boat (creates aerosol).

  • Cleanup: Immediately wipe the balance area with a saturated sodium bicarbonate solution (neutralizes trace acidic hydrolysis products) followed by water.[2]

Reaction Setup (The Critical Phase)

Risk Peak: Addition of Lewis Acid (e.g., BF3[1][2]·OEt2, TMSOTf).[1]

When the activator is added, the fluorine atom is cleaved. This is the moment of highest risk for HF evolution.

  • Vessel: Use plastic (polypropylene/PFA) or silanized glassware if possible.[1][2] Standard glass is acceptable for short durations, but long-term storage of reaction mixtures in glass can lead to etching and failure.[2]

  • Venting: Ensure the reaction vessel is vented through a needle to an inert gas line (Argon/Nitrogen) to prevent pressure buildup from volatile byproducts.

Part 4: Emergency Response & First Aid[2][4][5]

Pre-requisite: A tube of 2.5% Calcium Gluconate Gel must be within arm's reach. Check the expiration date monthly.

Exposure Response Workflow

EmergencyResponsecluster_warningCRITICAL WARNINGStartEXPOSURE INCIDENTSkinSkin Contact(Dust or Solution)Start->SkinEyeEye ContactStart->EyeRinseIMMEDIATE RINSEWater for 5 mins only(Do not over-rinse, delay treatment)Skin->RinseEyeRinseRinse with Water/Saline15-20 Minutes(Hold Eyelids Open)Eye->EyeRinseGelAPPLY CALCIUM GLUCONATEMassage into skin until pain subsidesRe-apply every 15 minsRinse->GelMedicalSEEK MEDICAL ATTENTIONInform ER of 'Fluoride Exposure'EyeRinse->MedicalGel->MedicalWarningDo NOT use Calcium Gluconate in EYES

Figure 1: Immediate response workflow for potential fluoride exposure. Note that Calcium Gluconate is for skin only; eyes require continuous irrigation.

Part 5: Waste Disposal & Deactivation[2]

Never dispose of glycosyl fluorides in standard organic waste streams without pretreatment, as they can slowly hydrolyze and etch glass waste bottles, leading to catastrophic container failure.

  • Quenching: Quench reaction mixtures with saturated aqueous Sodium Bicarbonate (NaHCO3) . This neutralizes any generated HF and converts the fluoride ion to the safer Sodium Fluoride (NaF) salt.

  • Segregation:

    • Solid Waste: Double-bag in thick polyethylene bags. Label as "Toxic - Fluoride Organic."[1][2]

    • Liquid Waste: Collect in High-Density Polyethylene (HDPE) carboys.[1][2] Do NOT use glass bottles for waste storage.[2][4]

  • Labeling: Clearly mark the waste tag with "Contains Fluorides - Potential HF Generation."[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2825888, this compound.[1][2] Retrieved from [Link]

  • Honeywell Specialty Chemicals.Hydrofluoric Acid Properties and Safe Handling Recommended Practices. (Standard industrial reference for F- handling).
  • Harvard University – Environmental Health & Safety. Guidelines for the Safe Use of Hydrofluoric Acid and Fluoride-Releasing Compounds.[2] Retrieved from [Link][2]

  • TCI Chemicals. Safety Data Sheet: this compound.[1][2] (Note: Always consult the specific batch SDS provided by your vendor).[2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.